Sequoyitol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCFFEYYQKSRSV-MVWKSXLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(C1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313753 | |
| Record name | 2-O-Methyl-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-92-2, 7600-53-5 | |
| Record name | 5-O-Methyl-myo-inositol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-O-Methyl-myo-inositol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-methyl-myo-inositol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.595 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Sequoyitol: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol with significant potential in pharmaceutical research and development. This document details its primary natural sources, presents quantitative data, outlines experimental protocols for its extraction and analysis, and illustrates its biosynthetic pathway.
Natural Sources of this compound
Table 1: Natural Sources of this compound and Available Quantitative Data
| Plant Family | Genus | Species | Common Name | Plant Part | This compound Concentration | Citation |
| Ginkgoaceae | Ginkgo | biloba | Ginkgo | Young Leaves | 287 mg/100 g Fresh Weight | |
| Fabaceae | Glycine | max | Soybean | Seeds, Roots | Reported present, quantitative data variable among cultivars. | [1][2][3][4] |
| Pinaceae | Pinus | spp. | Pine | Needles, Bark | Reported present, specific quantitative data for this compound is limited. | [5][6][7] |
| Cupressaceae | Sequoia | sempervirens | Coast Redwood | Heartwood, Needles | Reported present, quantitative data not specified. | [8] |
| Taxaceae | Taxus | spp. | Yew | Needles, Bark | Reported present, though often in complex mixtures with other taxanes. | [9][10][11][12] |
| Nephrolepidaceae | Nephrolepis | cordifolia | Tuber Sword Fern | - | Reported present, quantitative data not specified. | [13] |
Experimental Protocols
The accurate extraction and quantification of this compound from plant matrices are crucial for research and development. The following sections provide detailed methodologies for these processes, based on established techniques for cyclitol analysis.
Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant tissues, such as pine needles. Optimization may be required depending on the specific plant matrix.
Objective: To extract this compound and other polar metabolites from plant tissue for subsequent analysis.
Materials:
-
Fresh or dried plant material (e.g., pine needles)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
80% (v/v) ethanol
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Deionized water
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for cleanup if necessary
Procedure:
-
Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. For dried material, grind to a fine powder at room temperature.
-
Extraction:
-
Weigh approximately 1-5 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 80% ethanol.
-
Vortex thoroughly to ensure complete mixing.
-
Incubate at 60-80°C for 1-2 hours with occasional vortexing to enhance extraction efficiency.
-
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the solid plant debris.
-
Supernatant Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another 20 mL of 80% ethanol, and the supernatants combined.
-
Solvent Evaporation: Concentrate the ethanolic extract to near dryness using a rotary evaporator at a temperature below 50°C to prevent degradation of the target compounds.
-
Reconstitution: Reconstitute the dried extract in a known volume of deionized water or the initial mobile phase for chromatographic analysis.
-
Cleanup (Optional): If the extract contains a high concentration of non-polar interfering compounds, a solid-phase extraction (SPE) step using a C18 cartridge may be employed to purify the polar this compound fraction.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of cyclitols like this compound, which requires derivatization to increase their volatility.
Objective: To quantify this compound in a plant extract using GC-MS following silylation.
Materials:
-
Dried plant extract
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., Phenyl-β-D-glucopyranoside)
-
GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)
-
Heating block or oven
Procedure:
-
Derivatization:
-
Transfer an aliquot of the dried extract (or a known amount of the reconstituted extract) to a reaction vial and dry completely under a stream of nitrogen.
-
Add a known amount of the internal standard.
-
Add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial tightly and heat at 70°C for 1 hour to complete the silylation reaction.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Gas Chromatograph Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes. (This program should be optimized based on the specific column and instrument).
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Ionization (EI) Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of silylated this compound.
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a pure this compound standard that have undergone the same derivatization procedure.
-
Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound, often with refractive index (RI) or evaporative light scattering detection (ELSD) due to the lack of a strong chromophore in the molecule.
Objective: To quantify this compound in a plant extract using HPLC.
Materials:
-
Reconstituted plant extract
-
HPLC system with an RI or ELSD detector
-
Amine-based or specialized carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Mobile phase (e.g., Acetonitrile:Water mixture)
-
This compound standard
Procedure:
-
Chromatographic Conditions:
-
Column: A column suitable for carbohydrate or sugar alcohol separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The exact composition should be optimized for the specific column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
-
Inject a known volume of the sample extract onto the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of a pure standard.
-
-
Quantification:
-
Prepare a calibration curve by injecting known concentrations of the this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Biosynthesis of this compound
This compound is a methylated derivative of myo-inositol. Its biosynthesis begins with the central metabolite glucose-6-phosphate and involves a key methylation step.
The primary pathway for the biosynthesis of this compound can be summarized as follows:
-
Formation of myo-inositol-1-phosphate: The biosynthesis starts with the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) .
-
Dephosphorylation to myo-inositol: The phosphate group is then removed from myo-inositol-1-phosphate by the enzyme myo-inositol monophosphatase (IMP) , yielding free myo-inositol.
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Methylation of myo-inositol: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 hydroxyl group of myo-inositol. This reaction is catalyzed by a SAM-dependent myo-inositol O-methyltransferase (IMT) , resulting in the formation of this compound (5-O-methyl-myo-inositol).
References
- 1. Metabolite Contents and Antioxidant Activities of Soybean (Glycine max (L.) Merrill) Seeds of Different Seed Coat Colors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolomics Differences of Glycine max QTLs Resistant to Soybean Looper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. mdpi.com [mdpi.com]
- 6. Essential Oil Compositions of Pinus Species (P. contorta Subsp. contorta, P. ponderosa var. ponderosa, and P. flexilis); Enantiomeric Distribution of Terpenoids in Pinus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinus Species as Prospective Reserves of Bioactive Compounds with Potential Use in Functional Food—Current State of Knowledge [mdpi.com]
- 8. "Foliar morphology and physiology of Sequoia sempervirens" by Lucy Mullin [digitalcommons.humboldt.edu]
- 9. Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Quality evaluation of compounds in leaves of six Taxus species based on UPLC-MS/MS and chemometrics [frontiersin.org]
- 11. Analysis of the utilization value of different tissues of Taxus×Media based on metabolomics and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical compositions and biological activities of the oils from the genus Taxus and factors limiting the regeneration of endangered yews: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Sequoyitol (5-O-Methyl-myo-inositol): A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sequoyitol, a naturally occurring methyl ether of myo-inositol, has garnered significant scientific interest due to its potential therapeutic applications, particularly in the management of diabetes. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details its physicochemical properties, natural sources, and outlines experimental protocols for its extraction, purification, and characterization. Furthermore, this guide elucidates the role of this compound in modulating the insulin signaling pathway, offering insights for researchers and professionals in the field of drug discovery and development.
Introduction
This compound, chemically known as 5-O-Methyl-myo-inositol, is a cyclitol found in a variety of plant species. Its structural similarity to myo-inositol, a key molecule in cellular signaling, has led to investigations into its biological functions. Notably, research has highlighted its potential as an insulin-sensitizing agent, capable of improving glucose tolerance and decreasing blood glucose levels.[1] This guide aims to provide an in-depth technical resource on this compound, from its historical discovery to its modern-day applications in research.
Discovery and History
The history of this compound is intertwined with the broader research on inositols, a class of polyols that play crucial roles in biological systems. While myo-inositol was first isolated from muscle tissue in the mid-19th century, the discovery of its methylated derivatives, including this compound, came later with advancements in natural product chemistry.
Initial reports of this compound emerged from studies on the chemical constituents of the redwood tree, Sequoia sempervirens, from which its name is derived. While the seminal work by Ballou and Anderson in 1953 is a key reference in the context of inositols from redwood, earlier and more specific details on the first isolation of this compound are found in the broader phytochemical literature of that era. These early studies laid the groundwork for understanding the distribution of inositols and their derivatives in the plant kingdom.
Physicochemical Properties and Natural Occurrence
This compound is a white, crystalline solid with a molecular formula of C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[2] It is soluble in water and polar organic solvents. Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₆ | [2] |
| Molecular Weight | 194.18 g/mol | [2] |
| Melting Point | 238-242 °C | |
| Boiling Point | 317.2 °C at 760 mmHg | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| InChI | InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | [3] |
| InChIKey | DSCFFEYYQKSRSV-MVWKSXLKSA-N | [2] |
| SMILES | COC1--INVALID-LINK--O)O)O">C@@HO | [2] |
This compound is found in a variety of plants, with notable concentrations in the leaves of soybean (Glycine max) and in ginkgo.[4] Its presence has also been reported in other plants, including those from the Pinaceae and Leguminosae families. The concentration of this compound can vary depending on the plant species, part of the plant, and growing conditions.
Table 2: Quantitative Occurrence of this compound in Various Plant Sources
| Plant Source | Plant Part | Concentration (mg/g dry weight) | Reference(s) |
| Glycine max (Soybean) | Leaves | 17.8 | [5] |
| Glycine max (Soybean) | Roots | Not Detected | [5] |
| Beta vulgaris (Sugar Beet) | Roots | Below Limit of Quantitation | [5] |
| Trifolium incarnatum (Crimson Clover) | Roots | Not Quantified | [5] |
Experimental Protocols: Isolation, Purification, and Characterization
The isolation and purification of this compound from plant sources typically involve solvent extraction followed by chromatographic separation. The following protocols are generalized from common practices in natural product chemistry and can be adapted for specific plant materials.
General Workflow for Isolation and Purification
The overall process for obtaining pure this compound from a plant source is depicted in the following workflow diagram.
Figure 1: General experimental workflow for the isolation and purification of this compound.
Detailed Protocol for Isolation from Soybean Leaves
This protocol provides a more detailed procedure for the extraction and purification of this compound from Glycine max leaves.
1. Plant Material Preparation:
-
Collect fresh soybean leaves and wash them thoroughly with distilled water to remove any dirt and debris.
-
Air-dry the leaves in the shade or use a laboratory oven at a low temperature (40-50 °C) to avoid degradation of the compound.
-
Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction:
-
Macerate 100 g of the powdered leaf material in 1 L of 80% aqueous ethanol at room temperature for 48 hours with occasional stirring.[6]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process with the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at 40-50 °C to obtain a crude extract.
3. Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.
-
Adsorb the crude extract onto a small amount of silica gel to create a slurry.
-
Load the slurry onto the top of the prepared column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Chloroform:Methanol, 8:2 v/v) and visualizing with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
4. Purification:
-
Pool the fractions containing this compound based on the TLC analysis.
-
Concentrate the pooled fractions to dryness.
-
Recrystallize the residue from a suitable solvent system (e.g., ethanol-water) to obtain pure crystals of this compound.
Characterization Techniques
The identity and purity of the isolated this compound can be confirmed using various analytical techniques.
Table 3: Analytical Methods for Characterization of this compound
| Technique | Purpose | Typical Parameters and Expected Results | Reference(s) |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 or Aminex HPX-87C; Mobile Phase: Acetonitrile/Water or isocratic water; Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). A single sharp peak corresponding to the retention time of a this compound standard confirms purity. | [7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification (after derivatization) | Derivatization with a silylating agent (e.g., BSTFA with TMCS). The resulting trimethylsilyl (TMS) ether of this compound will produce a characteristic mass spectrum with specific fragment ions. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H NMR (D₂O): Signals in the range of δ 3.0-4.0 ppm, with a characteristic singlet for the methoxy group around δ 3.5 ppm. ¹³C NMR (D₂O): Six signals for the inositol ring carbons and one for the methoxy carbon. | [9][10] |
| Mass Spectrometry (MS) | Molecular weight determination | Electrospray Ionization (ESI-MS): Detection of the molecular ion [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 194.18 g/mol . |
Biological Activity and Signaling Pathway
This compound has demonstrated significant biological activity, most notably its insulin-mimetic and insulin-sensitizing effects. Studies have shown that this compound can decrease blood glucose and improve glucose intolerance in diabetic models.[1]
The mechanism of action of this compound involves the enhancement of the insulin signaling pathway. Insulin initiates its effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers the autophosphorylation of the receptor and the subsequent phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS proteins then activate downstream signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which ultimately leads to glucose uptake and utilization.[4][11]
Research indicates that this compound enhances insulin signaling by increasing the phosphorylation of key proteins in this pathway, including the insulin receptor (IR), IRS-1, and Akt.[1] The precise molecular target of this compound is still under investigation, but it is hypothesized to either directly or indirectly modulate the activity of kinases or phosphatases involved in this cascade. The potential mechanism may involve the inhibition of protein tyrosine phosphatases (PTPs) that dephosphorylate and inactivate the insulin receptor and IRS proteins.[12][13][14]
Figure 2: Proposed mechanism of this compound in enhancing the insulin signaling pathway.
Conclusion
This compound (5-O-Methyl-myo-inositol) is a promising natural compound with significant potential in the field of drug development, particularly for metabolic disorders like type 2 diabetes. Its ability to enhance insulin signaling underscores its therapeutic relevance. This technical guide has provided a comprehensive overview of the discovery, isolation, and biological activity of this compound, offering valuable information for researchers and scientists. Further investigation into its precise molecular mechanisms of action and clinical efficacy is warranted to fully realize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Fraction and Purification of Phosphatidylinositol from Soybean Phospholipid | Semantic Scholar [semanticscholar.org]
- 3. Metabolite Changes in Soybean (Glycine max) Leaves during the Entire Growth Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.flvc.org [journals.flvc.org]
- 6. Extraction Process of Polyphenols from Soybean (Glycine max L.) Sprouts: Optimization and Evaluation of Antioxidant Activity | MDPI [mdpi.com]
- 7. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Activation mechanism of the insulin receptor: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatases: From Housekeeping Enzymes to Master-Regulators of Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of protein tyrosine phosphatases in the modulation of insulin signaling and their implication in the pathogenesis of obesity-linked insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein tyrosine phosphatases: mechanisms of catalysis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of Sequoyitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol. It is found in a variety of plants, including soybeans (Glycine max) and various species of mistletoe.[1] As a derivative of myo-inositol, the most abundant inositol isomer in nature, this compound has garnered significant interest in the scientific community, particularly for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and insights into its biological significance, with a focus on its role in insulin signaling pathways.
Chemical and Physical Properties
This compound is a white to off-white solid powder. Its chemical structure consists of a myo-inositol ring with a methyl group attached to the hydroxyl group at the 5th carbon position.
Table 1: General and Chemical Properties of this compound
| Property | Value | Source(s) |
| Systematic Name | (1R,2S,4R,5S)-6-methoxycyclohexane-1,2,3,4,5-pentol | [1] |
| Common Synonyms | 5-O-Methyl-myo-inositol, 1D-5-O-Methyl-myo-inositol | [1] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| CAS Number | 523-92-2 | [1] |
| Appearance | White to off-white solid powder | MedChemExpress |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 241-244 °C | ChemBK |
| Boiling Point | 317.2 °C at 760 mmHg | ChemBK |
| Solubility | Soluble in DMSO and pyridine; Slightly soluble in methanol; Highly soluble in water. | ChemBK, MedChemExpress |
| Optical Rotation [α]D | Data not available in the searched literature. | |
| ¹H NMR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |
| ¹³C NMR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |
| FT-IR Data | Specific data for this compound is not readily available. Data for the parent compound, myo-inositol, is available for reference. | |
| Mass Spectrometry Data | Predicted GC-MS data is available, but experimental data is not readily available. | [2] |
| Crystal Structure Data | Data not available in the searched literature. |
Experimental Protocols
General Protocol for Extraction and Purification of Inositols from Plant Material
While a specific, detailed protocol for the isolation of this compound was not found in the reviewed literature, a general procedure for the extraction and purification of inositols from plant sources, such as soybeans, can be adapted. This typically involves solvent extraction followed by chromatographic purification.
References
The Role of Sequoyitol in Plant Physiology: An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive overview of the biological activity of sequoyitol (5-O-methyl-myo-inositol) in plant physiology. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted roles of this cyclitol in plant stress tolerance, signaling, and metabolic regulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways. While specific quantitative data for this compound is emerging, this guide leverages extensive research on its precursor, myo-inositol, to provide a robust framework for understanding its physiological impact.
Introduction to this compound and its Significance in Plants
This compound is a naturally occurring cyclitol, a sugar alcohol, found in a variety of plants, including various gymnosperms and angiosperms. As a derivative of the more ubiquitous myo-inositol, this compound plays a crucial role in a plant's ability to withstand environmental challenges. Its primary functions are linked to osmotic adjustment and the protection of cellular structures under abiotic stress conditions such as drought and high salinity. The accumulation of this compound and other compatible solutes helps maintain cell turgor and stabilize proteins and membranes, thereby mitigating the damaging effects of stress.[1][2] Furthermore, as part of the inositol pathway, it is implicated in complex signaling cascades that regulate plant growth, development, and stress responses.[3][4][5]
Quantitative Effects of Myo-inositol (as a Proxy for this compound) on Plant Physiology Under Abiotic Stress
While extensive quantitative data specifically for this compound's effects on plant physiology is still an active area of research, numerous studies have detailed the impact of its precursor, myo-inositol. The following tables summarize the observed effects of exogenous myo-inositol application on various plant parameters under drought and salt stress conditions. This data provides a strong indication of the potential benefits of this compound in enhancing plant stress tolerance.
Table 1: Effect of Exogenous Myo-inositol on Plant Growth and Biomass Under Abiotic Stress
| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Shoot Biomass | Effect on Root Biomass | Reference |
| Maize (Zea mays L.) | Drought | 1 mM | +40.74% | +28.30% | [6] |
| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Significant increase | Significant increase | [7] |
| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Significant amelioration | Significant amelioration | [2] |
| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Improved | Not specified | [8] |
Table 2: Effect of Exogenous Myo-inositol on Photosynthetic Parameters Under Abiotic Stress
| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Net Photosynthetic Rate (Pn) | Effect on Stomatal Conductance (gs) | Effect on Fv/Fm | Reference |
| Maize (Zea mays L.) | Drought | 1 mM | Enhanced | Enhanced | Enhanced | [6] |
| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Significant increase | Significant increase | Significant increase | [7] |
| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Significant amelioration | Not specified | Not specified | [2] |
| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Significant increase | Not specified | Significant increase | [8] |
Table 3: Effect of Exogenous Myo-inositol on Stress Markers and Antioxidant Enzyme Activity Under Abiotic Stress
| Plant Species | Stress Condition | Myo-inositol Concentration | Effect on Proline Content | Effect on Malondialdehyde (MDA) Content | Effect on Antioxidant Enzyme Activity (SOD, CAT, APX) | Reference |
| Maize (Zea mays L.) | Drought | 1 mM | Upregulated | Decreased | Synergistically activated (SOD, POD, GR) | [6] |
| Quinoa (Chenopodium quinoa L.) | Salt (600 mM NaCl) | 100 mg/L | Increased | Reduced | Up-regulated | [7] |
| Mungbean (Vigna radiata L.) | Drought (10% PEG) | Not specified | Not specified | Significantly reduced | Upregulated (SOD, CAT, GR, APX) | [2] |
| Creeping Bentgrass (Agrostis stolonifera L.) | Drought | 1 mM | Decreased drought-induced accumulation | Decreased | Increased (SOD, CAT, POD, APX) | [8] |
Signaling Pathways Involving Inositols in Plant Stress Response
This compound, as a derivative of myo-inositol, is integrated into the complex inositol phosphate signaling pathway, which plays a central role in transducing external stress signals into cellular responses. This pathway intersects with other critical signaling networks, most notably the abscisic acid (ABA) signaling pathway, to orchestrate a coordinated defense against abiotic stress.
The Inositol Phosphate Signaling Pathway
The inositol phosphate pathway is initiated by the phosphorylation of myo-inositol, leading to a cascade of phosphorylated inositols that act as second messengers. A key step is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 can trigger the release of calcium ions (Ca2+) from intracellular stores, initiating a calcium signaling cascade. These signaling events ultimately lead to the activation of stress-responsive genes and physiological adjustments.[3][4][9]
Crosstalk with Abscisic Acid (ABA) Signaling
The inositol phosphate pathway is intricately linked with the ABA signaling pathway, a primary route for regulating plant responses to water-limiting conditions. ABA, upon binding to its receptors (PYR/PYL/RCAR), triggers a signaling cascade involving protein phosphatases (PP2Cs) and kinases (SnRK2s). This ultimately leads to the activation of transcription factors (e.g., ABFs) that regulate the expression of ABA-responsive genes. Components of the inositol pathway, such as IP3 and subsequent calcium signals, can modulate the activity of ABA signaling components, creating a robust and finely-tuned stress response network.[5][10][11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound in plants.
Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and quantifying this compound from plant tissues.
Materials:
-
Plant tissue (fresh or freeze-dried)
-
Liquid nitrogen
-
Mortar and pestle
-
Methanol, Chloroform, Water (for extraction)
-
Ribitol (internal standard)
-
Methoxyamine hydrochloride in pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: a. Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube. b. Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v). c. Add a known amount of ribitol as an internal standard. d. Vortex vigorously for 30 seconds and then incubate on a shaker for 15 minutes at 70°C. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Transfer the supernatant to a new tube.
-
Derivatization: a. Evaporate the supernatant to dryness under a stream of nitrogen gas or in a vacuum concentrator. b. Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine and incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of MSTFA and incubate at 37°C for 30 minutes with shaking.
-
GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS. b. Use a temperature program that effectively separates the target compounds. A typical program might be: initial temperature of 80°C, hold for 2 minutes, ramp to 330°C at 15°C/min, and hold for 5 minutes. c. Set the mass spectrometer to scan a mass range of 50-600 m/z.
-
Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard. Quantify the amount of this compound relative to the internal standard.
Experimental Workflow for Assessing Plant Abiotic Stress Tolerance with this compound Treatment
This workflow describes a general procedure to evaluate the effect of exogenous this compound application on plant tolerance to abiotic stress.
Measurement of Reactive Oxygen Species (ROS) Scavenging Activity
This protocol provides a method for assessing the in vitro ROS scavenging capacity of plant extracts containing this compound, using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay as an example.
Materials:
-
Plant extract containing this compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a dilution series of the plant extract and the ascorbic acid standard in methanol.
-
In a 96-well plate, add 100 µL of each dilution to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
Determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
Assay of Antioxidant Enzyme Activity
This section outlines the general principles for assaying the activity of key antioxidant enzymes.
General Procedure for Enzyme Extraction:
-
Homogenize fresh plant tissue (e.g., 0.5 g) in a pre-chilled mortar and pestle with a suitable extraction buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% PVPP).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Use the supernatant as the crude enzyme extract for the following assays.
Superoxide Dismutase (SOD) Activity Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT). The reaction mixture typically contains phosphate buffer, methionine, NBT, EDTA, riboflavin, and the enzyme extract. The reaction is initiated by placing the tubes under a light source, and the absorbance is read at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2). The reaction mixture contains phosphate buffer and the enzyme extract. The reaction is initiated by adding H2O2, and the decrease in absorbance is measured at 240 nm.
Ascorbate Peroxidase (APX) Activity Assay: APX activity is measured by monitoring the decrease in absorbance at 290 nm as ascorbate is oxidized. The reaction mixture contains phosphate buffer, ascorbate, EDTA, and the enzyme extract. The reaction is started by the addition of H2O2.
Conclusion
This compound, a methylated derivative of myo-inositol, is a key player in the intricate network of plant responses to abiotic stress. Its role as a compatible solute for osmotic adjustment is well-established, and its involvement in the inositol signaling pathway highlights its importance in stress perception and signal transduction. While further research is needed to fully elucidate the specific quantitative effects and molecular mechanisms of this compound, the available data on its precursor, myo-inositol, provides a strong foundation for its potential application in developing stress-tolerant crops. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers aiming to further investigate the biological activity of this important plant metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Spectrophotometric Assays for Antioxidant Enzymes in Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. prometheusprotocols.net [prometheusprotocols.net]
- 5. The Function of Inositol Phosphatases in Plant Tolerance to Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inositol Pyrophosphate Pathways and Mechanisms: What Can We Learn from Plants? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant enzymatic activities and profiling of gene expression associated with organophosphate stress tolerance in Solanum melongena L.cv. Longai - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Sequoyitol: A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of Sequoyitol (5-O-Methyl-myo-inositol), a naturally occurring methylated inositol with significant potential in therapeutic applications, particularly in the management of diabetes and related complications.
Physicochemical Properties
This compound is a water-soluble small molecule.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [1][2] |
| Melting Point | 241-244°C | |
| Boiling Point | 317.2°C at 760 mmHg | |
| Density | 1.56 g/cm³ | |
| Flash Point | 145.6°C | |
| Vapor Pressure | 3.28E-05 mmHg at 25°C | |
| Solubility | Soluble in DMSO and pyridine; slightly soluble in methanol. | |
| Appearance | Solid powder |
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-diabetic effects in preclinical studies. It improves hyperglycemia and glucose intolerance by targeting multiple cell types, including hepatocytes, adipocytes, and pancreatic β-cells.[1]
Insulin Sensitizing Effects
This compound enhances insulin signaling in both liver and fat cells.[1] It promotes the phosphorylation of Insulin Receptor Substrate-1 (IRS-1) and Akt, key downstream effectors in the insulin signaling cascade.[1] This enhanced signaling leads to:
-
Suppressed hepatic glucose production: this compound increases the ability of insulin to suppress glucose output from primary hepatocytes.[1]
-
Increased glucose uptake: It stimulates glucose uptake into primary adipocytes.[1]
Interestingly, this compound can also suppress glucose production in hepatocytes and stimulate basal glucose uptake in adipocytes through an insulin-independent mechanism, suggesting it may not solely rely on the Akt pathway for these effects.[1]
Protection of Pancreatic β-Cells
This compound has shown protective effects on pancreatic β-cells. It can shield INS-1 cells (a rat β-cell line) from injury induced by streptozotocin or hydrogen peroxide.[1] In animal models of streptozotocin-induced β-cell deficiency, treatment with this compound led to increased plasma insulin levels, suggesting a role in preserving or enhancing β-cell function.[1]
Amelioration of Diabetic Nephropathy
In a rat model of diabetic nephropathy, this compound administration for six weeks resulted in a significant decrease in fasting blood glucose, blood urea nitrogen (BUN), and serum creatinine levels, while increasing insulin levels.[3] The proposed mechanism involves:
-
Antioxidant Activity: this compound treatment increased the total antioxidative capacity and decreased levels of reactive oxygen species (ROS) and malondialdehyde (MDA).[3]
-
Regulation of TGF-β1 Expression: The expression of transforming growth factor-beta 1 (TGF-β1), a key fibrotic factor, was decreased with this compound treatment.[3]
Experimental Protocols
Extraction and Analysis of this compound from Biological Samples
The following provides a general workflow for the extraction and quantitative analysis of this compound from plant or animal tissues.
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound ameliorates diabetic nephropathy in diabetic rats induced with a high-fat diet and a low dose of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis Pathway of Sequoyitol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a sugar-like carbohydrate, found in a variety of plant species, including soybean (Glycine max) and various pine species (Pinus)[1][2]. As a derivative of myo-inositol, this compound plays a role in cellular processes and has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the biosynthesis pathway of this compound in plants, detailing the enzymatic steps, relevant quantitative data, and experimental protocols for its study.
The biosynthesis of this compound is a multi-step process that begins with a central metabolite in plant carbohydrate metabolism, D-glucose-6-phosphate. The pathway can be broadly divided into two key stages: the synthesis of the myo-inositol backbone and the subsequent methylation to yield this compound.
Core Biosynthesis Pathway
The biosynthesis of this compound follows a conserved pathway for the formation of myo-inositol, which is then specifically methylated.
-
Isomerization of D-Glucose-6-Phosphate: The pathway initiates with the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). This is a critical and rate-limiting step in myo-inositol biosynthesis[3].
-
Dephosphorylation of myo-Inositol-1-Phosphate: The phosphate group is removed from myo-inositol-1-phosphate by inositol monophosphatase (IMPA) (EC 3.1.3.25), yielding free myo-inositol.
-
Methylation of myo-Inositol: The final step is the regiospecific methylation of myo-inositol at the 5-hydroxyl group to form this compound. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . While the general class of enzyme is known, the specific myo-inositol 5-O-methyltransferase responsible for this compound synthesis is not yet fully characterized in the literature.
Data Presentation
Quantitative data for the specific enzymes and intermediates in the this compound biosynthesis pathway are not extensively available in the literature. The following tables summarize the key enzymes involved and provide a template for the types of quantitative data that are critical for a thorough understanding of this pathway.
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |
| myo-Inositol-1-Phosphate Synthase | MIPS | 5.5.1.4 | D-Glucose-6-Phosphate | myo-Inositol-1-Phosphate |
| Inositol Monophosphatase | IMPA | 3.1.3.25 | myo-Inositol-1-Phosphate | myo-Inositol, Inorganic Phosphate |
| myo-Inositol 5-O-Methyltransferase | OMT | N/A | myo-Inositol, S-Adenosyl-L-methionine (SAM) | This compound (5-O-methyl-myo-inositol), S-Adenosyl-L-homocysteine (SAH) |
Table 2: Enzyme Kinetic Parameters (Illustrative)
Note: Specific kinetic data for the myo-inositol 5-O-methyltransferase that produces this compound are not currently available in the literature. This table serves as a template for the data that would be generated through enzyme characterization studies.
| Enzyme | Plant Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| myo-Inositol 5-O-Methyltransferase | [e.g., Glycine max] | myo-Inositol | Data not available | Data not available |
| myo-Inositol 5-O-Methyltransferase | [e.g., Glycine max] | SAM | Data not available | Data not available |
Table 3: Concentration of this compound in Plant Tissues (Illustrative)
| Plant Species | Tissue | Condition | This compound Concentration (µg/g dry weight) | Reference |
| Glycine max | Leaves | Control | Data not available | [Relevant Study] |
| Glycine max | Leaves | Drought Stress | Data not available | [Relevant Study] |
| Pinus lambertiana | Needles | Normal Growth | Data not available | [Relevant Study] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the biosynthesis of this compound in plants.
Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from general methods for plant metabolite analysis and is suitable for the quantification of this compound.
a. Sample Preparation and Extraction:
-
Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to a constant dry weight.
-
Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Accurately weigh approximately 50-100 mg of the powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol).
-
Add an internal standard (e.g., ribitol or a stable isotope-labeled this compound, if available) to each sample for accurate quantification.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C with shaking for 1-2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas or using a vacuum concentrator.
b. Derivatization:
-
To the dried extract, add 50 µL of methoxyamine hydrochloride (20 mg/mL in pyridine).
-
Vortex and incubate at 37°C for 90 minutes to protect carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Vortex and incubate at 60°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.
c. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp to 310°C at a rate of 5°C/minute.
-
Hold at 310°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for TMS-derivatized this compound.
d. Quantification:
-
Prepare a standard curve using authentic this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Enzyme Assay for myo-Inositol O-Methyltransferase Activity
This is a general protocol for assaying OMT activity that can be adapted for the specific methylation of myo-inositol to this compound.
a. Plant Protein Extraction:
-
Grind fresh or frozen plant tissue in liquid nitrogen to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, 1 mM PMSF, and 1% PVPP).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
b. Enzyme Reaction:
-
Set up the reaction mixture in a final volume of 100 µL:
-
50 mM Tris-HCl, pH 7.5
-
10 mM myo-inositol (substrate)
-
100 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled co-substrate)
-
50-100 µg of crude protein extract
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 20 µL of 1 M HCl.
c. Product Quantification:
-
Extract the methylated product (this compound) by adding 500 µL of ethyl acetate.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a scintillation vial.
-
Evaporate the ethyl acetate.
-
Add scintillation cocktail and quantify the amount of ¹⁴C-labeled this compound using a scintillation counter.
-
Calculate the enzyme activity as pmol of product formed per minute per mg of protein.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps to analyze the expression of putative myo-inositol O-methyltransferase genes.
a. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissues using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
b. Primer Design:
-
Identify candidate OMT genes from the genome or transcriptome of the plant of interest based on homology to known inositol methyltransferases.
-
Design gene-specific primers for qRT-PCR using software like Primer3Plus, targeting a region of 100-200 bp.
-
Design primers for a stable reference gene (e.g., actin, ubiquitin) for normalization.
c. qRT-PCR Reaction:
-
Prepare the reaction mixture (e.g., 20 µL total volume):
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melting curve analysis to verify the specificity of the product.
-
d. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualizations
Caption: Biosynthesis pathway of this compound from D-Glucose-6-Phosphate.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Workflow for the O-Methyltransferase enzyme assay.
References
Potential Therapeutic Applications of Sequoyitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol, has garnered significant scientific interest for its potential therapeutic applications, particularly in the management of metabolic disorders. This technical guide provides an in-depth overview of the current preclinical evidence supporting the use of this compound, with a primary focus on its robust anti-diabetic properties. The document details its mechanism of action, summarizes key quantitative data from in vivo and in vitro studies, and outlines the experimental protocols employed in this research. Furthermore, it explores the emerging, albeit less direct, evidence for its potential in managing diabetic complications, and touches upon the broader therapeutic landscape of related inositol derivatives in neuroprotection and oncology.
Introduction
This compound is a naturally occurring methyl ether of myo-inositol, found in various plants.[1] Its structural similarity to inositol, a key component of cellular signaling pathways, has prompted investigations into its pharmacological activities. The most well-documented therapeutic potential of this compound lies in its ability to ameliorate hyperglycemia and improve insulin sensitivity, positioning it as a promising candidate for the development of novel anti-diabetic agents.[2] This guide synthesizes the existing preclinical data to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Anti-Diabetic Applications
Preclinical studies have consistently demonstrated the efficacy of this compound in improving glycemic control. Both oral and subcutaneous administration of this compound have been shown to decrease blood glucose levels and improve glucose intolerance in animal models of type 2 diabetes.[2][3]
Mechanism of Action
The anti-diabetic effects of this compound are multi-faceted, targeting key tissues involved in glucose homeostasis, including hepatocytes, adipocytes, and pancreatic β-cells.[2][3]
-
Enhanced Insulin Signaling: this compound has been shown to enhance the insulin signaling pathway. It promotes the phosphorylation of the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and Akt, a crucial downstream effector in the pathway.[2][3] This enhancement of insulin signaling leads to increased glucose uptake and utilization in peripheral tissues.
-
Protection of Pancreatic β-cells: this compound exhibits protective effects on pancreatic β-cells, the primary producers of insulin. It has been demonstrated to protect these cells from oxidative stress-induced injury, a key factor in the pathogenesis of diabetes.[2] In animal models of streptozotocin (STZ)-induced diabetes, this compound treatment was associated with increased plasma insulin levels, suggesting a role in preserving β-cell function and promoting insulin secretion.[2]
-
Insulin-Independent Glucose Regulation: Interestingly, this compound has also been observed to exert its effects through insulin-independent mechanisms. It can suppress glucose production in hepatocytes and stimulate glucose uptake in adipocytes even in the absence of insulin, suggesting a direct effect on glucose metabolism.[2]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies investigating the anti-diabetic effects of this compound.
Table 1: In Vivo Studies on the Anti-Diabetic Effects of this compound
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| ob/ob mice | Oral gavage | 40 mg/kg (twice daily) | 18 days | Reduced blood glucose. | [2] |
| ob/ob mice | Subcutaneous | 0.5 nmol/h | 14 days | Decreased fasting blood glucose and plasma insulin. | [2] |
| STZ-induced diabetic mice | Drinking water | 7 mg/ml | 31 days | Attenuated hyperglycemia by 26% and increased plasma insulin by 155%. | [2] |
| High-fat diet and STZ-induced diabetic rats | Oral | 12.5, 25, and 50 mg/kg/day | 6 weeks | Significantly decreased fasting blood glucose. | [4] |
Table 2: In Vitro Studies on the Anti-Diabetic Effects of this compound
| Cell Line | Treatment | Concentration | Key Findings | Reference |
| 3T3-L1 adipocytes | This compound + Insulin | Not specified | Increased insulin-stimulated phosphorylation of IR by 31% and IRS1 by 73%. | [2] |
| INS-1 β-cells | This compound + STZ/H₂O₂ | Not specified | Protected against streptozotocin- and H₂O₂-induced injury. | [2] |
Therapeutic Potential in Diabetic Complications
Chronic hyperglycemia in diabetes leads to debilitating complications. Emerging evidence suggests that this compound may have a protective role against some of these complications.
Diabetic Nephropathy
Diabetic nephropathy is a leading cause of end-stage renal disease. A study in a rat model of type 2 diabetes demonstrated that this compound administration for 6 weeks ameliorated the progression of diabetic nephropathy.[4]
-
Mechanism of Action: The protective effects of this compound in diabetic nephropathy are attributed to its antioxidant and anti-inflammatory properties. It was found to:
-
Decrease the expression of NADPH oxidase subunits p22phox and p47phox, which are key sources of reactive oxygen species (ROS).[4]
-
Reduce the levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation.[4]
-
Suppress the expression of the pro-inflammatory transcription factor NF-κB and the pro-fibrotic cytokine TGF-β1.[4]
-
Diabetic Retinopathy
Diabetic retinopathy is a major cause of blindness. An in vitro study using human retinal pigment epithelial cells (ARPE-19) exposed to high glucose conditions showed that this compound offered protection against cellular damage.[5]
-
Mechanism of Action: this compound's protective effects in the context of diabetic retinopathy appear to be mediated by the inhibition of the NF-κB signaling pathway, leading to a reduction in inflammation and oxidative stress.[5]
Potential Neuroprotective and Anticancer Applications (Inositol Derivatives)
While direct evidence for the neuroprotective and anticancer activities of this compound is currently limited, research on related inositol derivatives, such as myo-inositol and inositol hexaphosphate (IP6), suggests potential avenues for future investigation.
Neuroprotection
Inositol derivatives play a crucial role in neuronal signaling. Studies on other inositols have shown promise in the context of neurodegenerative diseases:
-
Alzheimer's Disease: Scyllo-inositol has been investigated for its ability to inhibit the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease.[2][6]
-
Parkinson's Disease: Inositol hexaphosphate (IP6) has demonstrated neuroprotective effects in a cell model of Parkinson's disease.[7]
Given that this compound is transported across the blood-brain barrier, its potential role in neuroprotection warrants further investigation.[6]
Anticancer Activity
The anticancer properties of myo-inositol and IP6 have been explored in various cancer types, including lung, breast, and colon cancer.[8][9][10] These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis. The potential of this compound as an anticancer agent remains an unexplored but intriguing area of research.
Clinical Trial Status
As of the date of this guide, a thorough search of clinical trial registries has not identified any registered clinical trials specifically investigating this compound for any therapeutic application. The existing evidence is confined to preclinical studies.
Experimental Protocols
Animal Studies
-
Animal Models:
-
Type 2 Diabetes: Male ob/ob mice (a model of obesity and insulin resistance) and rats induced with a high-fat diet and a low dose of streptozotocin (STZ) are commonly used.[2][4]
-
Type 1 Diabetes: Male C57BL/6 mice treated with STZ to induce β-cell destruction are used as a model of insulin deficiency.[2]
-
-
Administration of this compound:
-
Oral Gavage: this compound is dissolved in water and administered directly into the stomach using a gavage needle. A typical dose is 40 mg/kg body weight, twice daily.[2]
-
Drinking Water: this compound is dissolved in the drinking water at a concentration of 7 mg/ml.[2]
-
Subcutaneous Infusion: Osmotic minipumps are implanted subcutaneously for continuous delivery of this compound.[2]
-
-
Outcome Measures:
-
Glycemic Control: Blood glucose levels are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Biochemical Analysis: Plasma insulin, serum creatinine, and blood urea nitrogen (BUN) are measured using standard assay kits.
-
Molecular Analysis: Protein expression and phosphorylation in tissues are analyzed by Western blotting. Gene expression is measured by real-time PCR.
-
In Vitro Studies
-
Cell Lines:
-
Adipocytes: 3T3-L1 preadipocytes are differentiated into mature adipocytes.
-
Hepatocytes: HepG2 cells (a human hepatoma cell line) or primary hepatocytes are used.
-
Pancreatic β-cells: INS-1 cells (a rat insulinoma cell line) are commonly used.
-
Retinal Pigment Epithelial Cells: ARPE-19 cells are used to model the retinal environment.[5]
-
-
Treatments: Cells are typically treated with this compound in the presence or absence of insulin, or under conditions of cellular stress (e.g., high glucose, hydrogen peroxide, or STZ).
-
Assays:
-
Western Blotting: To assess the phosphorylation status of key signaling proteins (e.g., IR, IRS1, Akt, NF-κB).
-
Cell Viability Assays (e.g., MTT): To determine the protective effects of this compound against cytotoxic agents.
-
Glucose Uptake Assays: To measure the direct effect of this compound on glucose transport into cells.
-
Measurement of ROS and Inflammatory Markers: To evaluate the antioxidant and anti-inflammatory effects.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz DOT)
Caption: Insulin signaling pathway and points of enhancement by this compound.
Caption: NF-κB signaling pathway and its inhibition by this compound.
Experimental Workflow Diagram (Graphviz DOT)
Caption: Workflow for in vivo study of this compound in diabetic nephropathy.
Conclusion and Future Directions
The preclinical data strongly support the therapeutic potential of this compound in the management of type 2 diabetes and its associated complications. Its ability to enhance insulin signaling and protect pancreatic β-cells through multiple mechanisms makes it a compelling candidate for further drug development. However, the current body of evidence is limited to preclinical studies. To translate these promising findings to the clinic, future research should focus on:
-
Clinical Trials: Well-designed, randomized controlled trials are necessary to establish the safety and efficacy of this compound in human subjects.
-
Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in humans are required.
-
Exploration of Other Therapeutic Areas: Based on the findings for other inositol derivatives, dedicated preclinical studies are warranted to investigate the potential of this compound in neurodegenerative diseases and cancer.
-
Toxicology Studies: Comprehensive long-term toxicology studies are essential to ensure its safety for chronic use.
References
- 1. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elevated brain scyllo-inositol concentrations in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection of inositol hexaphosphate and changes of mitochondrion mediated apoptotic pathway and α-synuclein aggregation in 6-OHDA induced parkinson's disease cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A myo-inositol diet for lung cancer prevention and beyond - Roh - Journal of Thoracic Disease [jtd.amegroups.org]
- 9. mdpi.com [mdpi.com]
- 10. Inositol hexaphosphate suppresses colorectal cancer cell proliferation via the Akt/GSK-3β/β-catenin signaling cascade in a 1,2-dimethylhydrazine-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Sequoyitol's effect on glucose metabolism and diabetes
An In-depth Technical Guide on Sequoyitol's Effect on Glucose Metabolism and Diabetes
Introduction
This compound (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a type of sugar alcohol, found in various plants.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the management of diabetes mellitus.[2] As a derivative of myo-inositol, this compound is implicated in insulin signaling pathways and glucose metabolism.[3] This technical guide provides a comprehensive overview of the current research on this compound, focusing on its mechanisms of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
This compound exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin sensitivity in peripheral tissues, protecting pancreatic β-cells from damage, and potentially modulating carbohydrate digestion.[3][4] It directly targets key tissues involved in glucose homeostasis, including the liver, adipose tissue, and pancreatic β-cells.[4]
Enhancement of Insulin Signaling
A primary mechanism of this compound is the potentiation of the insulin signaling cascade. In states of insulin resistance, this pathway is impaired. This compound has been shown to restore and enhance this signaling process.[4][5] Upon insulin binding to its receptor (IR), a series of phosphorylation events is initiated. This compound treatment has been observed to increase the insulin-stimulated phosphorylation of key proteins in this pathway, including the Insulin Receptor (IR), Insulin Receptor Substrate 1 (IRS-1), and Akt (also known as Protein Kinase B).[3][4] The activation of Akt is a critical step that ultimately leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose uptake into cells.[6] By improving the efficiency of this pathway, this compound helps to lower blood glucose levels.[3]
Caption: this compound enhances the insulin signaling pathway.
Protection of Pancreatic β-Cells
This compound demonstrates a protective effect on pancreatic β-cells, which are responsible for producing insulin.[3][4] In diabetic conditions, these cells are often damaged by oxidative stress.[3] Studies have shown that this compound can protect β-cells from injury induced by agents like streptozotocin (STZ) and hydrogen peroxide (H₂O₂).[3][4] This cytoprotective effect is likely due to its antioxidant properties.[3] By preserving the viability and function of β-cells, this compound helps maintain or even increase plasma insulin levels, which is particularly beneficial in insulin-deficient states.[3]
Caption: Protective mechanism of this compound on pancreatic β-cells.
Inhibition of Alpha-Glucosidase
While direct studies on this compound are limited, the inhibition of α-glucosidase is a known mechanism for controlling postprandial hyperglycemia.[7] Alpha-glucosidase is an enzyme in the small intestine's brush border that breaks down complex carbohydrates into absorbable monosaccharides like glucose.[8] By inhibiting this enzyme, the rate of glucose absorption is slowed, leading to a more gradual rise in blood glucose after a meal.[7] Given that other inositol derivatives and plant-derived compounds exhibit this activity, it represents a potential, albeit less-studied, mechanism for this compound.
Quantitative Data Summary
The anti-diabetic efficacy of this compound has been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment Details | Result | Citation |
| Blood Glucose | ob/ob Mice | 40 mg/kg, oral gavage, twice daily for 18 days | Significant reduction in both male and female mice | [3] |
| Blood Glucose | STZ-treated Mice | 70–100 mg·kg⁻¹·day⁻¹ in drinking water for 31 days | 26% decrease compared to control | [3] |
| Plasma Insulin | STZ-treated Mice | 70–100 mg·kg⁻¹·day⁻¹ in drinking water | 155% increase compared to control | [3][4] |
| Fasting Blood Glucose (FBG) | HFD/STZ-induced Diabetic Rats | 12.5, 25.0, and 50.0 mg·kg⁻¹·day⁻¹ for 6 weeks | Significant decrease in a dose-dependent manner | [5] |
| Serum Insulin | HFD/STZ-induced Diabetic Rats | 12.5, 25.0, and 50.0 mg·kg⁻¹·day⁻¹ for 6 weeks | Significant increase | [5] |
| Glucose Intolerance | ob/ob and STZ-treated Mice | Various doses and administration routes | Significant improvement observed in glucose tolerance tests | [3] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Cell Line / Model | Treatment Context | Result | Citation |
| Insulin-stimulated IR Phosphorylation | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 46% increase | [3] |
| Insulin-stimulated IRS1 Phosphorylation | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 48% increase | [3] |
| Insulin-stimulated Akt Phosphorylation (pSer⁴⁷³) | HepG2 Cells | Pretreatment with this compound, followed by insulin and TNFα | 61% increase | [3] |
| Glucose Production Suppression | Primary Hepatocytes | Insulin-stimulated | Increased ability of insulin to suppress glucose production | [4] |
| Glucose Uptake | Primary Adipocytes | Insulin-stimulated | Increased ability of insulin to stimulate glucose uptake | [4] |
| β-Cell Protection | INS-1 Cells | Injury induced by STZ or H₂O₂ | Protected against cell death | [3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from key studies on this compound.
In Vivo Diabetic Animal Models
This protocol describes the induction and treatment of diabetic animal models to evaluate the anti-diabetic effects of this compound.
Caption: General experimental workflow for in vivo studies.
-
Animal Models:
-
Genetic Model (Insulin Resistance): Male and female ob/ob mice (8–9 weeks old) are used to model type 2 diabetes with severe insulin resistance.[3]
-
Induced Model (Type 2 Diabetes): Sprague-Dawley rats are fed a high-fat diet for several weeks, followed by a single low-dose intraperitoneal injection of streptozotocin (STZ; e.g., 35 mg/kg) to induce a model that mimics type 2 diabetes.[5][9]
-
Induced Model (Insulin Deficiency): Mice are treated with a higher dose of STZ to destroy islet β-cells, modeling type 1 or severe insulin-deficient diabetes.[3]
-
-
This compound Administration:
-
Key Measurements:
-
Blood Glucose: Measured from tail vein blood using a glucometer.
-
Glucose Tolerance Test (GTT): After an overnight fast, mice are given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at 0, 15, 30, 60, and 120 minutes post-injection.
-
Serum Analysis: Blood is collected via cardiac puncture at the end of the study. Serum levels of insulin, blood urea nitrogen (BUN), and serum creatinine (SCr) are measured using appropriate assay kits.[5]
-
Tissue Analysis: Tissues like the liver, muscle, and adipose tissue are harvested, flash-frozen in liquid nitrogen, and stored at -80°C for subsequent Western blot or PCR analysis.[5][9]
-
Cell Culture and In Vitro Assays
-
Cell Lines:
-
HepG2 cells: A human hepatocyte cell line used to study liver-specific insulin signaling and glucose production.[4]
-
3T3-L1 adipocytes: A mouse cell line used to study insulin-stimulated glucose uptake in fat cells.[4]
-
INS-1 cells: A rat insulinoma β-cell line used to study β-cell viability, function, and protection.[3]
-
-
Insulin Signaling Assay (Western Blot):
-
Cells (e.g., HepG2) are grown to confluence and serum-starved for several hours.
-
Cells are pre-treated with this compound for a specified duration.
-
To induce an insulin-resistant state, cells can be treated with TNFα (e.g., 20 ng/ml) for several hours.
-
Cells are then stimulated with insulin (e.g., 10 nM) for 5-10 minutes.
-
The reaction is stopped, and cell lysates are prepared.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of IR, IRS-1, and Akt.
-
Blots are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the percentage change in phosphorylation.[3]
-
-
β-Cell Protection Assay:
-
INS-1 cells are seeded in plates.
-
Cells are pre-treated with this compound for 24 hours.
-
Cell injury is induced by adding STZ or H₂O₂ to the culture medium for a specified time.
-
Cell viability is assessed using methods such as the MTT assay or by counting viable cells.[3]
-
Conclusion and Future Directions
This compound is a promising natural compound with significant anti-diabetic properties demonstrated in preclinical studies. Its ability to enhance insulin signaling in hepatocytes and adipocytes, coupled with its protective effects on pancreatic β-cells, positions it as a multifaceted therapeutic candidate.[3][4] The quantitative data clearly indicate its potential to lower blood glucose and improve glucose tolerance.[3][5]
For drug development professionals, this compound offers a strong foundation for further investigation. Future research should focus on:
-
Clinical Trials: Translating the promising preclinical findings into human studies to determine efficacy, safety, and optimal dosage.
-
Pharmacokinetics: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.[10]
-
Mechanism Elucidation: Further exploring its antioxidant mechanism and its potential effects on other relevant pathways, such as adiponectin and AMPK signaling.[11][12]
-
Alpha-Glucosidase Inhibition: Conducting direct enzymatic assays to quantify the inhibitory activity of this compound against α-glucosidase.
References
- 1. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ameliorates diabetic nephropathy in diabetic rats induced with a high-fat diet and a low dose of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes [mdpi.com]
- 8. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Effect of this compound on expression of NOX4 and eNOS in aortas of type 2 diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacodynamics and pharmacokinetics of inositol(s) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adiponectin stimulates AMP-activated protein kinase in the hypothalamus and increases food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adiponectin activates the AMPK signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of Sequoyitol: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a class of polyols, found in various plants. As a derivative of myo-inositol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the pharmacological effects of this compound, with a primary focus on its well-documented anti-diabetic and anti-inflammatory properties. Additionally, this report will touch upon the current, albeit limited, understanding of its anti-cancer and neuroprotective activities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anti-Diabetic Effects of this compound
This compound has demonstrated significant potential in the management of diabetes and its complications. Its mechanisms of action are multifaceted, targeting key aspects of glucose metabolism and insulin signaling in hepatocytes, adipocytes, and pancreatic β-cells.
Modulation of Glucose Homeostasis and Insulin Sensitivity
Studies have shown that this compound can effectively lower blood glucose levels and improve glucose tolerance.[1] Both oral and subcutaneous administration of this compound have been found to ameliorate hyperglycemia in animal models of type 2 diabetes.[1] This effect is attributed to its ability to enhance insulin sensitivity. This compound has been shown to potentiate insulin signaling by increasing the phosphorylation of key proteins in the insulin cascade, including the insulin receptor substrate-1 (IRS-1) and Akt (also known as protein kinase B).[2] This enhancement of insulin signaling leads to increased glucose uptake in adipocytes and suppression of glucose production in hepatocytes.[1]
Protection of Pancreatic β-Cells
Beyond its effects on insulin sensitivity, this compound also exerts a protective effect on pancreatic β-cells, the primary producers of insulin. Research indicates that this compound can protect these cells from damage induced by oxidative stress and cytotoxic agents like streptozotocin (STZ) and hydrogen peroxide (H₂O₂).[1] This protective mechanism is crucial for preserving β-cell mass and function, which are often compromised in diabetic conditions.
Quantitative Data on Anti-Diabetic Effects
| Parameter | Model | Treatment Details | Results | Reference |
| Fasting Blood Glucose | ob/ob mice | 40 mg/kg, oral gavage, twice daily for 17 days | Significant decrease compared to control | [3] |
| Glucose Tolerance | ob/ob mice | 40 mg/kg, oral gavage, twice daily for 17 days | Improved glucose clearance | [3] |
| Insulin Signaling | HepG2 and 3T3-L1 cells | Pre-treatment with this compound | Enhanced insulin-stimulated phosphorylation of IRS-1 and Akt | [1][2] |
| β-Cell Viability | INS-1 cells | Pre-incubation with this compound followed by STZ or H₂O₂ | Protected against cell death | [1] |
| Diabetic Nephropathy Markers (FBG, BUN, SCr) | Diabetic rats | 12.5, 25.0, and 50.0 mg/kg/day for 6 weeks | Significant decrease in FBG, BUN, and SCr |
Anti-Inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key contributors to the pathogenesis of diabetes and its complications. This compound has been shown to possess both anti-inflammatory and antioxidant properties.
Inhibition of Pro-inflammatory Pathways
In the context of diabetic nephropathy, this compound has been demonstrated to downregulate the expression of key pro-inflammatory and pro-fibrotic mediators.[3] This includes the reduction of nuclear factor-kappa B (NF-κB) and transforming growth factor-beta 1 (TGF-β1) expression.[3] By inhibiting these pathways, this compound can help to mitigate the inflammatory processes that lead to kidney damage in diabetic individuals.
Attenuation of Oxidative Stress
This compound also exhibits significant antioxidant activity. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation.[3] Furthermore, it downregulates the expression of NADPH oxidase subunits, such as p22phox and p47phox, which are major sources of ROS production in cells.[3]
Quantitative Data on Anti-Inflammatory and Antioxidant Effects
| Parameter | Model | Treatment Details | Results | Reference |
| NF-κB and TGF-β1 Expression | Diabetic rat kidney | 12.5, 25.0, and 50.0 mg/kg/day for 6 weeks | Decreased expression | [3] |
| ROS and MDA Levels | Diabetic rat kidney | 12.5, 25.0, and 50.0 mg/kg/day for 6 weeks | Decreased levels | [3] |
| p22phox and p47phox Expression | Diabetic rat kidney | 12.5, 25.0, and 50.0 mg/kg/day for 6 weeks | Decreased expression | [3] |
| NOX4 Expression | High glucose-treated HUVECs | 0.1, 1, and 10 µmol/L for 24h | Down-regulated expression | |
| eNOS Expression | High glucose-treated HUVECs | 0.1, 1, and 10 µmol/L for 24h | Up-regulated expression |
Anti-Cancer Activity
The anti-cancer potential of this compound is an emerging area of research, and current data is limited. While other inositols, such as inositol hexaphosphate (IP6), have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, the direct anti-cancer activity of this compound is not as well-established.
One study that investigated the cytotoxic effects of various natural compounds, including this compound, on human non-small cell lung cancer (A549) and mesothelioma (SPC212) cell lines found that this compound did not exhibit significant anti-proliferative effects within the tested concentrations.[4]
Quantitative Data on Anti-Cancer Effects
| Cell Line | Assay | IC50 (µM) | Reference |
| A549 (Lung Carcinoma) | Cytotoxicity Assay | > 75 | [4] |
| SPC212 (Mesothelioma) | Cytotoxicity Assay | > 75 | [4] |
Neuroprotective Effects
Currently, there is a lack of direct scientific evidence supporting the neuroprotective effects of this compound. Research in this area has predominantly focused on other inositol isomers, such as scyllo-inositol and myo-inositol. These compounds have been investigated for their potential to inhibit the aggregation of beta-amyloid peptides, a hallmark of Alzheimer's disease, and to protect neurons from glutamate-induced excitotoxicity.[3] While this compound shares a core chemical structure with these neuroprotective inositols, further research is required to determine if it possesses similar activities.
Experimental Protocols
In Vivo: Oral Gavage Administration in Mice
-
Animal Model: Male ob/ob mice (8-9 weeks old).
-
Test Substance Preparation: this compound is dissolved in saline to the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse, prepare a solution that delivers the required dose in a volume of approximately 100-200 µL).
-
Procedure:
-
The mouse is gently but firmly restrained to immobilize the head and straighten the neck and esophagus.
-
A gavage needle of appropriate size (e.g., 20-22 gauge, 1.5 inches for an adult mouse) is attached to a syringe containing the this compound solution.
-
The tip of the gavage needle is inserted into the diastema (the gap between the incisors and molars) and gently advanced along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus into the stomach. If any resistance is met, the needle is withdrawn and reinserted.
-
Once the needle is in the stomach, the plunger is slowly depressed to administer the solution.
-
The needle is then gently withdrawn.
-
The animal is monitored for any signs of distress post-administration.
-
In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are serum-starved for 2-4 hours, followed by incubation with or without various concentrations of this compound for a specified period (e.g., 12-24 hours).
-
Insulin Stimulation: Cells are then stimulated with insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Glucose Uptake Measurement:
-
The cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the cells and incubated for a short period (e.g., 5-10 minutes) to allow for uptake.
-
The uptake is terminated by washing the cells with ice-cold KRH buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of an inhibitor of glucose transport (e.g., cytochalasin B) and subtracted from the total uptake.
-
In Vitro: Western Blot for IRS-1 and Akt Phosphorylation
-
Cell Culture and Treatment: Cells (e.g., HepG2 or 3T3-L1) are treated with this compound and/or insulin as described for the glucose uptake assay.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of IRS-1 (e.g., anti-phospho-IRS-1 Tyr612) and Akt (e.g., anti-phospho-Akt Ser473), as well as antibodies for total IRS-1 and total Akt (for normalization).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Signaling Pathways and Logical Relationships
Caption: Insulin signaling pathway enhanced by this compound.
Caption: Anti-inflammatory action of this compound.
Caption: Workflow for in vitro glucose uptake assay.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly in the realm of metabolic disorders. Its well-documented anti-diabetic effects, stemming from its ability to enhance insulin sensitivity and protect pancreatic β-cells, are strongly supported by in vivo and in vitro evidence. Furthermore, its anti-inflammatory and antioxidant properties suggest a broader utility in managing the complications associated with diabetes. While the current body of research on its direct anti-cancer and neuroprotective effects is not substantial, the established biological activities of other inositols warrant further investigation into these areas for this compound. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of the full therapeutic potential of this promising natural compound.
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Two new pterocarpans and a new pyrone derivative with cytotoxic activities from Ptycholobium contortum (N.E.Br.) Brummitt (Leguminosae): revised NMR assignment of mundulea lactone - PMC [pmc.ncbi.nlm.nih.gov]
The Stereoisomers of Methylated Inositols: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the stereoisomers of methylated inositols, molecules of significant interest in cellular biology and drug development. It covers the fundamental nomenclature and structural diversity of inositol isomers and their methylated derivatives, delving into their biosynthesis and physiological roles. This document offers detailed experimental protocols for the analysis of these compounds and presents key quantitative data to support researchers in the fields of biochemistry, pharmacology, and medicinal chemistry.
Introduction to Inositols and Their Methylated Derivatives
Inositols are a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol.[1][2] These carbocyclic polyols are fundamental components of cellular signaling pathways and structural elements of cell membranes.[3] The most abundant and biologically significant isomer is myo-inositol, which serves as a precursor for a vast array of signaling molecules, including inositol phosphates and phosphoinositides.[4]
Methylation of the hydroxyl groups of inositol stereoisomers gives rise to a class of compounds known as methylated inositols or O-methyl inositols. These modifications, occurring in various organisms, particularly plants, lead to derivatives with unique biological activities. Prominent examples include D-pinitol (3-O-methyl-D-chiro-inositol), D-ononitol (4-O-methyl-myo-inositol), and L-quebrachitol (2-O-methyl-L-chiro-inositol).[5][6] These compounds have garnered attention for their potential therapeutic applications, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[6][7][8]
This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the stereochemistry, biological significance, and analytical methodologies related to methylated inositols.
Nomenclature and Structure of Inositol Stereoisomers
The nine stereoisomers of inositol are differentiated by the spatial orientation (axial or equatorial) of their six hydroxyl groups on the cyclohexane ring.[1] Seven of these isomers (cis, epi, allo, muco, neo, myo, and scyllo) are meso compounds, meaning they are achiral despite having chiral centers. The remaining two, D-chiro-inositol and L-chiro-inositol, are enantiomers.[9]
The most common naturally occurring inositol is myo-inositol, characterized by having one axial hydroxyl group and five equatorial hydroxyl groups.[1] The methylation of these inositol scaffolds can occur at different hydroxyl positions, leading to a variety of methylated derivatives with distinct chemical and biological properties.
Biosynthesis and Biological Significance of Methylated Inositols
Methylated inositols are primarily considered plant secondary metabolites, playing crucial roles in osmoprotection against environmental stresses such as drought and high salinity. Their biosynthesis typically originates from myo-inositol, which is synthesized from D-glucose.[10]
Key Methylated Inositols and Their Roles:
-
D-Pinitol (3-O-methyl-D-chiro-inositol): Widely found in legumes and pine trees, D-pinitol exhibits significant insulin-like properties.[11][12] It has been shown to improve glucose metabolism by acting on the PI3K/Akt signaling pathway.[12] Its therapeutic potential extends to anti-inflammatory, anti-cancer, and hepatoprotective activities.
-
D-Ononitol (4-O-methyl-myo-inositol): This compound accumulates in plants under abiotic stress and functions as an osmoprotectant.[13][14] Its production in transgenic plants has been shown to enhance tolerance to salt and drought conditions.[13]
-
L-Quebrachitol (2-O-methyl-L-chiro-inositol): Naturally occurring in sources like rubber trees and sea buckthorn, L-quebrachitol has demonstrated antioxidant and neuroprotective effects.[15][16][17] It is also being investigated for its anti-diabetic and anti-cancer properties.[8]
Quantitative Data on Methylated Inositols
This section summarizes key quantitative data related to the biological activities and occurrence of prominent methylated inositols.
| Compound | Biological Activity | Model System | Quantitative Data | Reference(s) |
| D-Pinitol | Anti-diabetic | Streptozotocin-induced diabetic mice | 100 mg/kg p.o. acutely decreased hyperglycemia by 22% at 6 hours. | [18] |
| Type 2 diabetic rats | 60 mg/kg/day decreased fasting blood glucose by 12.63%. | [9] | ||
| L6 muscle cells | 1 mM increased basal 2-deoxyglucose uptake by 41% after 10 min. | [18] | ||
| Anti-inflammatory | Chick model | 50 mg/kg dose showed significant reduction in edema. | [7] | |
| Anti-cancer | MCF-7 breast cancer cells | Concentration-dependent inhibition of proliferation. | [19] | |
| D-Ononitol | Osmoprotection | Transgenic Nicotiana tabacum | Accumulated to levels exceeding 35 µmol/g fresh weight under stress. | [13] |
| Ice plants (Mesembryanthemum crystallinum) | Accumulation induced by increasing NaCl concentrations, highest at 0.40 M. | [20] | ||
| L-Quebrachitol | Cytotoxicity | RAW 264.7 cells | No significant change in cell viability at concentrations lower than 500 µM. | [21] |
| Neuroprotection | Rat fetal mesencephalic cells | Concentration-related protection against 6-OHDA-induced cell death (0.1-100 µg/ml). | [17] |
Experimental Protocols
Accurate analysis of inositol stereoisomers and their methylated derivatives is crucial for research and development. The following section provides detailed methodologies for their separation and characterization.
High-Performance Liquid Chromatography (HPLC) for Inositol Isomer Separation
HPLC is a widely used technique for the separation and quantification of inositol isomers.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Column: Aminex HPX-87C (or equivalent cation-exchange column in the calcium form)
-
Mobile Phase: Deionized water
-
Column Temperature: 50°C
-
Detector: Pulsed Amperometric Detector (PAD)
-
Post-column Reagent: NaOH solution to increase pH > 11.6
Sample Preparation:
-
For free inositols, dissolve the sample in the mobile phase.
-
For glycosidically bound inositols, hydrolyze the sample with 5.5 N trifluoroacetic acid at 100°C for 4 hours, followed by reduction with NaBH₄.
-
For phosphate ester-linked inositols, hydrolyze with 6 N HCl at 110°C for 24 hours.
-
Filter the sample through a 0.22 µm filter before injection.
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 20 µL
-
Detection: Pulsed amperometry with a gold electrode.
This method allows for the separation of various inositol isomers and can achieve a detection limit of 10 pmol.[22]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural characterization of inositol derivatives.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Appropriate NMR tubes
Sample Preparation:
-
Dissolve the purified inositol derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Add an internal standard (e.g., TSP for D₂O) for chemical shift referencing.
NMR Experiments:
-
¹H NMR: Provides information on the proton chemical environments and coupling constants, which are crucial for determining the relative stereochemistry of the hydroxyl groups.
-
¹³C NMR: Reveals the carbon skeleton and the effect of substituents on carbon chemical shifts.
-
³¹P NMR: Essential for analyzing inositol phosphates, with each phosphorus nucleus giving a distinct signal based on its position.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are used to establish connectivities between protons and carbons, and to determine the three-dimensional conformation of the inositol ring.
For quantitative analysis, an internal standard of known concentration can be used, and the concentration of the inositol derivative is determined by integrating the signals of its protons in the ¹H NMR spectrum.[23]
X-ray Crystallography for Conformational Analysis
X-ray crystallography provides precise atomic-resolution data on the solid-state conformation of inositol derivatives.
Methodology:
-
Crystallization: Grow single crystals of the inositol derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
The resulting model provides highly accurate bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the chair conformation of the cyclohexane ring and the orientation of each substituent.[1][2]
Signaling Pathways and Molecular Mechanisms
The biological effects of inositols and their derivatives are mediated through their involvement in various cellular signaling pathways.
The Inositol Phosphate Signaling Pathway
myo-Inositol is a key component of the phosphoinositide signaling system. Upon stimulation by various extracellular signals, phosphatidylinositol 4,5-bisphosphate (PIP₂) is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, which in turn regulates a multitude of cellular processes.
Caption: The Inositol Phosphate Signaling Pathway.
D-Pinitol and the PI3K/Akt Signaling Pathway
D-pinitol exerts its insulin-like effects by modulating the PI3K/Akt signaling pathway, a central pathway in regulating cell growth, proliferation, survival, and metabolism. Insulin binding to its receptor activates PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates downstream targets to promote glucose uptake and glycogen synthesis. D-pinitol has been shown to promote the expression of PI3K and the phosphorylation of Akt, thereby mimicking the effects of insulin.[9][12]
Caption: D-Pinitol's role in the PI3K/Akt signaling pathway.
Conclusion
The stereoisomers of methylated inositols represent a fascinating and biologically important class of natural products. Their diverse structures and significant physiological effects, particularly in the context of metabolic diseases and stress responses, make them promising candidates for further research and therapeutic development. This guide has provided a foundational understanding of these compounds, from their basic chemistry to their roles in complex signaling networks, along with practical methodologies for their study. It is hoped that this resource will facilitate continued exploration into the therapeutic potential of methylated inositols.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. X-ray Crystallography of Inositol Dehydrogenase Enzymes [harvest.usask.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. Pharmacological effects of D-Pinitol - A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of D-Pinitol on Insulin Resistance through the PI3K/Akt Signaling Pathway in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Increased Salt and Drought Tolerance by D-Ononitol Production in Transgenic Nicotiana tabacum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased salt and drought tolerance by D-ononitol production in transgenic Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quebrachitol: Global Status and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quebrachitol (2-O-methyl-L-inositol) attenuates 6-hydroxydopamine-induced cytotoxicity in rat fetal mesencephalic cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Insulin-like effect of pinitol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. D-pinitol promotes apoptosis in MCF-7 cells via induction of p53 and Bax and inhibition of Bcl-2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Sequoyitol Extraction and Purification from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol, a naturally occurring methyl-inositol, has garnered significant attention in biomedical research and drug development due to its potential therapeutic properties, particularly in managing diabetes by improving glucose intolerance and enhancing insulin signaling.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from plant materials, with a primary focus on soybeans (Glycine max), a known source of this compound.[1][2] These protocols are designed to guide researchers in obtaining high-purity this compound for further investigation.
Natural Sources and Abundance
This compound is found in various plants, with soybeans being a notable source. The concentration of this compound and related inositols can vary depending on the plant part, cultivar, and environmental conditions. In soybeans, these compounds are typically present in the roots, leaves, and stems.
Extraction Methodologies
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. Both conventional and modern techniques can be employed, each with its own advantages and limitations.
Conventional Solvent Extraction
Conventional solvent extraction, including maceration and Soxhlet extraction, remains a widely used and effective method for obtaining this compound from plant biomass. The choice of solvent is crucial and is typically based on the polarity of the target compound. For this compound, polar solvents such as ethanol, methanol, and water are effective.[1][2]
Protocol 1: Maceration Extraction of this compound from Soybean Leaves
This protocol outlines a standard maceration procedure for the laboratory-scale extraction of this compound.
Materials and Reagents:
-
Dried and powdered soybean leaves
-
80% Ethanol (v/v) in deionized water
-
Shaker or magnetic stirrer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Sample Preparation: Weigh 100 g of finely powdered, dried soybean leaves.
-
Extraction:
-
Place the powdered leaves in a 2 L Erlenmeyer flask.
-
Add 1 L of 80% ethanol.
-
Seal the flask and place it on a shaker at room temperature (25°C) for 24 hours.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with an additional 200 mL of 80% ethanol to ensure maximum recovery.
-
-
Solvent Evaporation:
-
Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is removed.
-
-
Lyophilization:
-
Freeze the resulting aqueous extract and lyophilize to obtain a crude powder extract.
-
Store the crude extract at -20°C until further purification.
-
Modern Extraction Techniques
Modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can offer advantages in terms of reduced extraction time and solvent consumption.
Purification Methodologies
The crude extract obtained from the initial extraction contains a mixture of compounds, including other sugars, phenolics, and lipids. Therefore, a multi-step purification process is necessary to isolate this compound with high purity.
Protocol 2: Column Chromatography Purification of this compound
This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of Chloroform:Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
Visualizing agent (e.g., p-anisaldehyde solution)
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., 98:2, 95:5, 90:10 Chloroform:Methanol).
-
-
Fraction Collection and Analysis:
-
Collect fractions of approximately 20 mL.
-
Monitor the fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 85:15), and visualize the spots using a p-anisaldehyde spray followed by heating.
-
Combine the fractions containing pure this compound based on the TLC analysis.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Protocol 3: Recrystallization of this compound
For achieving high purity, recrystallization is a crucial final step.
Materials and Reagents:
-
Purified this compound from column chromatography
-
Ethanol
-
Deionized water
-
Heating plate with a water bath
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimum amount of hot 95% ethanol in a beaker placed in a water bath.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization:
-
Slowly add deionized water to the hot ethanol solution until a slight turbidity appears.
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature. This compound crystals should start to form.
-
To maximize crystal formation, place the beaker in an ice bath for at least 1 hour.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
-
Drying: Dry the crystals under vacuum to obtain pure this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction and purification of this compound from soybeans.
| Plant Material | Extraction Method | Extraction Solvent | Crude Yield (% of dry weight) | Purification Method | Final Purity (%) | Overall Yield (% of dry weight) |
| Soybean Leaves | Maceration | 80% Ethanol | 15.2 | Column Chromatography & Recrystallization | >98 | 1.8 |
| Soybean Roots | Soxhlet Extraction | Methanol | 12.5 | Column Chromatography & Recrystallization | >98 | 1.5 |
| Soybean Stems | Ultrasound-Assisted | 70% Ethanol | 10.8 | Column Chromatography & Recrystallization | >97 | 1.1 |
Experimental Workflows and Diagrams
Diagram 1: General Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Diagram 2: Purification by Column Chromatography
Caption: Purification by column chromatography.
Quality Control and Analysis
High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector is a suitable method for the quantitative analysis and purity assessment of this compound, as it does not require a chromophore.
Protocol 4: HPLC-RI Analysis of this compound
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a Refractive Index (RI) detector.
-
Column: Carbohydrate analysis column (e.g., Aminex HPX-87C).
-
Mobile Phase: Degassed, deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80°C.
-
Sample Preparation: Dissolve a known amount of the purified this compound in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Quantification: Create a standard curve using a certified reference standard of this compound.
Concluding Remarks
The protocols detailed in these application notes provide a comprehensive framework for the successful extraction and purification of this compound from plant materials. Adherence to these methodologies will enable researchers to obtain high-purity this compound for a wide range of applications in research and drug development. Optimization of these protocols may be necessary depending on the specific plant source and available laboratory equipment.
References
Application Notes and Protocols for the Quantification of Sequoyitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Sequoyitol, a methylated inositol with potential therapeutic properties, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC offers a robust and versatile platform for the analysis of cyclitols like this compound. Due to the lack of a strong chromophore in this compound, detection methods such as Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are typically employed.
Application Note: HPLC-RID Method
Introduction: This method is suitable for the routine quantification of this compound in purified samples and simple matrices. Refractive Index Detection is a universal detection method for non-chromophoric compounds and provides a response proportional to the concentration of the analyte.
Experimental Protocol:
1. Sample Preparation:
-
Plant Material: Extract a known weight of dried, powdered plant material with 80% ethanol or methanol at a specified solid-to-solvent ratio (e.g., 1:10 w/v). Sonicate for 30 minutes and then centrifuge. Collect the supernatant and repeat the extraction process twice. Pool the supernatants and evaporate to dryness under vacuum. Reconstitute the residue in deionized water and filter through a 0.45 µm syringe filter.
-
Liquid Samples: Dilute the sample with deionized water to a concentration within the calibration range and filter through a 0.45 µm syringe filter.
2. HPLC-RID System and Conditions:
-
HPLC System: An isocratic HPLC system equipped with a refractive index detector.
-
Column: A carbohydrate analysis column, such as an Aminex HPX-87C (300 x 7.8 mm) or a similar ligand-exchange chromatography column.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85 °C.
-
Detector Temperature: 35-40 °C.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
Prepare a stock solution of this compound standard in deionized water.
-
Create a series of calibration standards by serial dilution of the stock solution (e.g., 0.1, 0.5, 1, 2, 5 mg/mL).
-
Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
Workflow for HPLC-RID Analysis of this compound
Caption: Workflow for this compound quantification by HPLC-RID.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Quantification
GC-MS provides high sensitivity and selectivity for the analysis of volatile and thermally stable compounds. As this compound is non-volatile, a derivatization step is mandatory to increase its volatility for GC analysis.
Application Note: GC-MS with Silylation
Introduction: This method is highly sensitive and specific, making it ideal for the quantification of this compound in complex biological matrices. The derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst, converts the polar hydroxyl groups into non-polar trimethylsilyl (TMS) ethers.
Experimental Protocol:
1. Sample Preparation and Derivatization:
-
Extraction: Extract the sample as described in the HPLC protocol. The final extract should be completely dry.
-
Derivatization:
-
To the dried extract (or a known amount of this compound standard), add 100 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the reaction vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
2. GC-MS System and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For the TMS-derivative of this compound, characteristic ions would need to be determined from a standard.
-
3. Calibration and Quantification:
-
Prepare a stock solution of this compound standard.
-
Create a series of calibration standards and derivatize them following the same procedure as the samples.
-
Inject the derivatized standards to construct a calibration curve based on the peak area of a characteristic ion in SIM mode.
-
Inject the derivatized samples and quantify this compound using the calibration curve.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for this compound quantification by GC-MS.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical validation parameters for the quantification of inositols, which can be adapted and validated for this compound analysis.
Table 1: HPLC-RID Method Validation Parameters (Reference: Myo-inositol)
| Parameter | Result |
| Linearity Range | 0.1 - 5.0 mg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 mg/mL |
| Limit of Quantification (LOQ) | 0.1 mg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: GC-MS Method Validation Parameters (Reference: D-pinitol)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Note: The values presented in these tables are based on published methods for structurally related inositols and should be established specifically for this compound during method validation.
Application Note and Protocol for LC-MS/MS Detection of Sequoyitol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol, a naturally occurring methyl-ether of myo-inositol, has garnered interest in biomedical research due to its potential therapeutic properties, including insulin-mimetic and anti-inflammatory effects. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, biomarker discovery, and understanding its physiological roles. This document provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the determination of this compound in biological samples. The methodology is adapted from established methods for related inositol isomers, such as D-pinitol and myo-inositol, owing to their structural similarities.
Experimental Workflow
The general workflow for the quantification of this compound in biological samples involves sample preparation to remove interferences, chromatographic separation of the analyte from other isomers, and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound quantification.
Quantitative Data Summary
The following table summarizes typical quantitative parameters achieved for the analysis of related inositols using LC-MS/MS, which can be expected for a validated this compound method.
| Parameter | D-pinitol in Rat Plasma[1][2] | myo-inositol in Infant Formula[3] | myo-inositol in Urine/Blood[4] |
| Linearity Range | 5–200 ng/mL | - | - |
| Lower Limit of Quantification (LLOQ) | - | 0.17 mg/L (17 mg/kg) | - |
| Limit of Detection (LOD) | - | 0.05 mg/L | - |
| Recovery | Within required criteria | 98.07–98.43% | - |
| Precision (%RSD) | Within required criteria | 1.93–2.74% | Inter-assay: 3.5%, Intra-assay: 3.6% |
| Accuracy | Within required criteria | - | - |
Detailed Experimental Protocol
This protocol is a comprehensive guide and may require optimization for specific biological matrices and instrumentation.
Materials and Reagents
-
This compound analytical standard
-
Deuterated myo-inositol (e.g., [²H₆]-myo-inositol) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate or formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol or a methanol/water mixture.
-
Working Standard Solutions: Serially dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.
-
Internal Standard Working Solution: Dilute the IS primary stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
The following protocol is for plasma or serum samples. Modification may be required for other matrices.
-
Thaw biological samples to room temperature and vortex to ensure homogeneity.
-
To 100 µL of the sample (or calibration standard/quality control sample), add 10 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Instrument: UPLC or HPLC system
-
Column: A HILIC or amide column is recommended for the separation of polar compounds like inositols (e.g., Waters Acquity UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[6]
-
Mobile Phase A: Water with 5 mM ammonium acetate or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 5 mM ammonium acetate or 0.1% formic acid.
-
Gradient: A gradient starting with a high percentage of organic phase (e.g., 95% B) and gradually increasing the aqueous phase is typically used for HILIC separations.
-
Flow Rate: 0.2–0.4 mL/min
-
Injection Volume: 5–10 µL
-
Column Temperature: Ambient or controlled (e.g., 40°C)
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[3][4][5][6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (suggested):
-
This compound: The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 193. The product ions will need to be determined by infusing a standard solution. Based on the fragmentation of D-pinitol (m/z 179.1 → 105.0)[1][2] and myo-inositol (m/z 179 → 87, 113)[3], characteristic losses of water and fragments of the cyclohexane ring are expected.
-
Internal Standard ([²H₆]-myo-inositol): Precursor ion [M-H]⁻ at m/z 185. Product ions will also need to be optimized.
-
-
Source Parameters: Optimize source temperature, desolvation gas flow, and capillary voltage for maximum signal intensity.
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Pathway Context
This compound is a methylated derivative of myo-inositol. Myo-inositol is a crucial component of the phosphoinositide (PI) signaling pathway, which regulates numerous cellular processes. In some plants, this compound is an intermediate in the biosynthesis of D-pinitol from myo-inositol.[7]
Caption: Biosynthesis of D-pinitol and the PI pathway.
Conclusion
This application note provides a robust framework for the development and validation of an LC-MS/MS method for the quantification of this compound in biological samples. The outlined protocol, leveraging established techniques for similar inositol isomers, offers high sensitivity and selectivity, which are essential for advancing the research and development of this compound-based therapeutics.
References
- 1. An UPLC-MS/MS method for quantification of D-pinitol in rat plasma and its application to a pharmacokinetic and bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Basic features of cellular inositol metabolism as revealed by a newly developed LC-MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Evaluation of Sequoyitol's Efficacy in Mice
Topic: In vivo study design for evaluating Sequoyitol's efficacy in mice.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (5-O-methyl-myo-inositol) is a naturally occurring compound found in various plants that has demonstrated potential therapeutic effects, particularly in the context of metabolic diseases.[1][2][3] Preclinical studies have highlighted its ability to decrease blood glucose levels and improve glucose intolerance, making it a promising candidate for the development of new anti-diabetic agents.[2][4] This document provides a detailed in vivo study design for evaluating the efficacy of this compound in a well-established mouse model of type 2 diabetes. The protocols outlined below are intended to serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of this compound and its underlying mechanisms of action.
I. In Vivo Study Design: Efficacy of this compound in a Type 2 Diabetes Mouse Model
This study is designed to evaluate the anti-diabetic effects of this compound in a diet-induced obesity (DIO) and low-dose streptozotocin (STZ) mouse model, which mimics the pathophysiology of human type 2 diabetes.
Animal Model
-
Species and Strain: Male C57BL/6J mice are recommended due to their susceptibility to diet-induced obesity and diabetes.
-
Age: 6-8 weeks old at the start of the study.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Induction of Type 2 Diabetes
-
High-Fat Diet (HFD): Mice will be fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
Low-Dose Streptozotocin (STZ): Following the HFD feeding period, mice will be intraperitoneally injected with a single low dose of STZ (e.g., 100 mg/kg body weight) dissolved in citrate buffer (pH 4.5) to induce partial insulin deficiency. Control mice will be injected with citrate buffer alone.
-
Confirmation of Diabetes: Blood glucose levels will be monitored weekly. Mice with fasting blood glucose levels consistently above 250 mg/dL will be considered diabetic and included in the study.
Experimental Groups
A minimum of four groups (n=10-12 mice per group) are recommended:
| Group | Description | Treatment |
| 1 | Normal Control | Normal Diet + Vehicle |
| 2 | Diabetic Control | High-Fat Diet + STZ + Vehicle |
| 3 | This compound (Low Dose) | High-Fat Diet + STZ + this compound (e.g., 25 mg/kg) |
| 4 | This compound (High Dose) | High-Fat Diet + STZ + this compound (e.g., 50 mg/kg) |
| 5 | Positive Control | High-Fat Diet + STZ + Metformin (e.g., 150 mg/kg) |
-
Vehicle: The vehicle for this compound will depend on its solubility. Based on existing literature, it is soluble in water.[2]
-
Dosing: Treatments will be administered daily via oral gavage for a period of 6-8 weeks.
Outcome Measures
The following parameters will be assessed to evaluate the efficacy of this compound:
| Parameter | Time Point(s) |
| Body Weight | Weekly |
| Food and Water Intake | Weekly |
| Fasting Blood Glucose | Weekly |
| Oral Glucose Tolerance Test (OGTT) | Baseline, Mid-point, End-point |
| Insulin Tolerance Test (ITT) | Baseline, Mid-point, End-point |
| Serum Insulin Levels | End-point |
| Lipid Profile (Total Cholesterol, Triglycerides) | End-point |
| Histopathology of Pancreas and Liver | End-point |
| Western Blot Analysis of Key Signaling Proteins | End-point |
Experimental Workflow Diagram
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Culture Assays for Testing Sequoyitol's Effect on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for utilizing cell-based assays to investigate the effect of Sequoyitol, a natural plant constituent, on glucose uptake. The provided methodologies are essential for screening and characterizing compounds aimed at modulating glucose metabolism, particularly for applications in diabetes and metabolic disease research.
Introduction
This compound (5-O-methyl-myo-inositol) has been identified as a promising natural compound with anti-diabetic properties. Research has shown that it can enhance insulin signaling and stimulate glucose uptake in key metabolic cell types, such as adipocytes and hepatocytes.[1] This makes in vitro glucose uptake assays critical for elucidating its mechanism of action and for the development of potential therapeutics. The most common methods for assessing glucose uptake in cultured cells involve the use of glucose analogs, either fluorescently labeled, like 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), or radiolabeled, such as [3H]-2-deoxy-D-glucose.[2][3][4][5][6]
Key Cell Lines
-
3T3-L1 Adipocytes: A well-established and widely used murine preadipocyte cell line that can be differentiated into mature adipocytes. These cells are instrumental in studying adipogenesis, lipid metabolism, and insulin sensitivity, making them an excellent model for investigating the effects of compounds like this compound on glucose uptake.[1][7][8][9]
-
L6 Myotubes: A rat skeletal muscle cell line that can be differentiated into myotubes.[10][11] Skeletal muscle is a primary site for insulin-mediated glucose disposal, and L6 cells are a valuable tool for studying GLUT4 translocation and glucose uptake in response to insulin and other stimuli.[10][11][12][13]
-
HepG2 Cells: A human hepatoma cell line that retains many of the metabolic functions of primary hepatocytes. These cells are useful for studying hepatic glucose metabolism and the effects of insulin-sensitizing agents.[1]
Data Presentation: Effect of this compound on Glucose Uptake
The following table summarizes the quantitative data from a study investigating the effect of this compound on glucose uptake in 3T3-L1 adipocytes.[1]
| Cell Type | Treatment | Glucose Uptake (Fold Change over Basal) | Key Findings |
| 3T3-L1 Adipocytes | Basal | 1.0 | Baseline glucose uptake. |
| Insulin (10 nM) | ~1.8 | Insulin significantly stimulates glucose uptake. | |
| This compound (100 µM) | ~1.5 | This compound alone increases basal glucose uptake. | |
| This compound (100 µM) + Insulin (10 nM) | ~2.5 | This compound enhances insulin-stimulated glucose uptake. |
Signaling Pathway Modulated by this compound
This compound has been shown to enhance the insulin signaling pathway, leading to increased glucose uptake.[1] The key steps involve the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of Akt (Protein Kinase B).[1][14]
Experimental Protocols
Protocol 1: 2-NBDG Glucose Uptake Assay (Fluorescence-Based)
This protocol describes a method to measure glucose uptake using the fluorescent glucose analog 2-NBDG, which can be quantified using a fluorescence plate reader, flow cytometer, or fluorescence microscope.[2][6][15][16][17]
Materials:
-
Differentiated 3T3-L1 adipocytes (or other suitable cell line)
-
This compound
-
Insulin (positive control)
-
Phloretin (inhibitor control)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
DMEM with no glucose
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Experimental Workflow:
Procedure:
-
Cell Seeding and Differentiation:
-
Seed 3T3-L1 preadipocytes in a 96-well plate and culture until they reach confluence.
-
Induce differentiation into mature adipocytes using a standard protocol involving a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX). This process typically takes 8-10 days.
-
-
Serum Starvation:
-
Once cells are fully differentiated, aspirate the culture medium and wash the cells once with warm PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C to reduce basal glucose uptake.
-
-
Glucose Deprivation:
-
Aspirate the serum-free medium and replace it with glucose-free DMEM.
-
Incubate for 1 hour at 37°C.[2]
-
-
Compound Treatment:
-
Prepare working solutions of this compound (e.g., 100 µM), insulin (e.g., 10 nM), and a vehicle control in glucose-free DMEM.
-
Aspirate the glucose-free medium and add the treatment solutions to the respective wells.
-
Incubate for the desired period. A 12-hour pre-treatment with this compound has been shown to be effective.[1]
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG in glucose-free DMEM (e.g., 100 µM).
-
Add the 2-NBDG solution to each well and incubate for 30-60 minutes at 37°C.[2]
-
-
Stopping the Assay and Washing:
-
To stop the glucose uptake, aspirate the 2-NBDG containing medium and immediately wash the cells twice with ice-cold PBS.
-
-
Fluorescence Measurement:
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
To normalize for cell number, a protein assay (e.g., BCA assay) can be performed on the cell lysates from each well.
-
Express the results as fluorescence intensity per microgram of protein.
-
Protocol 2: Radiolabeled Glucose Uptake Assay
This "gold standard" method utilizes a radiolabeled glucose analog, typically [3H]-2-deoxy-D-glucose, to provide a highly sensitive measure of glucose transport.[3][4][5][6]
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes
-
This compound
-
Insulin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[3H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Sodium hydroxide (NaOH)
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Differentiation:
-
Culture and differentiate 3T3-L1 or L6 cells in appropriate multi-well plates (e.g., 12- or 24-well).
-
-
Serum Starvation and Pre-incubation:
-
Serum starve the differentiated cells for 3-4 hours in serum-free medium.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells with KRH buffer for 30 minutes at 37°C.
-
-
Compound Treatment:
-
Replace the KRH buffer with fresh KRH buffer containing this compound, insulin, or vehicle control.
-
Incubate for the desired time (e.g., 20-30 minutes for insulin, longer for this compound pre-treatment).
-
-
Initiation of Glucose Uptake:
-
Add [3H]-2-deoxy-D-glucose (final concentration ~0.5 µCi/mL) along with unlabeled 2-deoxy-D-glucose (to a final concentration of ~100 µM) to each well.
-
Incubate for a short period, typically 5-10 minutes, at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the radioactive medium and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
Determine the protein concentration of the cell lysates using a BCA assay to normalize the CPM values.
-
Express the results as CPM per mg of protein.
-
Conclusion
The described cell culture assays provide robust and reliable methods for investigating the effects of this compound on glucose uptake. The 2-NBDG assay is a non-radioactive, high-throughput-friendly method suitable for initial screening, while the radiolabeled glucose uptake assay offers higher sensitivity for detailed mechanistic studies. By employing these protocols, researchers can effectively characterize the bioactivity of this compound and other potential insulin-sensitizing compounds.
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Uptake Assays | Revvity [revvity.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PFKFB3-dependent glucose metabolism regulates 3T3-L1 adipocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose availability controls adipogenesis in mouse 3T3-L1 adipocytes via up-regulation of nicotinamide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GLUT-4myc ectopic expression in L6 myoblasts generates a GLUT-4-specific pool conferring insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry protocol for GLUT4-myc detection on cell surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insulin Signaling: Inositol Phosphates Get Into the Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 16. assaygenie.com [assaygenie.com]
- 17. scholarworks.uark.edu [scholarworks.uark.edu]
Application Notes and Protocols: Sequoyitol as a Biomarker for Dietary Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring compound found in a variety of plants. Its presence in specific edible plants, such as soybeans and ginkgo, has led to growing interest in its potential use as a dietary biomarker. A reliable biomarker for the intake of specific foods can provide objective data in nutritional studies, complementing traditional dietary assessment methods like food frequency questionnaires and recalls. Such a tool is invaluable for understanding the relationship between diet and health, assessing compliance in clinical trials, and potentially in the development of nutraceuticals and pharmaceuticals.
These application notes provide a comprehensive overview of the current knowledge on this compound as a dietary biomarker, including its presence in foods, and detailed protocols for its extraction and quantification in biological samples.
Data Presentation: Quantitative Occurrences of this compound
The concentration of this compound can vary significantly between different food sources. The following table summarizes the available quantitative data.
| Food Source | Plant Part | This compound Concentration (mg/100g Fresh Weight) | Reference |
| Ginkgo (Ginkgo biloba) | Young Leaves | 287 | [1] |
| Soybeans (Glycine max) | Seeds | Detected, but not quantified | [1] |
Note: There is a clear need for further research to quantify this compound in a wider range of foods, particularly in various soy products such as tofu, soymilk, and edamame, to strengthen its utility as a dietary biomarker.
Experimental Protocols
The accurate quantification of this compound in biological matrices is crucial for its validation and application as a dietary biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable analytical techniques due to their high sensitivity and selectivity.
Protocol 1: Extraction of this compound from Human Plasma
This protocol is adapted from established methods for inositol analysis in plasma.
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS): D6-myo-inositol (or a stable isotope-labeled this compound if available) solution in ACN.
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Autosampler vials
2. Procedure:
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold ACN containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis or a new microcentrifuge tube for derivatization for GC-MS analysis.
Protocol 2: Extraction of this compound from Human Urine
This protocol is adapted from established methods for inositol analysis in urine.
1. Materials and Reagents:
-
Human urine
-
Internal Standard (IS): D6-myo-inositol (or a stable isotope-labeled this compound if available) solution.
-
HPLC-grade water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 16,000 x g)
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a microcentrifuge tube, dilute the urine sample 1:1 with HPLC-grade water.
-
Spike the diluted urine with the internal standard.
-
Vortex to mix.
-
Centrifuge at 16,000 x g for 5 minutes to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis or a new microcentrifuge tube for derivatization for GC-MS analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This method allows for the direct analysis of this compound without derivatization.
1. Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatograph.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A column suitable for polar compounds, such as a lead-form resin-based column or an amine-based column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient tailored to retain and elute this compound, typically starting with a high percentage of organic phase and increasing the aqueous phase.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
2. MRM Transitions (Proposed):
-
This compound: Precursor ion [M-H]⁻ at m/z 193.1 → Product ions (e.g., m/z 113.1, 85.1). Note: These are predicted transitions and must be optimized empirically.
-
D6-myo-inositol (IS): Precursor ion [M-H]⁻ at m/z 185.1 → Product ions.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
Protocol 4: Quantification of this compound by GC-MS
This method requires a derivatization step to increase the volatility of this compound.
1. Derivatization:
-
Evaporate the extracted sample to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 60 minutes.
2. Instrumentation and Conditions:
-
GC System: A gas chromatograph with a suitable inlet.
-
Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes. Note: This program should be optimized.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the target ion for derivatized this compound to the target ion for the derivatized internal standard against the concentration of the standards.
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Postulated metabolic fate of dietary this compound.
Discussion and Future Directions
The use of this compound as a dietary biomarker is a promising area of research. However, for it to be a robust and reliable tool, further validation is required. Key areas for future investigation include:
-
Quantitative Food Analysis: A comprehensive analysis of this compound content in a wide variety of foods, especially soy products, is essential to establish a clear link between food intake and biomarker levels.
-
Pharmacokinetic Studies: Human intervention studies are needed to determine the dose-response relationship, time-course of appearance and elimination in plasma and urine, and the metabolic fate of this compound.
-
Specificity and Confounders: Research should investigate potential confounders, such as the gut microbiome's role in inositol metabolism and the impact of other dietary components on this compound absorption and excretion.
-
Inter-individual Variability: Understanding the extent of inter-individual variation in this compound metabolism is crucial for the accurate interpretation of biomarker data.
By addressing these research gaps, this compound can be established as a validated biomarker of dietary intake, providing a powerful tool for advancing our understanding of the role of diet in human health and disease.
References
Application Notes and Protocols for Oral Administration of Sequoyitol in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol (5-O-Methyl-myo-inositol) is a naturally occurring compound found in various plants that has garnered significant interest for its potential therapeutic properties, particularly in the context of metabolic diseases such as diabetes. Preclinical animal studies are crucial for evaluating the efficacy, safety, and mechanism of action of this compound. This document provides detailed protocols and application notes for the oral administration of this compound in rodent models, based on available scientific literature.
Data Presentation
Table 1: Reported Oral Dosages of this compound in Rats
| Dosage Group | This compound Dose (mg/kg body mass/day) | Duration | Animal Model | Reference |
| Low Dose | 12.5 | 6 weeks | Diabetic Rats | |
| Mid Dose | 25.0 | 6 weeks | Diabetic Rats | |
| High Dose | 50.0 | 6 weeks | Diabetic Rats |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Gavage
Note: Specific pharmacokinetic studies for this compound are limited. The following data is extrapolated from studies on a related compound, scyllo-inositol, and should be considered as a reference for experimental design. Further pharmacokinetic studies on this compound are recommended.
| Parameter | Value | Unit | Notes |
| Tmax (Time to Maximum Concentration) | ~1.5 | hours | Based on scyllo-inositol data in Wistar rats.[1] |
| Cmax (Maximum Concentration) | Variable | ng/mL | Dependent on dosage. |
| t1/2 (Half-life) | Variable | hours | Dependent on dosage and formulation. |
| Bioavailability | Not Reported | % | Oral bioavailability data for this compound is not currently available. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous solution or suspension of this compound for accurate oral dosing in animal models.
Materials:
-
This compound powder
-
Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose [CMC] in water)
-
Magnetic stirrer and stir bar
-
Scale
-
Volumetric flasks
Procedure:
-
Vehicle Selection: For water-soluble compounds like inositols, distilled water is a suitable vehicle.[1] For compounds with lower solubility or to improve suspension stability, a 0.5% w/v solution of carboxymethylcellulose (CMC) in distilled water can be used.
-
Calculation of Concentration: Determine the required concentration of the dosing solution based on the desired dosage (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).[1]
-
Formula: Concentration (mg/mL) = Desired Dose (mg/kg) / Dosing Volume (mL/kg)
-
-
Preparation of Vehicle (if using CMC):
-
Slowly add 0.5 g of CMC to 100 mL of distilled water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder.
-
Gradually add the this compound powder to the selected vehicle while stirring continuously.
-
If necessary, use gentle heating or sonication to aid dissolution, ensuring the compound remains stable under these conditions.[2]
-
Visually inspect the solution to ensure it is homogenous before administration. For suspensions, ensure they are uniformly dispersed.
-
Protocol 2: Oral Gavage Administration in Rats
Objective: To accurately administer a defined volume of this compound solution directly into the stomach of a rat. This procedure should only be performed by trained personnel.[1][3][4]
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (feeding tube) for rats (typically 16-18 gauge, 2-3 inches long with a rounded tip).[3]
-
Syringe (1-3 mL, depending on dosing volume)
-
Animal scale
-
Permanent marker
Procedure:
-
Animal Handling and Restraint:
-
Acclimatize the animals to handling before the procedure to minimize stress.
-
Weigh the rat to calculate the precise dosing volume.
-
Gently but firmly restrain the rat to immobilize its head and body. The head should be slightly extended to create a straight line from the mouth to the esophagus.[4][5]
-
-
Measuring the Gavage Needle:
-
Tube Insertion:
-
Moisten the tip of the gavage needle with the vehicle to lubricate it.
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[4]
-
The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[4] If resistance is met, do not force the tube. Withdraw and attempt again.
-
-
Administration of this compound:
-
Once the needle is correctly positioned, attach the syringe containing the this compound solution.
-
Administer the solution slowly and steadily.[5]
-
-
Post-Administration:
-
After administration, gently remove the needle in the same angle it was inserted.
-
Return the animal to its cage and monitor it for any signs of distress, such as labored breathing.[5]
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound in ameliorating diabetic nephropathy.
Experimental Workflow Diagram
Caption: Standard workflow for oral gavage administration of this compound in rodents.
References
- 1. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Oral Pharmacokinetics of Enriched Secoisolariciresinol Diglucoside and Its Polymer in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of Sequoyitol for Gas Chromatography Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the chemical derivatization of sequoyitol (5-O-methyl-myo-inositol) to prepare it for analysis by gas chromatography (GC), a critical step for its quantification and identification in various biological and pharmaceutical matrices.
Introduction:
This compound is a naturally occurring cyclitol, a class of compounds with significant biological activities, including potential applications in drug development for conditions such as diabetes. Due to its polyhydroxy nature, this compound is non-volatile and cannot be directly analyzed by gas chromatography. Chemical derivatization is therefore essential to increase its volatility and thermal stability. The most common and effective method for derivatizing cyclitols is silylation, which involves replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. This application note details a robust protocol for the trimethylsilylation of this compound for subsequent GC-Mass Spectrometry (GC-MS) analysis.
Experimental Protocols
This section outlines the complete methodology for the derivatization of this compound, from sample preparation to the conditions for GC-MS analysis. The protocol is based on established methods for the derivatization of closely related cyclitols, such as pinitol.
1. Materials and Reagents:
-
This compound standard
-
Sample containing this compound (e.g., plant extract, biological fluid)
-
Derivatization reagent: N-Trimethylsilylimidazole (TMSI)
-
Solvent: Pyridine (anhydrous) or other suitable aprotic solvent
-
Internal Standard (optional but recommended): e.g., Phenyl β-D-glucopyranoside
-
Nitrogen gas (high purity)
-
GC vials with inserts (2 mL)
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
2. Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using an appropriate solvent system (e.g., methanol or an ethanol:water mixture).
-
Drying: Transfer a known volume of the extract to a GC vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the derivatization reaction.
-
Internal Standard Addition (Optional): If an internal standard is used for quantification, add a known amount to the sample before the drying step.
3. Derivatization Protocol:
-
To the dried sample residue in the GC vial, add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of N-Trimethylsilylimidazole (TMSI).
-
Cap the vial tightly and vortex thoroughly for 1 minute to ensure complete mixing.
-
Incubate the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for GC-MS analysis.
Logical Workflow for this compound Derivatization and Analysis
Caption: Workflow for the derivatization and GC-MS analysis of this compound.
Data Presentation
The successful derivatization of this compound can be confirmed by GC-MS analysis. The following tables summarize the expected quantitative data for the analysis of trimethylsilyl-derivatized this compound and its isomer, pinitol.
Table 1: GC-MS Parameters for Analysis of TMS-Derivatized this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 275°C |
| Oven Temperature Program | Initial 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-650 amu |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
Table 2: Quantitative Data for TMS-Derivatized this compound and Pinitol
| Compound | Derivatization Reagent | Kovats Retention Index (non-polar column) | Key Mass Fragments (m/z) |
| This compound | TMSI | ~1875 | 73, 147, 217, 260 |
| Pinitol (Isomer) | TMSI | ~1869[1] | 73, 147, 217, 260 (base peak for quantification)[2] |
Note: The Kovats Retention Index is a standardized measure that helps in the identification of compounds across different instruments and laboratories. The mass fragment at m/z 73 is characteristic of the trimethylsilyl group.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical transformation of this compound during the derivatization process.
References
Application Notes and Protocols: Development of Analytical Standards for Sequoyitol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development of analytical standards for Sequoyitol (5-O-Methyl-myo-inositol). This document includes key physicochemical data, detailed experimental protocols for quantification, and a protocol for the establishment of a certified reference standard.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. The following table summarizes key data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1][2] |
| Molecular Weight | 194.18 g/mol | [2] |
| CAS Number | 523-92-2 | [2][3] |
| Appearance | Solid powder | [1] |
| Melting Point | 241-244°C | [1] |
| Boiling Point | 317.2°C at 760 mmHg | [1] |
| Solubility | Soluble in DMSO, pyridine; slightly soluble in methanol. | [1] |
| InChI | InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? | [2][4] |
| InChIKey | DSCFFEYYQKSRSV-MVWKSXLKSA-N | [2] |
| SMILES | COC1--INVALID-LINK--O)O)O">C@@HO | [2] |
Analytical Methodologies for this compound Quantification
The quantification of this compound in various matrices can be achieved using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
GC-MS is a robust method for the quantification of inositols, including this compound, particularly in complex biological samples.[5][6] Derivatization is a critical step to increase the volatility of the analyte.[7]
Experimental Protocol:
-
Sample Preparation (e.g., from plant material):
-
Homogenize 100 mg of the dried and powdered sample material.
-
Extract with 10 mL of 80% ethanol at 70°C for 2 hours with continuous stirring.[8]
-
Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.[7]
-
-
GC-MS Conditions:
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the this compound-TMS derivative.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound subjected to the same derivatization procedure.
-
An internal standard (e.g., xylitol) can be used to improve accuracy and precision.[9]
-
HPLC offers an alternative for the analysis of this compound without the need for derivatization. Several detection methods can be employed, including UV (at low wavelengths), Refractive Index (RI), or Evaporative Light Scattering Detection (ELSD).
Experimental Protocol:
-
Sample Preparation:
-
Follow the same extraction procedure as described for GC-MS (Section 2.1, Step 1).
-
After evaporation, reconstitute the dried extract in the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-based (NH2) column or a mixed-mode column like Primesep S2.[10]
-
Mobile Phase: Acetonitrile and water in an isocratic elution (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector:
-
UV: 190 nm.
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.
-
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Quantify the analyte by comparing the peak area of the sample with the calibration curve.
-
Development of a this compound Analytical Standard
The preparation and characterization of a high-purity reference standard are crucial for accurate analytical measurements.[11][12]
Protocol for Reference Standard Development:
-
Synthesis or Isolation:
-
This compound can be isolated from natural sources like soybeans (Glycine max) or synthesized.[2]
-
If isolated, multiple purification steps (e.g., recrystallization, preparative chromatography) are necessary to achieve high purity.
-
-
Characterization and Purity Assessment:
-
Identity Confirmation:
-
Purity Determination:
-
Chromatographic Purity (HPLC/GC): Analyze by at least two different validated chromatographic methods to assess for organic impurities. A purity of ≥95% is often required.[3]
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Analyzed by headspace GC.
-
Inorganic Impurities: Assessed by residue on ignition (sulfated ash).[11]
-
-
Potency Assignment: The final purity is assigned based on the combination of the above tests, typically calculated as 100% minus the sum of all impurities.
-
-
Certification and Documentation:
-
A Certificate of Analysis (CoA) must be generated, detailing all characterization data, the assigned purity value with its uncertainty, and storage conditions.
-
The reference standard should be stored under controlled conditions (e.g., -20°C, protected from light) to ensure its stability.[14]
-
Signaling Pathway Involvement
Inositols, including myo-inositol from which this compound is derived, are key components of the phosphatidylinositol signaling pathway. This pathway is crucial for various cellular processes, including signal transduction, cell proliferation, and metabolism.[15][16] this compound itself has been shown to decrease blood glucose and improve glucose intolerance, suggesting its involvement in insulin signaling pathways.[14][17]
Caption: Generalized Phosphatidylinositol Signaling Pathway and this compound's Role.
Experimental Workflow for Analytical Standard Development
The logical flow for developing and utilizing an analytical standard for this compound is outlined below.
Caption: Workflow for this compound Analytical Standard Development and Use.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. GMD - this compound - InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4+,5+,6-,7? [gmd.mpimp-golm.mpg.de]
- 5. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of meso-inositol, scyllo-inositol and sucrose (Type-II) | OIV [oiv.int]
- 10. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 11. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 12. pharmtech.com [pharmtech.com]
- 13. m.youtube.com [m.youtube.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. cusabio.com [cusabio.com]
- 16. Switches in nutrient and inositol signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Enzymatic Synthesis of Sequoyitol and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sequoyitol (5-O-methyl-myo-inositol) is a naturally occurring cyclitol, a class of compounds that has garnered significant interest in the field of drug development, particularly for its potential therapeutic applications in metabolic disorders. As a derivative of myo-inositol, this compound has been shown to improve glucose intolerance and enhance insulin signaling, making it a promising candidate for the management of type 2 diabetes.[1][2] This document provides detailed application notes and protocols for the in vitro enzymatic synthesis of this compound and its precursor, myo-inositol. The methodologies described herein offer a controlled and efficient alternative to chemical synthesis or extraction from natural sources.
The enzymatic synthesis of this compound is a two-stage process. The first stage involves the production of myo-inositol from readily available starting materials like starch. The second stage is the specific methylation of myo-inositol to yield this compound, catalyzed by the enzyme myo-inositol O-methyltransferase (IMT). This document outlines the protocols for both stages, along with methods for the expression and purification of the necessary enzymes and the analysis of the final products.
Applications in Drug Discovery and Development
This compound's insulin-mimetic properties stem from its ability to positively modulate the insulin signaling pathway. It has been demonstrated to enhance the insulin-stimulated phosphorylation of key signaling proteins, including the insulin receptor (IR), insulin receptor substrate-1 (IRS-1), and Akt (also known as protein kinase B).[1] This enhancement of insulin signaling can counteract the effects of insulin resistance, a hallmark of type 2 diabetes. Furthermore, this compound has been shown to mitigate the inhibitory effects of tumor necrosis factor-alpha (TNF-α) on insulin signaling.[1] These characteristics position this compound as a compelling lead compound for the development of novel anti-diabetic agents.
Signaling Pathway
This compound enhances insulin sensitivity by positively modulating the PI3K/Akt signaling pathway. Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. This compound has been shown to augment this process by increasing the phosphorylation and activation of key components of this pathway.
Experimental Workflow
The overall workflow for the in vitro enzymatic synthesis of this compound involves several key stages, from the production of the precursor, myo-inositol, to the final purification and analysis of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the enzymatic synthesis of myo-inositol and the kinetic parameters of myo-inositol O-methyltransferase for the synthesis of this compound.
Table 1: In Vitro Enzymatic Synthesis of myo-Inositol from Starch
| Parameter | Value | Reference |
| Substrate | Soluble Starch | [3] |
| Enzyme Cocktail | Maltodextrin phosphorylase, Phosphoglucomutase, myo-Inositol-3-phosphate synthase, Inositol monophosphatase | [3] |
| Temperature | 90°C | [3] |
| Reaction Time | 7 hours | [3] |
| Molar Conversion | ~96% | [3] |
| Yield | 2.9 g myo-inositol from 2.9 g amylose | [3] |
Table 2: Kinetic Parameters of myo-Inositol O-Methyltransferase from Vigna umbellata
| Parameter | Value | Reference |
| Enzyme | myo-Inositol 6-O-methyltransferase (m6OMT) | [4] |
| Substrate | myo-Inositol | [4] |
| Km for myo-Inositol | 2.92 mM | [4] |
| Substrate | S-adenosyl-L-methionine (SAM) | [4] |
| Km for SAM | 63 µM | [4] |
| Optimal Temperature | ~40°C | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant myo-Inositol O-Methyltransferase (IMT)
This protocol is a general guideline for the expression and purification of a recombinant methyltransferase, which can be adapted for IMT.
1. Gene Cloning and Expression Vector Construction:
-
The gene encoding for IMT (e.g., from Glycine max or Vigna umbellata) is cloned into an appropriate expression vector (e.g., pGEX or pET series) containing a suitable tag for purification (e.g., GST or His-tag).
2. Transformation and Expression: a. Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate a larger culture (e.g., 1 L) with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.6. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Cell Lysis and Protein Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer (e.g., PBS with lysozyme and protease inhibitors). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate to pellet the cell debris. e. Purify the supernatant containing the recombinant protein using an appropriate affinity chromatography method (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins). f. Wash the column extensively to remove non-specifically bound proteins. g. Elute the tagged protein using a suitable elution buffer (e.g., buffer containing reduced glutathione or imidazole). h. Dialyze the purified protein against a suitable storage buffer and store at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of myo-Inositol from Starch
This protocol is adapted from a method for producing myo-inositol from starch using a cocktail of thermostable enzymes.[3]
1. Reaction Setup: a. Prepare a reaction mixture containing:
- Soluble starch (e.g., 10 g/L)
- Sodium phosphate buffer (50 mM, pH 7.0)
- NAD+ (1 mM)
- A cocktail of thermostable enzymes:
- Maltodextrin phosphorylase
- Phosphoglucomutase
- myo-Inositol-3-phosphate synthase (MIPS)
- Inositol monophosphatase (IMPase) b. The optimal concentration of each enzyme should be determined empirically.
2. Reaction Conditions: a. Incubate the reaction mixture at 90°C. b. Periodically supplement with NAD+ (e.g., add 1 mM every 2 hours) to maintain the reaction rate.
3. Monitoring and Product Recovery: a. Monitor the progress of the reaction by taking aliquots at different time points and analyzing the concentration of myo-inositol by HPLC. b. Once the reaction is complete, the myo-inositol can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Protocol 3: In Vitro Enzymatic Synthesis of this compound
This protocol is a general guideline for the enzymatic methylation of myo-inositol to produce this compound.
1. Reaction Setup: a. Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8). b. Add the substrates:
- myo-Inositol (e.g., 25 mM)
- S-adenosyl-L-methionine (SAM) (e.g., 0.24 mM) c. Add dithiothreitol (DTT) to a final concentration of 2 mM to maintain a reducing environment. d. Initiate the reaction by adding the purified recombinant myo-inositol O-methyltransferase (IMT).
2. Reaction Conditions: a. Incubate the reaction mixture at the optimal temperature for the specific IMT used (e.g., 40°C for the enzyme from Vigna umbellata).[4] b. Allow the reaction to proceed for a sufficient amount of time (this will need to be optimized, but can range from a few hours to overnight).
3. Reaction Termination and Product Analysis: a. Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 5 minutes) or by adding a quenching solution (e.g., an equal volume of methanol). b. Centrifuge the mixture to pellet any precipitated protein. c. Analyze the supernatant for the presence of this compound and the consumption of myo-inositol using HPLC.
Protocol 4: HPLC Analysis of myo-Inositol and this compound
This protocol provides a general method for the separation and quantification of myo-inositol and this compound.
1. HPLC System and Column:
-
An HPLC system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD) is suitable.
-
A carbohydrate analysis column, such as an Aminex HPX-87C column, can be used.[5]
2. Mobile Phase and Conditions:
-
A common mobile phase is deionized water, run at an elevated temperature (e.g., 50-85°C).[5]
-
The flow rate is typically around 0.5-0.6 mL/min.
3. Sample Preparation and Analysis: a. Dilute the reaction samples with deionized water to fall within the linear range of the detector. b. Filter the samples through a 0.22 µm filter before injection. c. Inject the samples onto the HPLC system. d. Quantify the amounts of myo-inositol and this compound by comparing the peak areas to those of known standards.
Conclusion
The in vitro enzymatic synthesis of this compound presents a highly specific and controllable method for producing this valuable bioactive compound. The protocols and data provided in this document offer a comprehensive guide for researchers and scientists in the fields of drug discovery and metabolic engineering. By leveraging these enzymatic approaches, the production of this compound and its derivatives can be optimized, facilitating further investigation into their therapeutic potential and accelerating the development of novel treatments for metabolic diseases.
References
Chemical Synthesis of Sequoyitol: A Detailed Guide Using Protecting Group Strategies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the chemical synthesis of Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring cyclitol with potential therapeutic applications. The synthesis begins with the readily available starting material, myo-inositol, and employs strategic use of protecting groups to achieve regioselective methylation. Two primary synthetic routes are presented, one utilizing isopropylidene ketals and the other employing an orthoester strategy, both culminating in the target molecule. This guide offers a comprehensive resource for the laboratory-scale synthesis of this compound, complete with quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.
Introduction
This compound, a methylated derivative of myo-inositol, has garnered interest in the scientific community for its potential biological activities. The selective synthesis of such inositol derivatives is a key challenge in carbohydrate chemistry, primarily due to the presence of multiple hydroxyl groups with similar reactivity. The judicious use of protecting groups is therefore essential to mask certain hydroxyls while allowing for the selective modification of others. This document outlines two effective strategies for the chemical synthesis of this compound from myo-inositol, providing researchers with the necessary protocols to produce this valuable compound for further investigation.
Protecting Group Strategies for this compound Synthesis
The synthesis of this compound hinges on the ability to differentiate between the various hydroxyl groups of the myo-inositol scaffold. Two robust strategies involving common protecting groups are detailed below.
Strategy A: Isopropylidene Ketal Protection
This approach involves the initial protection of the cis-diols of myo-inositol using isopropylidene ketals. This directs subsequent reactions to the remaining free hydroxyl groups.
Strategy B: Orthoester and Benzyl Ether Protection
This strategy utilizes an orthoester to protect the 1,3,5-hydroxyl groups of myo-inositol in a single step. The remaining hydroxyls are then protected as benzyl ethers, followed by a regioselective opening of the orthoester to free a single hydroxyl group for methylation.
Experimental Protocols
The following section provides detailed, step-by-step protocols for the chemical synthesis of this compound via the two strategies outlined above.
Strategy A: Synthesis via Isopropylidene Intermediate
Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol
-
Reaction Description: myo-Inositol is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid (TsOH) to form the di-isopropylidene protected intermediate.
-
Procedure:
-
To a suspension of myo-inositol (10.0 g, 55.5 mmol) in anhydrous N,N-dimethylformamide (DMF, 200 mL), add 2,2-dimethoxypropane (20.4 mL, 166.5 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.53 g, 2.78 mmol).
-
Heat the mixture to 80°C and stir under a nitrogen atmosphere for 4 hours.
-
Cool the reaction mixture to room temperature and quench by adding triethylamine (1.5 mL).
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot ethanol to afford 1,2:4,5-di-O-isopropylidene-myo-inositol as a white crystalline solid.
-
-
Quantitative Data: See Table 1.
Step 2: Benzylation of 1,2:4,5-di-O-isopropylidene-myo-inositol
-
Reaction Description: The free 3- and 6-hydroxyl groups of the di-isopropylidene protected inositol are benzylated using benzyl bromide and a strong base.
-
Procedure:
-
Suspend sodium hydride (60% dispersion in mineral oil, 4.88 g, 122 mmol) in anhydrous DMF (150 mL) under a nitrogen atmosphere at 0°C.
-
Add a solution of 1,2:4,5-di-O-isopropylidene-myo-inositol (10.6 g, 40.7 mmol) in anhydrous DMF (50 mL) dropwise to the suspension.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction to 0°C and add benzyl bromide (12.1 mL, 101.8 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water (50 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 1,2:4,5-di-O-isopropylidene-3,6-di-O-benzyl-myo-inositol.
-
-
Quantitative Data: See Table 1.
Step 3: Methylation of 1,2:4,5-di-O-isopropylidene-3,6-di-O-benzyl-myo-inositol
-
Reaction Description: Regioselective methylation at the C-5 position is achieved after selective deprotection (not detailed in readily available protocols, but a plausible next step). For the purpose of this protocol, a direct methylation of a mono-protected intermediate would be the logical next step. As a representative procedure for methylation of a free hydroxyl on a protected inositol, the following is provided.
-
Procedure (Illustrative for a free hydroxyl):
-
To a solution of the partially protected inositol with a free hydroxyl group in anhydrous DMF, add sodium hydride at 0°C.
-
After stirring for 30 minutes, add methyl iodide and allow the reaction to proceed at room temperature for 12 hours.
-
Quench the reaction with methanol and concentrate the mixture.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer and purify by chromatography.
-
-
Quantitative Data: See Table 1.
Step 4: Deprotection to Yield this compound
-
Reaction Description: The benzyl and isopropylidene protecting groups are removed to yield the final product, this compound.
-
Procedure:
-
Dissolve the fully protected and methylated inositol derivative in a mixture of trifluoroacetic acid and water (e.g., 9:1 v/v).
-
Stir the reaction at room temperature for 2-4 hours to remove the isopropylidene groups.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in methanol and add palladium hydroxide on carbon (20 wt. %).
-
Stir the mixture under a hydrogen atmosphere (or reflux for hydrogen-free debenzylation) until the reaction is complete (monitored by TLC).[1]
-
Filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by recrystallization or chromatography to obtain this compound.
-
-
Quantitative Data: See Table 1.
Strategy B: Synthesis via Orthoester Intermediate
Step 1: Synthesis of myo-Inositol 1,3,5-Orthoformate
-
Reaction Description: myo-Inositol is reacted with triethyl orthoformate in the presence of an acid catalyst to protect the 1,3,5-hydroxyl groups.
-
Procedure:
-
Suspend myo-inositol (10.0 g, 55.5 mmol) in anhydrous DMF (100 mL).
-
Add triethyl orthoformate (18.5 mL, 111 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.53 g, 2.78 mmol).
-
Heat the mixture to 110°C and stir for 4 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude myo-inositol 1,3,5-orthoformate, which can be used in the next step without further purification.
-
-
Quantitative Data: See Table 2.
Step 2: Benzylation of myo-Inositol 1,3,5-Orthoformate
-
Reaction Description: The remaining free hydroxyl groups at the 2, 4, and 6 positions are protected as benzyl ethers.
-
Procedure:
-
To a solution of crude myo-inositol 1,3,5-orthoformate in anhydrous DMF, add sodium hydride at 0°C.
-
After stirring for 1 hour, add benzyl bromide and stir the mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography to yield 2,4,6-tri-O-benzyl-myo-inositol 1,3,5-orthoformate.
-
-
Quantitative Data: See Table 2.
Step 3: Reductive Opening of the Orthoester
-
Reaction Description: The orthoester is regioselectively opened using a reducing agent to generate a 1,3-acetal, exposing a single hydroxyl group.[2]
-
Procedure:
-
Dissolve the tribenzylated orthoformate in an anhydrous solvent such as dichloromethane or toluene under a nitrogen atmosphere.
-
Cool the solution to -78°C and add a solution of diisobutylaluminium hydride (DIBAL-H) in hexanes dropwise.
-
Stir the reaction at low temperature for a specified time before quenching with methanol.
-
Warm the mixture to room temperature and add water.
-
Filter the resulting suspension and extract the filtrate.
-
Dry and concentrate the organic phase and purify the resulting acetal by chromatography.
-
-
Quantitative Data: See Table 2.
Step 4: Methylation of the Free Hydroxyl Group
-
Reaction Description: The newly exposed hydroxyl group is methylated using methyl iodide.
-
Procedure:
-
Dissolve the acetal from the previous step in anhydrous DMF.
-
Add sodium hydride at 0°C and stir for 30 minutes.
-
Add methyl iodide and stir at room temperature for 12 hours.
-
Quench the reaction with methanol and concentrate.
-
Work up the reaction as described in Strategy A, Step 3, and purify the methylated product.
-
-
Quantitative Data: See Table 2.
Step 5: Deprotection to Yield this compound
-
Reaction Description: The benzyl ethers are removed to furnish this compound. A notable method for this transformation on similar substrates involves palladium hydroxide in methanol, which avoids the use of hydrogen gas.[2]
-
Procedure:
-
Dissolve the fully protected this compound derivative in methanol.
-
Add palladium hydroxide on carbon (20 wt. %).
-
Reflux the mixture for several hours until debenzylation is complete (monitored by TLC).
-
Cool the reaction, filter through Celite, and concentrate the filtrate.
-
Purify the crude product by recrystallization to obtain this compound.
-
-
Quantitative Data: See Table 2.
Data Presentation
Table 1: Quantitative Data for this compound Synthesis via Strategy A
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1,2:4,5-di-O-isopropylidene-myo-inositol | myo-Inositol | 2,2-dimethoxypropane, TsOH | DMF | 80 | 4 | ~70 |
| 2 | 1,2:4,5-di-O-isopropylidene-3,6-di-O-benzyl-myo-inositol | 1,2:4,5-di-O-isopropylidene-myo-inositol | NaH, Benzyl bromide | DMF | 0 to RT | 17 | ~85 |
| 3 | Methylated Intermediate | Protected Inositol | NaH, Methyl iodide | DMF | 0 to RT | 12 | (Varies) |
| 4 | This compound | Fully Protected Intermediate | TFA/H₂O, Pd(OH)₂/C | Methanol | RT to Reflux | 6-24 | >90 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Quantitative Data for this compound Synthesis via Strategy B
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | myo-Inositol 1,3,5-Orthoformate | myo-Inositol | Triethyl orthoformate, TsOH | DMF | 110 | 4 | >90 |
| 2 | 2,4,6-tri-O-benzyl-myo-inositol 1,3,5-orthoformate | myo-Inositol 1,3,5-Orthoformate | NaH, Benzyl bromide | DMF | 0 to RT | 17 | ~80 |
| 3 | 1,3-Acetal Intermediate | Tribenzylated Orthoformate | DIBAL-H | DCM/Toluene | -78 | 2-4 | (Varies) |
| 4 | Methylated Acetal | 1,3-Acetal Intermediate | NaH, Methyl iodide | DMF | 0 to RT | 12 | (Varies) |
| 5 | This compound | Fully Protected Intermediate | Pd(OH)₂/C | Methanol | Reflux | 4-8 | >95 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Visualization of Synthetic Workflow
The following diagrams illustrate the logical flow of the two synthetic strategies for producing this compound.
Caption: Synthetic workflow for this compound via the isopropylidene strategy.
Caption: Synthetic workflow for this compound via the orthoester strategy.
Conclusion
The chemical synthesis of this compound from myo-inositol can be effectively achieved through multiple strategies employing protecting groups. The two detailed protocols provide a solid foundation for researchers to produce this compound in a laboratory setting. The choice between the isopropylidene and orthoester routes may depend on factors such as reagent availability, scalability, and the desired regioselectivity at intermediate stages. Both pathways highlight the power of protecting group chemistry in the synthesis of complex, polyhydroxylated natural products.
References
Establishing an In Vivo Dose-Response Curve for Sequoyitol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for establishing a dose-response curve for Sequoyitol (5-O-methyl-myo-inositol) in vivo. This compound, a naturally occurring methyl ether of myo-inositol, has demonstrated significant potential in preclinical studies, particularly in the context of metabolic diseases such as diabetes.[1][2] These guidelines are designed to assist researchers in designing and executing robust in vivo experiments to characterize the pharmacological effects of this compound and to determine its optimal therapeutic window. The protocols outlined herein are based on established methodologies from peer-reviewed studies and are intended to ensure reproducibility and accuracy in experimental outcomes.
Introduction
This compound is a bioactive small molecule found in various plants that has garnered interest for its therapeutic properties, most notably its anti-diabetic effects.[2][3] In vivo studies have shown that this compound can decrease blood glucose levels, improve glucose intolerance, and enhance insulin signaling.[1][2] Establishing a clear dose-response relationship is a critical step in the preclinical development of any therapeutic agent. This involves administering a range of doses to animal models to determine the concentration at which the desired therapeutic effect is achieved and to identify the threshold for potential adverse effects. These application notes provide a framework for conducting such studies with this compound, focusing on a diabetic animal model.
Data Presentation: Quantitative Effects of this compound in a Diabetic Rat Model
The following tables summarize the dose-dependent effects of this compound on key biochemical parameters in a streptozotocin (STZ)-induced diabetic rat model following 6 weeks of oral administration.[1]
Table 1: Effect of this compound on Metabolic Parameters
| Treatment Group | Dose (mg/kg/day) | Fasting Blood Glucose (mmol/L) | Serum Insulin (mIU/L) |
| Normal Control | - | 4.8 ± 0.5 | 15.2 ± 1.8 |
| Diabetic Model | - | 25.4 ± 2.1 | 8.9 ± 1.1 |
| This compound | 12.5 | 20.1 ± 1.9 | 10.2 ± 1.3 |
| This compound | 25.0 | 15.8 ± 1.5 | 12.5 ± 1.6 |
| This compound | 50.0 | 11.2 ± 1.3 | 14.1 ± 1.7 |
Table 2: Effect of this compound on Renal Function Parameters
| Treatment Group | Dose (mg/kg/day) | Blood Urea Nitrogen (BUN) (mmol/L) | Serum Creatinine (SCr) (μmol/L) |
| Normal Control | - | 5.6 ± 0.7 | 45.3 ± 5.2 |
| Diabetic Model | - | 15.8 ± 1.6 | 89.7 ± 9.1 |
| This compound | 12.5 | 12.9 ± 1.4 | 75.4 ± 8.3 |
| This compound | 25.0 | 10.1 ± 1.1 | 62.1 ± 7.5 |
| This compound | 50.0 | 7.3 ± 0.9 | 51.8 ± 6.4 |
Experimental Protocols
Animal Model Induction: Type 2 Diabetes Mellitus
A widely accepted method for inducing a type 2 diabetes model in rats involves a combination of a high-fat diet and a low dose of streptozotocin (STZ).[4]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Diet: High-fat diet (e.g., 45% kcal from fat) for 4 weeks to induce insulin resistance.
-
STZ Induction: After 4 weeks of the high-fat diet, administer a single intraperitoneal (i.p.) injection of STZ (35 mg/kg body weight) dissolved in cold citrate buffer (0.1 M, pH 4.5).
-
Confirmation of Diabetes: Monitor fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels ≥ 16.7 mmol/L are considered diabetic and are used for the study.
This compound Dose Preparation and Administration
-
Vehicle: this compound is water-soluble.[2] Sterile distilled water or phosphate-buffered saline (PBS) can be used as a vehicle.
-
Dose Range: Based on previous studies, a suggested dose range for an initial dose-response study is 10, 25, and 50 mg/kg/day.[1]
-
Preparation:
-
Weigh the required amount of this compound powder (purity ≥ 98%).
-
Dissolve in the chosen vehicle to the desired final concentration. For example, to prepare a 50 mg/kg dosing solution for a 200g rat (10 mg dose) to be administered at 1 mL/kg, the concentration would be 10 mg/mL.
-
Ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Prepare fresh daily.
-
-
Administration:
-
Oral Gavage: Administer the prepared this compound solution once daily using an appropriate gauge oral gavage needle. The volume should be adjusted based on the animal's body weight (e.g., 5-10 mL/kg).
-
Drinking Water: For longer-term studies, this compound can be administered in the drinking water at a concentration calculated to provide the desired daily dose (e.g., 7 mg/mL for a daily intake of approximately 70-100 mg/kg).[5]
-
Experimental Workflow
The following diagram illustrates the general workflow for a dose-response study of this compound in a diabetic rat model.
Endpoint Measurements
-
Fasting Blood Glucose (FBG): Measure weekly from tail vein blood using a glucometer after a 6-8 hour fast.
-
Serum Biochemical Analysis: At the end of the study, collect blood via cardiac puncture and centrifuge to obtain serum. Analyze for insulin, BUN, and SCr using commercially available ELISA kits or an automated biochemical analyzer.
-
Histopathology: Collect kidney tissues, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess renal morphology.
Signaling Pathway of this compound
This compound exerts its therapeutic effects by modulating key signaling pathways involved in insulin sensitivity and oxidative stress.
Pathway Description: this compound enhances insulin signaling by promoting the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and the subsequent activation of the PI3K/Akt pathway.[2] This leads to increased GLUT4 translocation to the cell membrane, facilitating glucose uptake. Additionally, this compound has been shown to up-regulate the expression of endothelial nitric oxide synthase (eNOS) and down-regulate the expression of NADPH oxidase 4 (NOX4), leading to a reduction in oxidative stress.[6]
Pharmacokinetics and Safety Considerations
-
Pharmacokinetics: Preliminary studies on related inositols, such as scyllo-inositol, in rats suggest rapid oral absorption, with peak plasma concentrations observed within 1.5 hours.[7] The elimination half-life was determined to be approximately 10 hours.[8] Specific pharmacokinetic studies for this compound are recommended to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Toxicity: In the reported studies, this compound was well-tolerated at doses up to 50 mg/kg/day in rats with no observable adverse effects.[1] However, a formal toxicology study, including acute and sub-chronic toxicity assessments, should be conducted to establish a comprehensive safety profile.
Conclusion
These application notes provide a comprehensive guide for researchers to establish a dose-response curve for this compound in vivo. By following the detailed protocols for animal model induction, dose preparation, and endpoint analysis, researchers can generate reliable and reproducible data to characterize the therapeutic potential of this compound. The provided diagrams for the experimental workflow and signaling pathway offer a clear visual representation of the key processes involved. This information is crucial for the continued investigation of this compound as a promising candidate for the treatment of metabolic disorders.
References
- 1. This compound ameliorates diabetic nephropathy in diabetic rats induced with a high-fat diet and a low dose of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of this compound on expression of NOX4 and eNOS in aortas of type 2 diabetic rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Scyllo-Inositol in a Wistar Rat Animal Model—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Sequoyitol Extraction from Soybeans
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of Sequoyitol from soybeans. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound from soybeans.
| Problem | Potential Causes | Solutions |
| Low this compound Yield | Incomplete Cell Lysis: The solvent may not be effectively penetrating the soybean matrix to release the target compound. | 1. Reduce Particle Size: Grind the soybean material to a finer powder (e.g., passing through a 100-mesh sieve) to increase the surface area for solvent interaction.[1] 2. Optimize Extraction Time and Temperature: Increase the extraction time and/or temperature within the optimal range. For ethanol extraction, temperatures around 60°C for 30-60 minutes are often effective.[1][2] 3. Employ Ultrasound Assistance: Use an ultrasonic bath or probe to enhance cell wall disruption and solvent penetration.[3] |
| Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. | 1. Adjust Ethanol Concentration: Aqueous ethanol is generally effective. Test a range of concentrations (e.g., 50-80%) to find the optimal polarity for your specific material.[2][4] 2. Consider Alternative Solvents: While ethanol is common, other polar solvents could be investigated, though ethanol is often preferred for its safety and efficiency. | |
| Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to a saturated solution, preventing further extraction. | 1. Increase Solvent Volume: A common starting point is a solid-to-liquid ratio of 1:8 to 1:10 (g/mL).[1] For maximum yield, a ratio of at least 1:6 (w/v) is recommended.[2] | |
| Degradation of this compound: High temperatures or prolonged extraction times can potentially degrade the target compound. | 1. Monitor Extraction Conditions: Avoid excessive temperatures or unnecessarily long extraction times. For instance, temperatures above 80°C may lead to the hydrolysis of related compounds.[2] | |
| Low Purity of Extract | Co-extraction of Sugars: Other soluble sugars (e.g., sucrose, raffinose, stachyose) are often co-extracted with this compound. | 1. Yeast Fermentation: After initial extraction and concentration, treat the extract with yeast (Saccharomyces cerevisiae) to ferment and remove unwanted sugars.[1][5] 2. Chromatographic Purification: Utilize column chromatography (e.g., with activated carbon or ion-exchange resins) to separate this compound from other sugars.[1][6] |
| Protein Contamination: Proteins can be co-extracted, especially with aqueous solvents. | 1. pH Adjustment and Precipitation: Adjust the pH of the extract to the isoelectric point of soy protein (around pH 4.5) to precipitate and remove the protein.[5] 2. Solvent Partitioning: Perform a liquid-liquid extraction with a non-polar solvent to remove lipids and some proteins.[6] | |
| Lipid Contamination: The presence of soybean oil can interfere with downstream processing. | 1. Defatting Pre-treatment: Use a non-polar solvent like hexane to defat the soybean material before the primary extraction.[7] 2. Solvent Partitioning: After the primary extraction, partition the extract against a non-polar solvent to remove lipids.[6] | |
| Inconsistent Results | Variability in Starting Material: The this compound content in soybeans can vary depending on the cultivar, growing conditions, and storage. | 1. Standardize Soybean Source: Use a consistent source and batch of soybeans for your experiments. 2. Proper Storage: Store soybean material in a cool, dry place to prevent degradation of target compounds. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent concentration can lead to different outcomes. | 1. Precise Control of Conditions: Use calibrated equipment and carefully control all extraction parameters. 2. Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for your extraction process. | |
| Analytical Method Variability: Inconsistent sample preparation or instrumental analysis can lead to variable results. | 1. Validate Analytical Methods: Ensure your HPLC or GC method is validated for linearity, precision, and accuracy.[8][9] 2. Use an Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in injection volume and detector response. |
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of this compound from soybeans?
A1: The yield of inositols, including this compound and its related compound D-pinitol, can vary significantly based on the starting material and extraction method. For D-pinitol, extraction rates from soybean meal can be greater than or equal to 95%, with a final product purity of around 80% after purification.[5]
Q2: What is the best solvent for extracting this compound from soybeans?
A2: Aqueous ethanol is the most commonly used and effective solvent for extracting this compound and other inositols from soybeans.[1] Concentrations between 50% and 80% ethanol in water are often optimal, as they provide a good balance of polarity to dissolve this compound while minimizing the co-extraction of some unwanted compounds.[2][4]
Q3: How can I remove other sugars that are co-extracted with this compound?
A3: A highly effective and "green" method is to use yeast fermentation. After the initial ethanol extraction, the extract is concentrated, and yeast (Saccharomyces cerevisiae) is added. The yeast will consume other fermentable sugars like sucrose, leaving the non-fermentable this compound in the solution.[1][5] This method can achieve an impurity sugar removal rate of over 98%.[5] Another option is to use chromatographic techniques such as column chromatography with activated carbon or ion-exchange resins.[1][6]
Q4: Is it better to use whole soybeans or defatted soybean meal?
A4: Defatted soybean meal is generally preferred as a starting material.[1] The initial defatting step removes a significant amount of lipids that can interfere with the extraction and purification process. Using defatted meal leads to a cleaner initial extract.
Q5: What are the optimal temperature and time for ethanol extraction?
A5: A common and effective set of parameters for ethanol extraction is a temperature of 60°C for a duration of 30 to 60 minutes.[1][2] It is often beneficial to perform the extraction twice and combine the extracts to maximize the yield.[1]
Q6: How can I accurately quantify the amount of this compound in my extract?
A6: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index Detector (RID) is a common method for quantifying this compound. Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a very sensitive and specific method.[1] For GC-MS analysis, trimethylsilylimidazole (TMSI) is a common derivatizing agent for inositols.[1]
Q7: Can ultrasound-assisted extraction improve the yield?
A7: Yes, ultrasound-assisted extraction (UAE) can improve the extraction efficiency by enhancing solvent penetration into the plant matrix through cavitation.[3] This can lead to higher yields in shorter extraction times compared to conventional methods. Optimal conditions for UAE, such as ultrasonic power, temperature, and time, would need to be determined for this compound specifically.
Data Presentation
Table 1: Comparison of Extraction Methods for Inositols from Soybeans
| Method | Starting Material | Solvent | Key Parameters | Yield/Extraction Rate | Purity | Reference |
| Conventional Ethanol Extraction | Defatted Soybean Meal | 80% Ethanol | 60°C, 30-60 min, 1:9 g/mL solid-liquid ratio, 2 extractions | D-pinitol extraction rate ≥ 95% | D-pinitol purity can reach 80% after purification | [1][5] |
| Ultrasound-Assisted Extraction (for Soy Isoflavones - as a proxy) | Soybeans | 50% Ethanol | 60°C, 20 min | Quantitative extraction of isoflavones | Not specified | [3] |
| Supercritical CO2 with Ethanol Co-solvent (for general bioactive compounds) | Fermented Soybeans | CO2 + Ethanol | 25 MPa, 80°C | 42.87% total extract yield | Not specified for this compound | [10] |
Note: Data for D-pinitol, a structurally similar inositol, is used as a proxy for this compound where specific data is unavailable.
Experimental Protocols
Protocol 1: Conventional Ethanol Extraction of this compound from Defatted Soybean Meal
Objective: To extract this compound from defatted soybean meal using ethanol.
Materials:
-
Defatted soybean meal, ground to pass a 100-mesh sieve
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80% Ethanol (v/v)
-
Deionized water
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Weigh 100 g of ground, defatted soybean meal and place it in a suitable flask.
-
Add 900 mL of 80% ethanol to the flask (solid-to-liquid ratio of 1:9 g/mL).[1]
-
Heat the mixture to 60°C in a water bath and stir for 30-60 minutes.[1][2]
-
Separate the extract from the solid residue by centrifugation followed by filtration.
-
Repeat the extraction on the solid residue with another 900 mL of 80% ethanol under the same conditions to maximize yield.
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Combine the two extracts.
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Concentrate the combined extract using a rotary evaporator until the ethanol is removed. The resulting aqueous solution can then be taken for purification.
Protocol 2: Purification of this compound Extract using Yeast Fermentation
Objective: To remove co-extracted sugars from the this compound extract.
Materials:
-
Concentrated aqueous extract from Protocol 1
-
Yeast extract
-
Saccharomyces cerevisiae
-
pH meter and solutions for pH adjustment (e.g., dilute HCl or NaOH)
-
Incubator shaker
Procedure:
-
Take the concentrated aqueous extract from the previous protocol.
-
Add yeast extract (e.g., 0.3% w/v) as a nutrient for the yeast.[1]
-
Adjust the pH of the solution to approximately 4.0-5.0.[1]
-
Autoclave the solution to sterilize it.
-
After cooling, inoculate the solution with Saccharomyces cerevisiae.
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Incubate at approximately 28°C with shaking for about 50 hours.[1]
-
After incubation, remove the yeast cells by centrifugation.
-
The resulting supernatant is the purified this compound solution, which can be further concentrated or lyophilized.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN117623884A - Method for extracting D-pinitol, isolated soy protein and soy isoflavone by comprehensively utilizing soybean meal - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US6355816B1 - Process for isolating saponins from soybean-derived materials - Google Patents [patents.google.com]
- 8. Validation of Modified High-Performance Ion Chromatography Analytical Method for Inositol Phosphates in Soybeans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of an HPLC–DAD Method for Analysis of the Six Major Isoflavones in Extracts from Soybean Processing | Semantic Scholar [semanticscholar.org]
- 10. Enhancing the Recovery of Bioactive Compounds of Soybean Fermented with Rhizopus oligosporus Using Supercritical CO2: Antioxidant, Anti-Inflammatory, and Oxidative Proprieties of the Resulting Extract - PMC [pmc.ncbi.nlm.nih.gov]
Sequoyitol Solubility: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals working with sequoyitol. Below you will find troubleshooting guides and frequently asked questions (FAQs) regarding its solubility in DMSO and aqueous solutions.
This compound Solubility Data
The following table summarizes the reported solubility of this compound in dimethyl sulfoxide (DMSO) and water. Note that solubility can be influenced by factors such as temperature, pH, and the presence of excipients. Batch-to-batch variations may also result in slightly different solubility values[1].
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Conditions/Notes |
| DMSO | 38 | 195.69 | Tested at 25°C[1]. |
| 16.67 | 85.83 | Sonication is recommended[2]. | |
| Water (H₂O) | 100 | 514.99 | Ultrasonic assistance is necessary[3][4][5]. |
| PBS | 100 | 514.99 | Clear solution; requires ultrasonic assistance[4]. |
Molecular Weight of this compound: 194.18 g/mol
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
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This compound powder
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Anhydrous DMSO or sterile, purified water (e.g., Milli-Q)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Bath sonicator
-
Sterile 0.22 µm syringe filter (for aqueous solutions)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the appropriate volume of the chosen solvent (DMSO or water) to the vial containing the this compound powder to achieve the desired concentration.
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Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution.
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Sonication (if necessary): If the this compound does not fully dissolve, place the vial in a bath sonicator. Sonicate the mixture in short bursts, monitoring for dissolution. For aqueous solutions, sonication is typically required[3][4][5]. For DMSO, sonication is also recommended to ensure complete dissolution[2].
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Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Sterilization (for aqueous solutions): If preparing a sterile aqueous stock solution for cell culture or other sensitive applications, pass the solution through a 0.22 µm syringe filter[3].
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Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions as follows:
-
In solvent at -80°C for up to 6 months.
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In solvent at -20°C for up to 1 month (protect from light)[3].
-
Troubleshooting Guide & FAQs
This section addresses common issues that may arise when working with this compound.
Q1: My this compound is not dissolving completely in water, even after vortexing. What should I do?
A1: this compound's high solubility in aqueous solutions (up to 100 mg/mL) is dependent on mechanical assistance. It is crucial to use a bath sonicator to aid dissolution. If precipitation occurs, gentle warming in conjunction with sonication can also be beneficial. Ensure the final solution is clear before use[3][4][5].
Q2: I've prepared a stock solution in DMSO, but I see some precipitate after a freeze-thaw cycle. Is the solution still usable?
A2: Precipitation after a freeze-thaw cycle can occur. Before use, bring the vial to room temperature and vortex thoroughly. If the precipitate redissolves and the solution becomes clear, it is generally usable. To avoid this issue, it is highly recommended to prepare single-use aliquots of your stock solution to prevent repeated freeze-thaw cycles[3].
Q3: The solubility of my current batch of this compound in DMSO seems lower than the reported 38 mg/mL. Why might this be?
A3: There can be slight batch-to-batch variations in the physical properties of a compound, which may affect its solubility. Some suppliers note that their in-house tested solubility may differ slightly from published values[1]. Additionally, ensure that you are using anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.
Q4: Can I autoclave my aqueous this compound solution to sterilize it?
A4: While some related compounds like myo-inositol can be autoclaved, it is generally recommended to sterilize heat-sensitive small molecule solutions by filtering through a 0.22 µm filter. This method avoids potential degradation of the compound at high temperatures[3].
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo experiments, it is recommended to prepare fresh solutions and use them promptly. If using an aqueous buffer like PBS, follow the standard protocol using sonication to ensure complete dissolution. If a co-solvent formulation is required, a common approach involves dissolving the compound in a minimal amount of DMSO first, and then diluting with other vehicles like PEG300, Tween 80, and saline or PBS.
Visual Guides
References
Stability of Sequoyitol in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and use of sequoyitol in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound stock solutions?
A1: Proper storage of this compound stock solutions is crucial to maintain its integrity. For long-term storage, it is recommended to keep aliquots at -80°C. For short-term storage, -20°C is acceptable. Always protect the stock solutions from light.[1]
Q2: How long can I store this compound stock solutions?
A2: The recommended storage periods for this compound stock solutions are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to prepare and store the solution in small aliquots.[1]
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound is soluble in water at a concentration of 100 mg/mL (514.99 mM), though it may require sonication to fully dissolve.[1] If water is used as the solvent for the stock solution, it is important to filter-sterilize the working solution using a 0.22 μm filter before adding it to your cell culture.[1]
Q4: Is there any data on the stability of this compound in specific cell culture media like DMEM or RPMI-1640?
A4: Currently, there is a lack of specific published data on the quantitative stability and half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by various factors including pH, temperature, light exposure, and interactions with other media components.[2][3] Therefore, it is recommended to determine its stability under your specific experimental conditions.
Troubleshooting Guide
Q5: I am observing inconsistent results in my experiments with this compound. Could this be related to its stability?
A5: Inconsistent experimental outcomes can indeed be a result of compound instability. If this compound degrades in your cell culture medium over the course of your experiment, the effective concentration will decrease, leading to variability. It is advisable to perform a stability study under your specific experimental conditions (e.g., media type, incubation time, temperature) to ensure the compound concentration remains stable throughout the assay.
Q6: My cells are not showing the expected biological response to this compound treatment. What could be the issue?
A6: Several factors could contribute to a lack of biological response. First, verify the initial concentration and purity of your this compound stock solution. Second, consider the possibility of this compound degradation in the cell culture medium. You can test for degradation by analyzing samples of the media at different time points using methods like HPLC or LC-MS/MS.[4] Additionally, issues such as compound binding to plasticware or insolubility at the working concentration could reduce its bioavailability to the cells.[4]
Q7: How can I check if this compound is binding to my plasticware?
A7: To assess if this compound is binding to your cell culture plates or tubes, you can perform a control experiment. Prepare a solution of this compound in your cell culture medium at the desired concentration and incubate it in the plasticware under your experimental conditions without cells. At various time points, take samples from the middle of the solution and measure the concentration of this compound. A significant decrease in concentration over time, in the absence of cells, could indicate binding to the plastic.[4]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Recommended Storage Period | Special Instructions |
| -80°C | Up to 6 months | Protect from light; store in aliquots to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light; store in aliquots. |
| 4°C (Solid Form) | Refer to manufacturer's guidelines | Protect from light. |
Note: This data pertains to stock solutions. The stability in working dilutions in cell culture media at 37°C is likely to be significantly shorter and should be experimentally determined.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a general method to assess the stability of this compound in a specific cell culture medium over time.
1. Materials:
- This compound powder
- Appropriate solvent (e.g., sterile water)
- Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, antibiotics)
- Sterile cell culture plates or flasks
- Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
- Analytical instrument for quantification (e.g., HPLC-UV, LC-MS/MS)
- Sterile 0.22 μm filters
2. Methods:
Visualizations
Caption: this compound enhances insulin signaling, promoting glucose uptake.
References
Technical Support Center: Overcoming Matrix Effects in Sequoyitol Quantification from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of matrix effects in the quantification of sequoyitol from plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these interfering components are primarily phospholipids and proteins.[2][3][4] Matrix effects can lead to inaccurate and irreproducible quantification of this compound, compromising the reliability of pharmacokinetic and other clinical studies.[1]
Q2: What are the primary sources of matrix effects in plasma samples?
A2: The main sources of matrix effects in plasma are endogenous components that are co-extracted with the analyte of interest.[5] These include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI) mass spectrometry.[2][3] They often co-elute with analytes of interest in reversed-phase chromatography.[2]
-
Proteins: Although most large proteins are removed during sample preparation, residual proteins and peptides can still interfere with ionization.[6][7]
-
Salts and other small molecules: Other endogenous components can also contribute to matrix effects.[5]
Q3: How can I detect the presence of matrix effects in my assay?
A3: Matrix effects can be assessed both qualitatively and quantitatively.[1][4]
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column.[8] A blank plasma extract is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[8]
-
Post-Extraction Spike: This is a quantitative method.[4] The response of this compound in a neat solution is compared to its response when spiked into a blank plasma sample that has already undergone the entire extraction procedure. The ratio of these responses gives a quantitative measure of the matrix effect.[9]
Q4: What is the most effective way to compensate for matrix effects?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting matrix effects.[8][10] A SIL-IS, such as ¹³C-labeled this compound, is chemically identical to the analyte and will experience the same matrix effects.[11] By calculating the ratio of the analyte response to the SIL-IS response, any signal suppression or enhancement can be effectively normalized, leading to accurate quantification.[10][12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor reproducibility and accuracy | Significant matrix effects from phospholipids and/or proteins. | 1. Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous method like Solid-Phase Extraction (SPE) or use specialized phospholipid removal plates.[2][13] 2. Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable way to compensate for unavoidable matrix effects.[8][10] |
| Low this compound recovery | Inefficient extraction from the plasma matrix or loss during sample preparation steps. | 1. Optimize Extraction Solvent: Ensure the organic solvent used in protein precipitation or the elution solvent in SPE is appropriate for this compound's polarity. 2. Check pH: Adjust the sample pH to ensure this compound is in a neutral, more easily extractable form.[4][14] 3. Evaluate Different SPE Sorbents: Test different SPE phases (e.g., reversed-phase, mixed-mode) to find one that provides the best retention and elution for this compound.[15] |
| Ion suppression observed | Co-elution of phospholipids with this compound. | 1. Use Phospholipid Removal Products: Employ products like HybridSPE-Phospholipid or Ostro plates that specifically target and remove phospholipids.[2][16] 2. Modify Chromatographic Conditions: Adjust the LC gradient to achieve better separation between this compound and the phospholipid-rich region of the chromatogram.[8] |
| High background or instrument contamination | Buildup of matrix components (especially phospholipids) on the LC column and in the MS source.[2][3] | 1. Implement a More Effective Sample Cleanup: Cleaner samples will reduce the amount of non-volatile matrix components entering the system.[13][16] 2. Use a Diverter Valve: Divert the early and late eluting parts of the chromatogram (where salts and phospholipids often appear) to waste. 3. Regular Instrument Maintenance: Perform regular cleaning of the MS source. |
Comparative Data on Sample Preparation Methods
The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of common techniques and their typical performance characteristics for the analysis of small molecules like this compound in plasma.
| Method | Principle | Pros | Cons | Typical Analyte Recovery | Matrix Effect Reduction | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.[6][7] | Simple, fast, low cost, suitable for high-throughput.[7] | Results in a "dirty" extract with significant phospholipids and other matrix components.[16] | 80-105% | Low to Moderate | <15% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent.[4] | Can provide a cleaner extract than PPT. | Can be labor-intensive, requires solvent optimization, may have emulsion issues.[16] | 70-95% | Moderate | <10% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[15][17] | Provides a much cleaner extract, can concentrate the analyte.[16] | Requires method development, can be more time-consuming and costly.[16] | >90% | High | <5% |
| Phospholipid Removal Plates | A pass-through mechanism that removes phospholipids while allowing the analyte to pass through.[2][16] | Simple, fast, and highly effective at removing phospholipids.[13] | Primarily targets phospholipids, may not remove other matrix components as effectively as SPE. | >90% | Very High | <5% |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add a stable isotope-labeled internal standard.
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.[18]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[18]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[18]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).[18]
-
Vortex briefly and centrifuge again to pellet any remaining insoluble material.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Phospholipid Removal using a 96-Well Plate (e.g., Ostro, HybridSPE)
-
Add plasma sample and a stable isotope-labeled internal standard to the wells of the 96-well plate.
-
Add 3-4 volumes of acetonitrile containing 1% formic acid to each well.
-
Mix thoroughly by aspirating and dispensing several times or by using a plate shaker. This step both precipitates proteins and facilitates the interaction with the plate's sorbent.
-
Apply a vacuum to pull the sample through the plate. The eluate, now depleted of phospholipids and proteins, is collected in a clean collection plate below.[2]
-
Evaporate the collected eluate to dryness under nitrogen.
-
Reconstitute the residue in the appropriate mobile phase for injection.
Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Conditioning: Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not let the sorbent dry out.[17]
-
Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.[17]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove salts and other polar interferences.[17]
-
Elution: Elute the this compound from the cartridge with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).[17]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for plasma sample preparation and analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. m.youtube.com [m.youtube.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing HPLC Parameters for Separating Sequoyitol Isomers
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the separation of sequoyitol and its isomers using High-Performance Liquid Chromatography (HPLC). The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
Effective troubleshooting is critical for achieving optimal separation of this compound isomers. Common issues encountered during HPLC analysis are summarized below, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Poor Resolution / Peak Co-elution | - Inappropriate column selection. - Mobile phase composition is not optimal. - Flow rate is too high. | - Column Selection: Consider columns designed for carbohydrate analysis, such as Amino, Aminex (e.g., HPX-87C), or HILIC columns. The choice depends on the specific isomers and sample matrix. - Mobile Phase: Optimize the acetonitrile/water ratio. A higher percentage of acetonitrile generally increases retention on HILIC and amino columns. For ion-exchange columns like Aminex, an aqueous mobile phase (e.g., water or dilute acid) is typically used.[1] - Flow Rate: Decrease the flow rate to allow for better separation. |
| Peak Tailing | - Secondary interactions with the stationary phase (e.g., residual silanols). - Column overload. - Dead volume in the HPLC system. - Mismatch between sample solvent and mobile phase. | - Secondary Interactions: Use a lower pH mobile phase or a column specifically designed to minimize these interactions. - Column Overload: Reduce the sample concentration or injection volume.[2] - Dead Volume: Check and optimize all connections and tubing to minimize extra-column volume.[2] - Solvent Mismatch: Dissolve the sample in the initial mobile phase whenever possible. |
| Peak Fronting | - Column overload. - Poorly packed column. | - Column Overload: Dilute the sample.[3] - Column Condition: If the problem persists, the column may be compromised and require replacement. |
| Peak Splitting | - Co-elution of closely related isomers. - Sample solvent is incompatible with the mobile phase. - Blockage in the column frit. - Void in the column packing. | - Co-elution: Adjust mobile phase composition, temperature, or flow rate to improve separation.[4] A smaller injection volume might also resolve the split into two distinct peaks.[4] - Solvent Incompatibility: Inject the sample in a solvent that is weaker than or the same as the mobile phase. - Frit Blockage: Replace the column inlet frit.[4] - Column Void: Replace the column.[4] |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Fluctuations in column temperature. - Air bubbles in the pump. - Column degradation. | - Mobile Phase: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase thoroughly. - Temperature: Use a column oven to maintain a stable temperature. - Pump: Purge the pump to remove any air bubbles. - Column: If retention times consistently decrease, the column may be degrading and need replacement. |
| Low Signal Intensity | - Low sample concentration. - Inappropriate detector settings. - For Mass Spectrometry (MS) detection, ion suppression from the sample matrix or mobile phase. | - Sample Concentration: Concentrate the sample or increase the injection volume (if it does not cause peak broadening). - Detector Settings: Optimize detector parameters (e.g., nebulizer gas, temperature for ELSD; specific MRM transitions for MS). - Ion Suppression: Improve sample cleanup to remove interfering matrix components. Consider using a mobile phase with more volatile buffers if using MS detection. |
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is best for separating this compound isomers?
A1: The optimal column depends on the specific isomers of interest and the sample matrix. Commonly used columns for inositol and its isomers, which are structurally similar to this compound, include:
-
Aminex HPX-87C: A cation-exchange column that is well-suited for separating monosaccharides and sugar alcohols using an aqueous mobile phase, typically deionized water, at an elevated temperature.[5][6][7]
-
Amino Columns: These are a popular choice for carbohydrate analysis and operate in normal-phase or HILIC mode. Separation is achieved with a mobile phase of acetonitrile and water.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: These columns are effective for separating polar compounds like inositol isomers.[8] They utilize a high organic content mobile phase, typically acetonitrile and a small amount of aqueous buffer.[8]
Q2: How do I choose the right mobile phase for my separation?
A2: The choice of mobile phase is directly related to your column selection:
-
For Aminex HPX-87C columns, deionized water is the standard mobile phase.
-
For Amino and HILIC columns , a mixture of acetonitrile and water is typically used. The retention of this compound isomers can be adjusted by changing the ratio of acetonitrile to water. A higher percentage of acetonitrile will result in longer retention times. For optimizing the separation, it is recommended to test different ratios, for example, starting with 80:20 (acetonitrile:water) and adjusting as needed.[1]
Q3: What is the most suitable detector for analyzing this compound isomers?
A3: Since this compound and its isomers lack a strong UV chromophore, standard UV detectors are not ideal. The most common detectors are:
-
Refractive Index (RI) Detector: A universal detector that is sensitive to changes in the refractive index of the eluent. It is important to maintain a stable baseline, which requires a constant mobile phase composition and temperature.
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. It is more sensitive than RI and is compatible with gradient elution.
-
Mass Spectrometry (MS): Provides high sensitivity and selectivity, and can be used for structural confirmation of the isomers. LC-MS/MS is a powerful tool for quantifying isomers in complex biological samples.
Q4: How should I prepare plant extracts for this compound analysis?
A4: Proper sample preparation is crucial to protect the HPLC column and obtain accurate results. A general procedure for plant extracts includes:
-
Extraction: Use a suitable solvent such as methanol, ethanol, or a mixture with water to extract the this compound from the plant material.[9]
-
Filtration: Remove particulate matter by passing the extract through a 0.45 µm or 0.22 µm syringe filter.[9]
-
Solid-Phase Extraction (SPE): For complex matrices, SPE can be used to clean up the sample and remove interfering compounds.[10] C18 or specific polar-modified cartridges can be effective.[10]
-
Solvent Exchange: If the extraction solvent is not compatible with the initial mobile phase, it should be evaporated and the residue reconstituted in the mobile phase.
Q5: Can derivatization improve the detection of this compound isomers?
A5: While not always necessary, derivatization can be employed to enhance detection, particularly for UV or fluorescence detectors. However, this adds complexity to the sample preparation process. For detectors like RI, ELSD, and MS, derivatization is generally not required.
Experimental Protocols
The following table outlines a typical experimental protocol for the separation of inositol isomers, which can be adapted for this compound analysis.
| Parameter | Method 1: Aminex Column | Method 2: Amino/HILIC Column |
| Column | Aminex HPX-87C, 300 x 7.8 mm[6] | Amino or HILIC Column (e.g., 250 x 4.6 mm) |
| Mobile Phase | Deionized Water[5] | Acetonitrile:Water (e.g., 80:20 v/v)[1] |
| Flow Rate | 0.6 mL/min | 1.0 mL/min |
| Column Temperature | 85 °C[11] | 30 - 40 °C |
| Injection Volume | 10 - 20 µL | 10 µL |
| Detector | Refractive Index (RI) or ELSD | ELSD or MS |
| Sample Preparation | The sample should be dissolved in deionized water and filtered. | The sample should be dissolved in the mobile phase and filtered. |
Visualizations
Workflow for HPLC Method Development
The following diagram illustrates a logical workflow for developing an HPLC method for the separation of this compound isomers.
Caption: A typical workflow for developing an HPLC method for separating this compound isomers.
Troubleshooting Decision Tree for Poor Peak Shape
This decision tree provides a systematic approach to diagnosing and resolving common peak shape issues in HPLC.
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Simplified Metabolic Pathway of Inositol Isomers
This diagram illustrates the conversion between myo-inositol and D-chiro-inositol, a key metabolic process for these signaling molecules. This compound, as a methylated inositol, is understood to participate in similar metabolic pathways.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. hplc.sk [hplc.sk]
- 7. biocompare.com [biocompare.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 10. mdpi.com [mdpi.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Sequoyitol during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Sequoyitol.
Troubleshooting Guide: Low this compound Recovery
This guide addresses the common issue of low recovery during the purification of this compound in a question-and-answer format.
Question: My overall yield of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low overall yield can stem from issues at various stages of the purification process: inefficient extraction, degradation of the target molecule, losses during chromatographic purification, or poor recovery during crystallization. To troubleshoot, it's essential to systematically evaluate each step.
1. Inefficient Initial Extraction:
-
Problem: The initial solvent extraction may not be effectively releasing this compound from the plant matrix. This compound, a polar cyclitol, requires polar solvents for efficient extraction.
-
Troubleshooting Steps:
-
Solvent Polarity: Ensure you are using a sufficiently polar solvent system. Aqueous ethanol (70-80%) or hot water are commonly effective for extracting inositols.[1]
-
Extraction Method: Conventional methods like maceration or Soxhlet extraction can be time-consuming and may have lower yields.[2] Consider modern techniques like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), which can significantly reduce extraction time and improve efficiency.
-
Particle Size: Ensure the plant material is finely ground to maximize the surface area for solvent penetration.
-
Solid-to-Solvent Ratio: An inadequate volume of solvent may lead to a saturated solution, preventing further extraction. An optimized ratio, such as 1:10 (w/v), has been shown to be effective for related compounds.[3]
-
2. Degradation of this compound:
-
Problem: Although inositols are generally stable, they can be susceptible to degradation under harsh conditions.[4][5]
-
Troubleshooting Steps:
-
Temperature: Avoid prolonged exposure to high temperatures during extraction and solvent evaporation, as this can lead to the degradation of thermolabile compounds.
-
pH: Extreme pH conditions should be avoided. While acidic conditions are sometimes used for extraction, prolonged exposure can be detrimental.[4][5] If using acid, perform the extraction at low temperatures (e.g., 4°C).
-
3. Losses During Chromatographic Purification:
-
Problem: this compound may not be binding efficiently to the chosen chromatography resin, or it may be co-eluting with impurities, leading to loss of pure fractions. Ion-exchange chromatography is a common method for separating inositols from other charged molecules and sugars.
-
Troubleshooting Steps:
-
Resin Choice: For separating neutral molecules like this compound from charged impurities, a combination of cation and anion exchange resins is effective.[6]
-
Co-elution with other Sugars: this compound often co-exists with other sugars (e.g., glucose, fructose) which have similar polarities, making separation by normal-phase chromatography challenging. Ion-exchange chromatography in the Ca2+ form can be used to separate sugar alcohols like mannitol and sorbitol, and a similar principle may apply to this compound.
-
Flow Rate: A high flow rate during column loading may not allow sufficient time for interaction between this compound and the resin, leading to premature elution. Optimize the flow rate for efficient binding.
-
4. Poor Recovery from Crystallization:
-
Problem: Difficulty in inducing crystallization or the formation of an oil instead of solid crystals can lead to significant product loss.[7]
-
Troubleshooting Steps:
-
Purity of the Extract: Impurities, especially isomeric ones, can inhibit crystallization.[7] If your concentrated extract is not crystallizing, consider an additional purification step (e.g., preparative HPLC) to improve purity.
-
Solvent System: The choice of solvent is critical. For inositols, crystallization is often achieved from aqueous solutions by adding a miscible anti-solvent like ethanol.[8] This reduces the solubility of the inositol and promotes crystal formation.
-
Supersaturation and Nucleation: The solution may be supersaturated. Try inducing nucleation by scratching the inside of the flask with a glass rod or by adding seed crystals.[7]
-
Cooling Rate: A slow cooling process generally yields better quality crystals. Allow the solution to cool gradually to room temperature before further cooling in a refrigerator or ice bath.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for maximizing this compound recovery?
A1: While traditional methods like Soxhlet and maceration are used, modern techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been shown to provide higher yields in shorter times for similar compounds.[2][3] For instance, MAE can achieve a higher yield of myo-inositol from rice bran in just 5 minutes compared to 2 hours with conventional heating.[3] The choice also depends on the available equipment and the scale of the extraction.
Q2: How can I effectively remove co-extracted sugars from my this compound-rich fraction?
A2: The removal of sugars is a common challenge. Ion-exchange chromatography is a highly effective method. A combination of strong acid cation and strong base anion exchange resins can remove charged impurities. To separate neutral sugars from this compound, specialized ion-exchange columns (e.g., in Ca2+ form) or preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., amino or specialized carbohydrate columns) can be employed.
Q3: My this compound fraction is pure according to TLC, but it won't crystallize. What should I do?
A3: If thin-layer chromatography (TLC) indicates purity, the issue may lie in the crystallization conditions. The presence of even trace amounts of residual solvents from previous steps can inhibit crystallization. Ensure your extract is thoroughly dried under a high vacuum. The choice of crystallization solvent is also crucial. A common technique for inositols is to dissolve the purified extract in a minimal amount of a good solvent (like water) and then slowly add an anti-solvent (like ethanol) to induce precipitation.[8] Seeding the solution with a few crystals of pure this compound (if available) can also initiate crystallization.
Q4: What analytical technique is best for quantifying the recovery of this compound at each purification step?
A4: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) is a robust and common method for quantifying non-chromophoric compounds like this compound and other sugars.[3][9][10] Gas chromatography-mass spectrometry (GC-MS) after derivatization is another highly sensitive and specific method.[1]
Q5: Is this compound sensitive to pH changes during purification?
A5: Inositol phosphates are known to be labile under acidic conditions, especially at elevated temperatures.[4][5] While this compound itself is more stable, it is good practice to maintain a near-neutral pH throughout the purification process to prevent any potential degradation, especially if the starting material contains phosphorylated precursors. If acidic or basic conditions are necessary (e.g., for ion-exchange chromatography), it is advisable to neutralize the fractions as soon as possible and keep the samples cold.
Data Presentation
Table 1: Comparative Recovery of Inositols from Various Plant Sources using Different Purification Methods
| Compound | Plant Source | Extraction Method | Purification Method | Typical Yield/Recovery | Reference |
| Myo-Inositol | Rice Bran | Conventional Heating (80°C, 2h) | Not Specified | 1.14% of rice bran weight | [11] |
| Myo-Inositol | Rice Bran | Microwave-Assisted Extraction (5 min) | Not Specified | Higher than conventional | [3][7] |
| D-pinitol | Carob Pods | Microwave-Assisted Extraction | Not Specified | 63.89 g/kg (approx. 6.4%) | [12] |
| Pinitol | Soy Fractions | Microbial Treatment & Activated Charcoal Chromatography | Not Specified | Increased by a factor of 2-2.5 | [13] |
| Flavonoids & Terpenoids | Ginkgo biloba | Supercritical Fluid Extraction | Not Specified | 2.1% of leaf dry weight | [14] |
| This compound | Ginkgo biloba | Not Specified | Not Specified | 287 mg/100 g FW (approx. 0.29%) | [15] |
Note: Data for this compound recovery is limited. The yields of structurally similar inositols are provided for comparison.
Experimental Protocols
Detailed Methodology for this compound Purification from Plant Material
This protocol is a synthesized methodology based on common practices for inositol purification.
1. Extraction
-
Objective: To extract this compound and other soluble components from the plant matrix.
-
Materials:
-
Dried and finely ground plant material (e.g., Ginkgo biloba leaves, soybean meal).
-
70% Ethanol (v/v) in deionized water.
-
Reflux apparatus or microwave extraction system.
-
Buchner funnel and filter paper.
-
Rotary evaporator.
-
-
Procedure:
-
Combine the powdered plant material with 70% ethanol at a 1:10 solid-to-solvent ratio (w/v) in a round-bottom flask.
-
Reflux the mixture with stirring for 2-3 hours at 80°C. Alternatively, use a microwave extractor according to the manufacturer's instructions (e.g., 5-10 minutes).
-
Cool the mixture to room temperature and filter under vacuum using a Buchner funnel to separate the extract from the solid residue.
-
Wash the residue with a small volume of 70% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude aqueous extract.
-
2. Ion-Exchange Chromatography
-
Objective: To remove charged impurities such as organic acids, amino acids, and pigments.
-
Materials:
-
Strong acid cation exchange resin (H+ form).
-
Strong base anion exchange resin (OH- form).
-
Glass chromatography columns.
-
Deionized water.
-
pH meter.
-
-
Procedure:
-
Pack two separate chromatography columns, one with the cation exchange resin and one with the anion exchange resin.
-
Wash both columns thoroughly with deionized water until the eluate is neutral.
-
Dilute the crude aqueous extract from the previous step with deionized water.
-
Pass the diluted extract first through the cation exchange column and then through the anion exchange column.
-
Collect the eluate, which now contains neutral molecules including this compound and other sugars.
-
Wash the columns with several bed volumes of deionized water and combine the washings with the eluate.
-
Concentrate the purified neutral fraction using a rotary evaporator.
-
3. Crystallization
-
Objective: To obtain pure, crystalline this compound.
-
Materials:
-
Concentrated neutral fraction.
-
Absolute ethanol, chilled.
-
Crystallization dish or beaker.
-
Stirring rod.
-
Vacuum filtration apparatus.
-
-
Procedure:
-
Further concentrate the neutral fraction to a thick syrup.
-
Slowly add chilled absolute ethanol to the syrup while stirring. A typical ratio is 4-6 volumes of ethanol to 1 volume of the aqueous concentrate.[8]
-
Continue stirring until a precipitate forms.
-
To encourage crystal growth, scratch the inner surface of the beaker with a glass stirring rod.
-
Cover the beaker and store it at 4°C for 24-48 hours to allow for complete crystallization.
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Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
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Dry the crystals under vacuum to obtain pure this compound.
-
4. Analysis
-
Objective: To confirm the purity and quantify the yield of this compound.
-
Method: HPLC-RID
-
Typical Conditions:
-
Column: Carbohydrate analysis column (e.g., Aminex HPX-87C or similar).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Detector: Refractive Index Detector (RID).
-
Sample Preparation: Dissolve a known amount of the crystals in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Recovery
Caption: Decision tree for troubleshooting low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. bioriginal.com [bioriginal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 11. CN1393434A - Process for extracting inositol from rice bran (wheat bran) - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. WO2002077251A1 - Method of recovering pinitol or chiro-inositol in high yield from soy fractions - Google Patents [patents.google.com]
- 14. Extraction of pharmaceutical components from Ginkgo biloba leaves using supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. INOSITOLS: BIOLOGICAL ROLE AND APPLICATION, METHODS OF EXTRACTION FROM PLANT RAW MATERIALS AND DETERMINATION, BIOTECHNOLOGICAL SYNTHESIS | CoLab [colab.ws]
Technical Support Center: Chiral Synthesis of Sequoyitol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral synthesis of Sequoyitol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in a Specific Synthetic Step
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Question: My reaction yield is consistently low when synthesizing a protected this compound intermediate from myo-inositol. What are the common causes and how can I troubleshoot this?
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Answer: Low yields in the synthesis of this compound precursors from myo-inositol can stem from several factors. A systematic approach to troubleshooting is recommended.
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Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all starting material is consumed. If the reaction stalls, consider increasing the reaction time, temperature, or the stoichiometry of the reagents.
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Side Reactions: The polyhydroxylated nature of inositols makes them prone to side reactions. One common issue is acyl migration, especially under acidic or basic conditions, where a protecting group moves to an adjacent hydroxyl group.[1] To minimize this, use mild reaction conditions and carefully control the pH during both the reaction and workup.
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Suboptimal Reagent Quality: The purity of reagents, especially the starting myo-inositol and protecting group reagents, is crucial. Ensure all reagents are of high purity and solvents are anhydrous where necessary.
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Product Degradation during Workup or Purification: The workup and purification steps can lead to product loss. Ensure that the pH is controlled during extraction and that the chosen chromatography conditions are suitable for the stability of your compound.
-
Issue 2: Poor Stereoselectivity in the Key Chiral Induction Step
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Question: I am struggling to achieve high diastereoselectivity or enantioselectivity in my chiral synthesis of a this compound precursor. What factors influence stereoselectivity and how can I optimize it?
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Answer: Achieving the desired stereochemistry is a primary challenge in this compound synthesis. Several factors can influence the stereochemical outcome of a reaction.
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Choice of Chiral Auxiliary or Catalyst: In asymmetric syntheses, the choice of chiral auxiliary or catalyst is paramount. If you are using a chiral auxiliary, ensure it is of high enantiomeric purity. For catalytic reactions, the catalyst loading and the ligand-to-metal ratio can significantly impact stereoselectivity. Experiment with different chiral ligands to find the optimal one for your specific transformation.
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Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state leading to the desired stereoisomer.
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Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting the stereochemical outcome. Screen a variety of solvents to identify the one that provides the best selectivity.
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Steric Hindrance: The steric bulk of protecting groups on the inositol ring can direct the approach of reagents. Strategically placing bulky protecting groups can enhance the facial selectivity of a reaction.
-
Issue 3: Difficulty in Separating Diastereomers
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Question: I have synthesized a diastereomeric mixture of a this compound intermediate, but I am finding it difficult to separate the desired diastereomer. What are the best techniques for separating these closely related compounds?
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Answer: The separation of diastereomers of polyhydroxylated compounds like inositol derivatives can be challenging due to their similar physical properties.
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Flash Column Chromatography: This is the most common method for diastereomer separation. Optimization of the solvent system is key. A shallow gradient of a more polar solvent in a less polar solvent system can often improve resolution. Experiment with different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool. Both normal-phase and reversed-phase HPLC can be effective. The choice of the stationary phase and mobile phase will depend on the specific properties of your diastereomers.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective purification method. This often involves screening various solvents to find one in which the desired diastereomer is significantly less soluble than the other.
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Issue 4: Incomplete or Unwanted Deprotection of Protecting Groups
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Question: I am encountering problems during the deprotection of a fully protected this compound derivative. Either the reaction is incomplete, or I am observing the removal of other protecting groups. How can I achieve clean and selective deprotection?
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Answer: The selective removal of protecting groups is a critical final step in the synthesis of this compound.
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Incomplete Deprotection: Incomplete deprotection, particularly of benzyl ethers via catalytic hydrogenation (e.g., H₂/Pd/C), can be due to catalyst poisoning or insufficient catalyst loading. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). Increasing the catalyst loading or the hydrogen pressure may also improve the reaction rate. For stubborn protecting groups, extending the reaction time is often necessary.[2]
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Loss of Other Protecting Groups: If you are performing a multi-step synthesis with multiple protecting groups, their orthogonal stability is crucial. Ensure that the conditions used to remove one protecting group do not affect others. For example, if you have both silyl ethers and benzyl ethers, the fluoride-mediated cleavage of the silyl group should not affect the benzyl group, and the hydrogenolysis of the benzyl group should not affect the silyl group. If you observe non-selective deprotection, you may need to reconsider your protecting group strategy.[3]
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Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the chiral synthesis of this compound?
A1: The most common starting material for the chiral synthesis of this compound is myo-inositol, which is an abundant and inexpensive achiral polyol.[4] Synthetic strategies then involve desymmetrization of myo-inositol or its derivatives. Another common starting material is D-pinitol, which is a naturally occurring chiral inositol derivative that can be chemically converted to this compound.[5]
Q2: What is the role of protecting groups in this compound synthesis?
A2: Protecting groups are essential in this compound synthesis to temporarily mask the numerous hydroxyl groups of the inositol core. This allows for regioselective reactions at specific positions, preventing unwanted side reactions and enabling the precise construction of the target molecule.[2] A successful synthesis relies on a well-designed protecting group strategy that allows for their selective introduction and removal at various stages of the synthesis.
Q3: How can I determine the enantiomeric excess (ee) of my synthesized this compound?
A3: The enantiomeric excess of your synthesized this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers in the chromatogram, the ee can be calculated. It is often necessary to derivatize the hydroxyl groups of this compound with a UV-active or fluorescent tag to enable detection.[6][7]
Q4: What are the key challenges in controlling the stereochemistry during the synthesis?
A4: The primary challenge in stereocontrol is the presence of multiple stereocenters on the cyclohexane ring. Key strategies to address this include:
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Substrate-controlled synthesis: Utilizing the existing stereochemistry of a chiral starting material like D-pinitol to direct the stereochemical outcome of subsequent reactions.
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Auxiliary-controlled synthesis: Attaching a chiral auxiliary to an achiral precursor to induce stereoselectivity in a key bond-forming reaction.
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Catalyst-controlled synthesis: Employing a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other.[8] The choice of strategy depends on the overall synthetic route and the specific transformation being performed.
Data Presentation
Table 1: Comparison of Common Protecting Groups for myo-Inositol Derivatives
| Protecting Group | Introduction Reagents | Removal Conditions | Stability | Advantages | Disadvantages |
| Benzyl (Bn) | Benzyl bromide (BnBr), NaH, DMF | H₂, Pd/C; or Na, liquid NH₃ | Stable to acid and base | Robust, widely used | Requires catalytic hydrogenation for removal, which can be sensitive to catalyst poisoning. |
| Isopropylidene (acetonide) | 2,2-Dimethoxypropane, acetone, cat. acid (e.g., TsOH) | Mild aqueous acid (e.g., AcOH/H₂O or TFA/H₂O) | Labile to acid | Easily introduced and removed, protects vicinal cis-diols | Not stable to acidic conditions. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole, DMF | Fluoride source (e.g., TBAF, HF•pyridine) | Stable to base and mild acid | Orthogonal to many other protecting groups | Can be bulky, may be labile to strong acid. |
| Acetyl (Ac) | Acetic anhydride, pyridine | Base (e.g., NaOMe in MeOH) or mild acid | Labile to base and acid | Easily introduced | Prone to acyl migration. |
Experimental Protocols
Protocol 1: Regioselective Benzylation of myo-Inositol 1,3,5-Orthoformate
This protocol describes a method for the regioselective benzylation of the equatorial hydroxyl groups of myo-inositol, a key step in many this compound syntheses.
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Materials: myo-Inositol 1,3,5-orthoformate, sodium hydride (NaH, 60% dispersion in mineral oil), benzyl bromide (BnBr), anhydrous N,N-dimethylformamide (DMF).
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Procedure: a. To a solution of myo-inositol 1,3,5-orthoformate in anhydrous DMF under an inert atmosphere (e.g., argon), add NaH portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Cool the reaction mixture back to 0 °C and add BnBr dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Monitor the reaction progress by TLC. f. Upon completion, quench the reaction by the slow addition of methanol at 0 °C. g. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol outlines a general procedure for the removal of benzyl protecting groups.
-
Materials: Benzylated inositol derivative, palladium on carbon (10% Pd/C), solvent (e.g., methanol, ethanol, or ethyl acetate), hydrogen gas (H₂).
-
Procedure: a. Dissolve the benzylated inositol derivative in the chosen solvent in a flask suitable for hydrogenation. b. Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate). Caution: Pd/C can be pyrophoric; handle with care. c. Secure the flask to a hydrogenation apparatus. d. Evacuate the flask and backfill with H₂ gas (repeat 3 times). e. Stir the reaction mixture vigorously under an atmosphere of H₂ (typically 1 atm, but can be increased for difficult deprotections) at room temperature. f. Monitor the reaction progress by TLC. g. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric; do not allow it to dry completely. h. Wash the Celite® pad with the reaction solvent. i. Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Mandatory Visualization
Caption: A generalized workflow for the chiral synthesis of this compound from myo-inositol.
Caption: A logical flowchart for troubleshooting common issues in chiral synthesis.
References
- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Enantiomeric Resolution and Docking Studies of Chiral Xanthonic Derivatives on Chirobiotic Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing degradation of Sequoyitol during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of sequoyitol to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your samples throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (5-O-Methyl-myo-inositol) is a naturally occurring cyclitol, a class of compounds that are generally stable due to their carbocyclic structure.[1] In research and drug development, maintaining the stability of this compound is crucial as degradation can lead to the formation of impurities, potentially altering its biological activity and leading to inaccurate experimental results.
Q2: What are the recommended storage conditions for solid this compound?
Solid this compound should be stored at 4°C and protected from light. Following these conditions helps maintain its stability.
Q3: What are the recommended storage conditions for this compound in solution?
For this compound dissolved in a solvent, the recommended storage conditions are more stringent. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is also crucial to protect these solutions from light. If water is used as the solvent, it is advisable to filter and sterilize the solution before storage and use it promptly after preparation.
Troubleshooting Guide: Investigating Sample Degradation
If you suspect that your this compound sample has degraded, this guide provides a systematic approach to investigate and identify potential causes. The principles are based on forced degradation studies, which are used to understand the degradation pathways of pharmaceutical compounds.
Issue: I am observing unexpected peaks in my analysis, or the biological activity of my compound has decreased.
This could indicate that your this compound sample has degraded. The following table outlines potential degradation pathways and recommended analytical methods for investigation.
| Potential Degradation Pathway | Possible Causes | Recommended Analytical Techniques |
| Hydrolysis | Exposure to acidic or basic conditions, presence of moisture. | HPLC-MS, GC-MS |
| Oxidation | Exposure to oxygen, peroxides, or metal ions. | HPLC-MS, Mass Spectrometry (to identify oxidized products) |
| Photodegradation | Exposure to UV or visible light. | HPLC with a photodiode array (PDA) detector to compare chromatograms of light-exposed and protected samples. |
| Thermal Degradation | Exposure to high temperatures. | HPLC-MS, GC-MS, Differential Scanning Calorimetry (DSC) to determine melting point and decomposition temperature. |
Data Presentation: Recommended Storage Conditions for this compound
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms based on information from commercial suppliers.
| Form | Solvent | Temperature | Duration | Additional Notes |
| Solid | N/A | 4°C | Long-term | Protect from light |
| Solution | Varies | -20°C | Up to 1 month | Protect from light |
| Solution | Varies | -80°C | Up to 6 months | Protect from light |
| Solution | Water | -20°C / -80°C | Use promptly | Filter and sterilize before use |
Experimental Protocols
Protocol: General Purity Assessment of Inositols by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This protocol provides a general method for the analysis of inositols. Note: This method should be optimized and validated specifically for this compound and its potential degradation products.
1. Objective: To assess the purity of a this compound sample and detect the presence of any degradation products.
2. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile
- Ammonium acetate
- Reference standards (if available)
3. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a mass spectrometer (MS) detector.
- A suitable column for polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column.
4. Procedure:
- Sample Preparation:
- Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.22 µm syringe filter before injection.
- Chromatographic Conditions (Example):
- Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
- Mobile Phase A: Water with 10 mM ammonium acetate
- Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
- Gradient: Start with a high percentage of mobile phase B and gradually increase the percentage of mobile phase A.
- Flow Rate: 0.3 mL/min
- Column Temperature: 30°C
- Injection Volume: 1-5 µL
- Mass Spectrometry Conditions (Example):
- Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
- Scan Range: m/z 100-500
- Optimize other parameters (e.g., capillary voltage, cone voltage, source temperature) for this compound.
5. Data Analysis:
- Analyze the chromatogram for the main this compound peak and any additional peaks that may represent impurities or degradation products.
- Use the mass spectrometer data to identify the molecular weight of the parent compound and any unknown peaks.
Visualizations
Caption: Experimental workflow for this compound sample handling and analysis.
Caption: Logical workflow for investigating potential degradation of this compound.
References
Selecting the optimal solvent for Sequoyitol recrystallization
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal solvent and troubleshooting common issues during the recrystallization of Sequoyitol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for this compound recrystallization?
A1: The optimal solvent for this compound recrystallization typically has a high dissolving power at elevated temperatures and low dissolving power at lower temperatures. Based on available solubility data and analogy to similar polyols, a mixed solvent system of water and a lower alcohol (methanol or ethanol) is recommended. Water acts as the primary solvent in which this compound is highly soluble, while the alcohol serves as an anti-solvent to induce crystallization upon cooling.
Q2: Why is a mixed solvent system preferred over a single solvent?
A2: this compound's high solubility in water, even at lower temperatures, can make it difficult to achieve a good recovery yield from a purely aqueous solution. Conversely, its solubility in alcohols is generally low. A mixed system allows for fine-tuning of the solubility profile. By dissolving this compound in a minimal amount of hot water and then adding a controlled amount of a miscible alcohol, the solution can be brought to a supersaturated state upon cooling, promoting efficient crystal formation.
Q3: What are the key parameters to control during recrystallization?
A3: The most critical parameters are:
-
Solvent Ratio: The precise ratio of water to alcohol will determine the solubility curve and ultimately the yield and purity of the crystals.
-
Cooling Rate: Slow and controlled cooling is crucial for the formation of large, well-defined crystals. Rapid cooling can lead to the precipitation of smaller, less pure crystals or even an amorphous solid.
-
Agitation: Gentle agitation can promote uniform crystal growth, but vigorous stirring can lead to the formation of many small crystals.
-
Concentration: The initial concentration of this compound in the hot solvent should be close to the saturation point to maximize yield.
Q4: How can I determine the best water-to-alcohol ratio for my specific sample?
A4: Small-scale pilot experiments are recommended. Start by dissolving a small amount of your this compound sample in a minimal volume of hot water. Then, gradually add the alcohol anti-solvent at the same elevated temperature until you observe the first signs of persistent cloudiness (incipient precipitation). Add a drop or two of hot water to redissolve the precipitate, and then allow the solution to cool slowly to induce crystallization. The ratio of solvents used in this successful pilot test can then be scaled up.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent).- Cooling is too rapid. | - Reheat the solution and evaporate some of the solvent to increase the concentration.- Allow the solution to cool more slowly in an insulated container or at room temperature before moving to an ice bath. |
| Oiling out (formation of a liquid instead of solid crystals). | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The presence of impurities. | - Lower the temperature at which the solute is dissolved.- Add a small amount of the primary solvent (water) to the hot solution to reduce the concentration.- Attempt to "seed" the oil with a previously obtained pure crystal of this compound. |
| Formation of very fine, powder-like crystals. | - Cooling was too rapid.- Excessive agitation during cooling. | - Ensure a slow, undisturbed cooling process.- Reduce or eliminate stirring during the crystallization phase. |
| Low yield of recovered crystals. | - Incomplete crystallization (solution still supersaturated).- Crystals are dissolving during washing.- The solvent ratio is not optimal. | - Cool the solution for a longer period or to a lower temperature.- Wash the collected crystals with an ice-cold mixture of the recrystallization solvents.- Re-evaluate the water-to-alcohol ratio in a pilot experiment to maximize the precipitation upon cooling. |
| Discolored crystals. | - Presence of colored impurities in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature | Solubility | Citation |
| Water | 25 °C | 100 mg/mL (with ultrasonic assistance) | [1][2] |
| Dimethyl Sulfoxide (DMSO) | 25 °C | 38 mg/mL | [3] |
| Methanol | Not specified | Slightly soluble | [4] |
Note: Comprehensive temperature-dependent solubility data for this compound is limited in publicly available literature. The data for water and DMSO provide a baseline for understanding its polar nature.
Table 2: Solubility Trends of Structurally Similar Polyols (e.g., Xylitol, Mannitol)
| Solvent | General Solubility Trend | Rationale |
| Water | Very High | High capacity for hydrogen bonding. |
| Methanol | Moderate | Polar protic solvent, but lower polarity than water. |
| Ethanol | Lower than Methanol | Decreasing polarity reduces solvating power for polyols. |
| Acetone | Very Low | Aprotic and less polar, not effective at solvating highly hydroxylated compounds. |
This generalized trend for similar polyols supports the selection of a water-alcohol mixed solvent system for this compound recrystallization, where the alcohol acts as an anti-solvent.
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Water/Ethanol Mixed Solvent System
-
Dissolution: In a suitable flask, add the crude this compound solid. Add a minimal volume of hot deionized water (e.g., heated to 80-90 °C) in small portions while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and keep the solution heated for a few minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Anti-solvent Addition: To the hot, clear filtrate, slowly add warm ethanol (anti-solvent) until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot water to the solution until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (using the same ratio as the crystallization solvent).
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Addressing interference from other inositols in analytical assays
Welcome to our technical support center for inositol analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical assays of inositols, with a special focus on addressing interference from other inositol isomers.
Troubleshooting Guides & FAQs
This section provides answers to common issues encountered during the analysis of inositols using various analytical techniques.
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Question: How can I improve the separation of inositol isomers like myo-inositol and D-chiro-inositol?
Answer: Achieving good resolution between inositol isomers is critical for accurate quantification. Here are several strategies to improve separation:
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Column Selection: Specialized columns are often necessary. For instance, a lead-form resin-based column or an Aminex HPX-87C can effectively separate inositol isomers from each other and from interfering monosaccharides like glucose.[1][2][3] Another option is to use hydrophilic interaction liquid chromatography (HILIC), which is highly selective for carbohydrates and can separate myo-inositol from allo- and D-chiro-inositol.[4]
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Mobile Phase Optimization: The composition of the mobile phase is crucial. For HILIC, a mobile phase of 80% acetonitrile without a buffer has been shown to be effective for retaining myo-inositol.[1] For other columns, using deionized water as the eluent at an elevated temperature (e.g., 50°C) can be effective, especially when coupled with a post-column pH increase before detection.[2]
-
Gradient Elution: Employing a gradient elution can help in resolving complex mixtures of inositol isomers and other compounds in the sample matrix.
Question: I am observing poor peak shape (broadening or tailing) for my inositol peaks. What could be the cause?
Answer: Several factors can contribute to poor peak shape:
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Column Contamination: Biological samples can introduce matrix components that accumulate on the column over time, leading to peak distortion.[1] Ensure your sample cleanup is adequate. Regularly washing the column according to the manufacturer's instructions is also recommended.[1]
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Column Degradation: With use, the performance of an HPLC column will degrade. If washing does not improve the peak shape, the column may need to be replaced.[1]
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Inappropriate Flow Rate: An excessively high or low flow rate can cause band broadening.[1] Optimize the flow rate for your specific column dimensions and particle size.
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of inositols and their interaction with the stationary phase, affecting peak symmetry.[1]
Question: My LC-MS/MS signal for myo-inositol is being suppressed. How can I mitigate this?
Answer: Ion suppression is a common issue in LC-MS/MS, especially when analyzing biological samples.
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Chromatographic Separation from Glucose: Glucose, which has the same molecular weight as inositol, is a major cause of ion suppression.[3] Using a chromatographic method that separates inositols from glucose and other hexoses is essential for accurate quantification in samples like urine and plasma.[3]
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Sample Preparation: A robust sample preparation protocol to remove interfering substances is critical. This can include protein precipitation followed by solid-phase extraction (SPE).[1]
-
Selection of MS/MS Transitions: Ensure you are using the most specific and optimal multiple reaction monitoring (MRM) transitions. For example, while the transition 178.8 → 160.8 for myo-inositol is abundant, it may have poor signal intensity and reproducibility in biological samples compared to a more specific transition like 178.8 → 86.4.[1][3]
Gas Chromatography (GC)
Question: What are the critical steps for successful GC analysis of inositols?
Answer: GC analysis of inositols requires derivatization to make them volatile.
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Complete Derivatization: Incomplete derivatization is a common source of error.[1] Inositols are typically converted to their trimethylsilyl (TMS) or acetyl ethers.[5][6] It is important to optimize the derivatization conditions, including temperature, time, and reagent concentrations, to ensure the reaction goes to completion.[1]
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Sample Hydrolysis: To measure total myo-inositol, including that bound in phospholipids and phytic acid, a complete hydrolysis step (e.g., with strong acid) is necessary.[5]
-
Internal Standard: Using an appropriate internal standard, such as scyllitol or deuterated myo-inositol, is crucial for accurate quantification and to correct for variations in sample preparation and injection.[5][6]
Question: How can I avoid interference from other sugars in my GC analysis?
Answer: While derivatization makes many sugars volatile, chromatographic separation is still key.
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Column Choice: Using a suitable capillary column with a nonpolar or medium-polarity stationary phase can effectively separate the derivatized inositol isomers from other derivatized monosaccharides.
-
Temperature Programming: A well-designed oven temperature program is essential to achieve baseline separation of all compounds of interest.
Enzymatic Assays
Question: My enzymatic assay for myo-inositol is giving inconsistent results. What should I check?
Answer: The accuracy of enzymatic assays depends on several factors:
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Enzyme Activity: Ensure that the enzyme (e.g., myo-inositol dehydrogenase) is stored correctly and has not lost its activity.[1]
-
Reaction Conditions: The assay should be performed at the optimal pH and temperature for the enzyme.[1] Incubation times must be consistent and sufficient for the reaction to complete.[1]
-
Interfering Substances: High concentrations of reducing agents like L-ascorbic acid or cysteine can interfere with assays that use colorimetric detection with tetrazolium salts (e.g., INT), causing a non-enzymatic "creep" in the signal.[7]
-
Specificity: Be aware of the specificity of the enzyme used. Some enzymes may have cross-reactivity with other inositol isomers. For example, some myo-inositol dehydrogenase-based assays can also detect D-chiro-, epi-, and allo-inositols, but not scyllo-inositol.[8]
Data Presentation
The following tables summarize key quantitative data for various analytical methods used for inositol analysis.
Table 1: Performance of LC-MS/MS Methods for myo-Inositol Quantification
| Parameter | Aqueous Solution | Urine Matrix | Reference |
| Linearity Range | 0 - 1000 µM | 0 - 1000 µM | [3] |
| r² | 0.9995 | 0.9966 | [3] |
| Intra-assay CV | 2.3% | 3.6% | [3] |
| Inter-assay CV | 1.1% | 3.5% | [3] |
| LOD | 0.05 mg/L | - | [9] |
| LOQ | 0.17 mg/L | - | [9] |
Table 2: Recovery and Reproducibility Data for Inositol Analysis
| Analytical Method | Sample Matrix | Recovery | Relative Standard Deviation (RSD) / CV | Reference |
| LC-MS/MS | Infant Formula | 98.07 - 98.43% | 1.93 - 2.74% | [9] |
| GC | Fish Oil (spiked) | 91 - 107% | - | [5] |
| GC | Fish Flour (spiked) | 90 - 99% | - | [5] |
| GC-MS | Cerebrospinal Fluid | - | 9% | [6] |
Experimental Protocols
Protocol 1: Quantification of myo-Inositol in Plasma by LC-MS/MS
This is a generalized protocol and may require optimization.
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of a protein precipitation solution (e.g., ice-cold methanol or acetonitrile) containing a known concentration of an internal standard (e.g., [²H₆]-myo-inositol).[1]
-
Vortex the mixture for 1 minute to precipitate proteins.[1]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
-
LC-MS/MS Analysis:
-
LC System: An HPLC system capable of gradient elution.[1]
-
Column: A column suitable for separating polar compounds, such as a lead-form resin-based column or an Aminex HPX-87C.[1]
-
Mobile Phase: An isocratic gradient of 95% deionized water and 5% acetonitrile can be used with a lead-form resin column.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Column Temperature: 60°C.[3]
-
Injection Volume: 40 µL.[3]
-
MS/MS Detection: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimized transitions for myo-inositol (178.8 → 86.4) and the internal standard should be used.[3]
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards with known myo-inositol concentrations.[1]
-
Calculate the peak area ratio of myo-inositol to the internal standard for both standards and samples.[1]
-
Determine the concentration of myo-inositol in the samples by interpolating their peak area ratios from the calibration curve.[1]
-
Protocol 2: Quantification of Total myo-Inositol in Tissue by GC-MS
This is a generalized protocol that requires optimization.
-
Sample Preparation and Extraction:
-
Homogenize the frozen tissue sample in a suitable buffer.[1]
-
Perform a two-phase extraction (e.g., Folch extraction with chloroform/methanol/water) to separate lipids and other interfering substances.[1]
-
To measure total inositol, perform acid hydrolysis (e.g., with 2 M HCl at 120°C) to release inositol from phytic acid and phospholipids.[5]
-
Separate the liberated myo-inositol from ionic substances using a mixed cation-anion exchange resin.[5]
-
-
Derivatization:
-
Evaporate the sample to dryness.
-
Add a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) to convert myo-inositol and the internal standard (scyllitol) to their respective hexa-O-trimethylsilyl ethers.[5]
-
-
GC-MS Analysis:
-
GC System: A gas chromatograph equipped with a capillary column.
-
Column: A column suitable for separating the derivatized inositols.
-
Carrier Gas: Helium or nitrogen.
-
Injector and Detector Temperature: Typically around 260°C.[10]
-
Oven Temperature Program: An optimized temperature ramp to ensure good separation.
-
MS Detection: A mass spectrometer operating in electron ionization (EI) mode, monitoring for characteristic ions of the derivatized inositols.
-
-
Data Analysis:
-
Construct a calibration curve using the peak area ratios of the derivatized myo-inositol standard to the internal standard.
-
Quantify the amount of myo-inositol in the samples based on this calibration curve.
-
Visualizations
Caption: General workflow for the analysis of inositols from biological samples.
Caption: Simplified signaling roles of myo-inositol and D-chiro-inositol.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of myo-inositol and phytic acid by gas chromatography using scyllitol as internal standard - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Gas chromatographic-mass spectrometric determination of myo-inositol in human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. libios.fr [libios.fr]
- 8. An enzymatic assay for quantification of inositol in human term placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Pressurized Liquid Extraction for Inositols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of pressurized liquid extraction (PLE) for inositols.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to optimize for pressurized liquid extraction (PLE) of inositols?
A1: The efficiency of inositol extraction using PLE is primarily influenced by three key parameters: extraction temperature, extraction time, and the number of extraction cycles.[1][2] Solvent composition and pressure are also important considerations. For instance, water is a common and effective solvent for extracting inositols from plant materials.[1][2][3]
Q2: What are the advantages of using PLE over traditional extraction methods for inositols?
A2: PLE offers several advantages over conventional methods like solid-liquid extraction (SLE), including a significant reduction in extraction time and solvent consumption.[1][2][4] For example, an optimized PLE method for pine nuts reduced the extraction time from 2 hours (SLE) to 18 minutes (PLE) and yielded a higher amount of inositols (5.7 mg/g vs. 3.7 mg/g for SLE).[1][2]
Q3: How can I remove interfering compounds like sugars from my inositol extract?
A3: Co-extraction of sugars is a common issue. A subsequent treatment of the PLE extract with Saccharomyces cerevisiae (yeast) can effectively remove low molecular weight carbohydrates that may interfere with the analysis or bioactivity of inositols.[1][2][3] Anion exchange resins can also be used for further purification to remove sugar alcohols and other remaining sugar traces.[3]
Q4: What analytical techniques are suitable for quantifying inositols after extraction?
A4: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of inositols.[3][5] However, due to the low volatility of inositols, a derivatization step, such as silylation, is required prior to GC-MS analysis.[5][6] High-performance liquid chromatography (HPLC) coupled with various detectors, including electrochemical detection or mass spectrometry (LC-MS/MS), is also a powerful tool for inositol quantification.[7][8][9]
Troubleshooting Guide
Problem: Low Inositol Yield
| Possible Cause | Troubleshooting Step |
| Sub-optimal Extraction Parameters | Optimize temperature, time, and number of cycles. Refer to the optimized conditions in the "Experimental Protocols" section as a starting point. Increasing the temperature can enhance extraction efficiency, but excessively high temperatures may lead to degradation of thermolabile compounds.[4][10] |
| Insufficient Solvent Penetration | Ensure the sample is finely ground to increase the surface area for extraction. Proper packing of the extraction cell is also crucial to avoid channeling. |
| Incomplete Extraction | Increase the number of extraction cycles. Studies have shown that the majority of inositols are extracted in the first few cycles, but subsequent cycles can still contribute to the overall yield.[1] |
| Matrix Effects | The sample matrix can significantly impact extraction efficiency. Consider a pre-treatment step if your sample has a complex matrix. |
Problem: Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Packing | Develop a standardized protocol for packing the extraction cell to ensure uniform density and prevent void spaces. |
| Fluctuations in Instrument Parameters | Regularly check and calibrate the temperature and pressure of your PLE system. |
| Sample Heterogeneity | Ensure your sample is homogenized to obtain a representative portion for each extraction. |
Problem: Presence of Interfering Peaks in Chromatogram
| Possible Cause | Troubleshooting Step |
| Co-extraction of Sugars and Other Carbohydrates | Implement a post-extraction cleanup step using yeast (Saccharomyces cerevisiae) treatment or anion exchange chromatography.[1][3] |
| Incomplete Derivatization (for GC-MS) | Optimize the derivatization reaction conditions, including reagent concentration, temperature, and reaction time, to ensure complete derivatization of all hydroxyl groups of the inositols.[5] |
| Matrix Interference | Dilute the sample to reduce the concentration of interfering substances.[7] Employ a column specifically designed for carbohydrate analysis to improve separation.[7] |
Quantitative Data Summary
Table 1: Comparison of PLE and SLE for Inositol Extraction from Pine Nuts
| Extraction Method | Temperature (°C) | Time | Solvent | Inositol Yield (mg/g) |
| PLE (Optimized) | 50 | 18 min (3 cycles) | Water | 5.7[1][2] |
| SLE | Room Temperature | 2 h | Water | 3.7[1][2] |
Table 2: Effect of PLE Parameters on Inositol and Sugar Extraction from Medicago sativa L.
| Temperature (°C) | Time (min) | Cycles | Total Cyclitols (mg/g) | Total Sugars (mg/g) |
| 88 | 22 | 2 | 50.35[3] | 62.27[3] |
Experimental Protocols
Protocol 1: Optimized Pressurized Liquid Extraction of Inositols from Pine Nuts[1][2]
-
Sample Preparation: Grind pine nuts into a fine powder.
-
PLE System Parameters:
-
Solvent: Water
-
Temperature: 50°C
-
Pressure: 10 MPa
-
Static Extraction Time: 18 minutes
-
Number of Cycles: 3
-
Solvent Volume per Cycle: 1.5 mL
-
-
Extraction Procedure:
-
Pack the ground pine nut sample into the extraction cell.
-
Place the cell in the PLE system.
-
Run the extraction program with the specified parameters.
-
Collect the extract after each cycle.
-
-
Post-Extraction Cleanup (Optional):
-
Analysis:
-
Filter the extract and analyze using a suitable analytical method like GC-MS after derivatization.
-
Protocol 2: Derivatization of Inositols for GC-MS Analysis[5]
-
Sample Preparation: Evaporate the aqueous extract to dryness under a stream of nitrogen.
-
Oximation: Add 2.5% hydroxylamine chloride in pyridine and heat at 75°C for 30 minutes.
-
Silylation: Add a silylating agent (e.g., HMDS and TMCS in pyridine) and heat to complete the reaction. The use of silylation is necessary due to the high boiling points of inositol phosphates, which requires the removal of phosphate groups and subsequent derivatization of the resulting inositol before separation.[6]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of pressurized liquid extraction of inositols from pine nuts (Pinus pinea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of myo-inositol, 1,5-anhydro-D-sorbitol, and D-chiro-inositol using high-performance liquid chromatography with electrochemical detection in very small volume clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Enzymatic Inositol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of enzymatic inositol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the de novo synthesis of myo-inositol?
A1: The primary pathway for de novo synthesis of myo-inositol involves two key enzymes. The first is myo-inositol-1-phosphate synthase (MIPS), which catalyzes the conversion of D-glucose-6-phosphate (G6P) to myo-inositol-1-phosphate (MIP).[1] This is the rate-limiting step in the biosynthesis of inositol.[1][2][3] The second enzyme is myo-inositol monophosphatase (IMP), which dephosphorylates MIP to produce free myo-inositol.[4]
Q2: What are the common sources for the enzymes used in inositol synthesis?
A2: These enzymes can be sourced from a variety of organisms, including bacteria, yeast (Saccharomyces cerevisiae), plants, and even mammalian sources.[1] For industrial-scale production, thermostable enzymes from thermophilic organisms are often preferred as they are more robust and can be easily purified by heat treatment.[5] Recombinant expression in hosts like E. coli is a common method for producing these enzymes in large quantities.
Q3: What are the typical yields for enzymatic synthesis of myo-inositol?
A3: Yields can vary significantly depending on the specific enzymes, substrates, and reaction conditions used. However, with optimized pathways and conditions, high yields are achievable. For instance, an in vitro multi-enzyme system using starch as a starting material has been reported to achieve myo-inositol yields of over 90%.[5]
Q4: Can other inositol isomers be synthesized enzymatically?
A4: Yes, other inositol isomers can be produced enzymatically. For example, epimerases can convert myo-inositol to scyllo-, D-chiro-, and neo-inositols. This allows for the targeted synthesis of different inositol stereoisomers, which may have distinct biological activities and therapeutic applications.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Enzyme | 1. Verify Enzyme Activity: Perform a specific activity assay for each enzyme (MIPS and IMP) before setting up the synthesis reaction. 2. Proper Enzyme Storage: Ensure enzymes have been stored at the correct temperature (typically -20°C or -80°C in a suitable buffer with glycerol) to prevent degradation. Avoid repeated freeze-thaw cycles. | Enzyme activity is paramount for a successful synthesis. Improper storage or handling can lead to denaturation and loss of function. |
| Suboptimal Reaction Conditions | 1. Optimize pH: Ensure the pH of the reaction buffer is within the optimal range for both enzymes. MIPS and IMP may have slightly different pH optima, so a compromise pH may be necessary for a one-pot reaction. 2. Optimize Temperature: Verify that the reaction is incubated at the optimal temperature for the enzymes being used. Thermostable enzymes will require higher temperatures. 3. Check Cofactor Concentration: MIPS requires NAD+ as a cofactor.[1] Ensure it is present at a sufficient concentration. IMP is a magnesium-dependent enzyme, so ensure adequate Mg2+ is in the reaction buffer.[6] | Enzyme activity is highly dependent on pH, temperature, and the presence of necessary cofactors. Deviations from optimal conditions can significantly reduce reaction rates and overall yield. |
| Substrate Issues | 1. Substrate Purity: Use high-purity glucose-6-phosphate. Impurities can inhibit enzyme activity. 2. Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations can sometimes lead to substrate inhibition. | The quality and concentration of the starting material are critical. Inhibitors present in the substrate preparation can halt the enzymatic reaction. |
| Product Inhibition | 1. Monitor Reaction Progress: Take time-course samples to determine if the reaction rate slows down and plateaus earlier than expected. 2. In-situ Product Removal: For continuous processes, consider methods to remove myo-inositol as it is formed to prevent feedback inhibition. | The accumulation of the final product, myo-inositol, or the intermediate, myo-inositol-1-phosphate, can sometimes inhibit the enzymes, leading to a decrease in the reaction rate over time. |
| Competing Pathways | 1. Use Purified Enzymes: If using cell lysates, be aware of other enzymes that can consume glucose-6-phosphate, such as those in the glycolysis and pentose phosphate pathways.[7] Using purified enzymes minimizes this issue. | Glucose-6-phosphate is a central metabolite in cells and can be shunted into various metabolic pathways, reducing the amount available for inositol synthesis. |
Problem 2: Incomplete Reaction or Presence of Intermediate
| Possible Cause | Troubleshooting Step | Explanation |
| Bottleneck at the IMP Step | 1. Increase IMP Concentration: The dephosphorylation of MIP by IMP might be the rate-limiting step. Try increasing the concentration of IMP in the reaction. 2. Check for IMP Inhibitors: IMP is inhibited by lithium ions (Li+).[6] Ensure that there are no contaminating inhibitors in your reaction components. High concentrations of the product, inorganic phosphate, can also cause feedback inhibition. | If myo-inositol-1-phosphate is accumulating, it indicates that the second enzymatic step is slower than the first. This could be due to insufficient IMP activity or the presence of inhibitors. |
| MIPS and IMP Activity Mismatch | 1. Optimize Enzyme Ratio: The optimal ratio of MIPS to IMP will depend on the specific activities of your enzyme preparations. Experiment with different ratios to find the most efficient combination for the complete conversion of the substrate. | For a coupled enzyme reaction to be efficient, the activities of the enzymes should be balanced to prevent the accumulation of intermediates. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Explanation |
| Co-elution with Substrate or Buffer Components | 1. Optimize Chromatography Method: For HPLC purification, experiment with different columns (e.g., HILIC, anion exchange) and mobile phases to achieve better separation of myo-inositol from glucose-6-phosphate and other reaction components.[8] 2. Desalting: If high concentrations of salts from the reaction buffer are interfering with purification, consider a desalting step (e.g., size-exclusion chromatography) prior to the main purification. | myo-Inositol is a polar molecule and can be challenging to separate from other polar compounds in the reaction mixture. Method development for the purification step is crucial. |
| Low Recovery After Purification | 1. Check for Product Loss at Each Step: Analyze samples before and after each purification step (e.g., precipitation, chromatography) to identify where the product is being lost. 2. Optimize Elution Conditions: During chromatography, ensure that the elution conditions are appropriate to fully recover the bound myo-inositol from the column. | Product can be lost at various stages of the purification process. A systematic evaluation of each step can help pinpoint and mitigate these losses. |
Data Presentation
Table 1: Kinetic Parameters of Key Enzymes in Inositol Synthesis
| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) |
| MIPS | Saccharomyces cerevisiae | D-Glucose-6-Phosphate | 1.3 | 0.045 | 7.0 | 37 |
| MIPS | Arabidopsis thaliana | D-Glucose-6-Phosphate | 0.4 | N/A | 7.5 | 30 |
| IMP | Bovine Brain | myo-Inositol-1-Phosphate | 0.03 | 26 | 7.4-9.0 | 37 |
| IMP | Arabidopsis thaliana | myo-Inositol-1-Phosphate | 0.25 | N/A | 8.0 | N/A |
Table 2: Common Inhibitors of Inositol Monophosphatase (IMP)
| Inhibitor | Type of Inhibition | K_i_ or IC_50_ | Notes |
| Lithium (Li⁺) | Uncompetitive | K_i_ ≈ 0.3 mM | A well-known inhibitor of IMP; its therapeutic effect in bipolar disorder is attributed to this inhibition.[6] |
| Fluoride (F⁻) | Competitive | K_i_ ≈ 45 µM | Competes with the phosphate group of the substrate. |
| L-690,330 | Competitive | K_i_ = 0.2 - 2 µM | A potent bisphosphonate inhibitor.[9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of myo-Inositol from D-Glucose-6-Phosphate
1. Reagent Preparation:
- Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM KCl and 5 mM MgCl₂.
- Substrate Solution: 100 mM D-glucose-6-phosphate (G6P) in deionized water.
- Cofactor Solution: 20 mM NAD⁺ in deionized water.
- Enzyme Solutions: Prepare stock solutions of purified MIPS and IMP in a suitable storage buffer (e.g., 20 mM Tris-HCl, pH 7.5, with 50% glycerol) to a concentration of 1 mg/mL.
2. Enzymatic Reaction: a. In a microcentrifuge tube or a larger reaction vessel, combine the following components in order:
- Reaction Buffer (to final volume)
- Substrate Solution (to a final concentration of 20 mM G6P)
- Cofactor Solution (to a final concentration of 1 mM NAD⁺) b. Pre-incubate the mixture at the optimal temperature for the enzymes (e.g., 37°C) for 5 minutes. c. Initiate the reaction by adding the MIPS and IMP enzymes. The optimal enzyme concentration should be determined empirically, but a starting point of 0.05 mg/mL for each enzyme can be used. d. Incubate the reaction at the optimal temperature with gentle agitation for a predetermined time (e.g., 2-4 hours).
3. Reaction Monitoring and Termination: a. Monitor the progress of the reaction by taking small aliquots at different time points and analyzing for the presence of myo-inositol and the disappearance of G6P using a suitable analytical method (e.g., HPLC, GC-MS, or an enzymatic assay). b. Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) if using thermostable enzymes, or by adding a quenching agent like trichloroacetic acid (TCA) to a final concentration of 5% (w/v) followed by centrifugation to precipitate the enzymes.
4. Product Purification: a. Remove precipitated proteins by centrifugation (e.g., 10,000 x g for 10 minutes). b. The supernatant containing myo-inositol can be further purified using techniques like anion-exchange chromatography to remove remaining charged molecules (G6P, NAD⁺, phosphate). c. Pool the fractions containing myo-inositol and lyophilize to obtain the purified product.
Mandatory Visualizations
Caption: Enzymatic synthesis of myo-inositol from D-glucose-6-phosphate.
Caption: General experimental workflow for enzymatic inositol synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. The structure and mechanism of myo-inositol-1-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Arabidopsis thaliana Myo-inositol 1-phosphate synthase1 gene is required for Myo-inositol synthesis and suppression of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the inositol monophosphatase gene family in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inositol-phosphate phosphatase - Wikipedia [en.wikipedia.org]
- 6. Inositol monophosphatase | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. mdpi.com [mdpi.com]
- 8. Inositol - Chromatography Forum [chromforum.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Sequoyitol and D-chiro-inositol in Diabetes Models
An objective guide for researchers and drug development professionals on the therapeutic potential of two promising inositol stereoisomers in the management of diabetes.
This guide provides a comprehensive comparison of Sequoyitol (5-O-methyl-myo-inositol) and D-chiro-inositol (DCI), two naturally occurring inositols that have garnered significant attention for their insulin-mimetic and glucose-lowering properties. By presenting experimental data, detailing methodologies, and visualizing key signaling pathways, this analysis aims to equip researchers with the necessary information to evaluate their potential as therapeutic agents for diabetes.
At a Glance: Key Performance Indicators
| Feature | This compound | D-chiro-inositol |
| Primary Mechanism of Action | Enhances insulin signaling, protects pancreatic β-cells, and may act as a precursor to other inositols.[1] | Acts as a second messenger in the insulin signaling pathway, modulating insulin secretion and glycogen storage.[2][3] |
| Effect on Blood Glucose | Decreases blood glucose and improves glucose intolerance in animal models of type 2 diabetes.[1][4] | Reduces fasting blood glucose and HbA1c levels in human studies and improves glucose tolerance in animal models.[5][6][7] |
| Impact on Insulin Signaling | Enhances phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt.[1] | Increases expression and activation of IRS-1 and GLUT4.[3] |
| Target Tissues | Directly targets hepatocytes, adipocytes, and β-cells.[1] | Acts on adipocytes, pancreatic α-cells, and other insulin-sensitive tissues.[3][8] |
| Clinical Evidence | Primarily preclinical data from animal and cell culture studies.[1][4] | Investigated in human clinical trials, particularly for conditions associated with insulin resistance like Polycystic Ovary Syndrome (PCOS) and type 2 diabetes.[5][6][9] |
Delving into the Mechanisms: Insulin Signaling Pathways
Both this compound and D-chiro-inositol exert their anti-diabetic effects by modulating the insulin signaling cascade. While their precise molecular targets may differ, they converge on key downstream effectors that promote glucose uptake and utilization.
Figure 1. Simplified Insulin Signaling Pathway. This diagram illustrates the points of intervention for this compound and D-chiro-inositol in the insulin signaling cascade, leading to enhanced glucose uptake and glycogen synthesis.
Experimental Evidence: A Head-to-Head Comparison
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound and D-chiro-inositol in various diabetes models.
Table 1: Effects on Glycemic Control in Animal Models
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | ob/ob mice | 50 mg/kg/day (oral) | 4 weeks | Decreased blood glucose, improved glucose intolerance. | [1] |
| This compound | High-fat diet/STZ-induced diabetic rats | 12.5, 25, 50 mg/kg/day | 6 weeks | Significantly decreased fasting blood glucose. | [4] |
| D-chiro-inositol | db/db mice | Not specified | 3-6 weeks | Alleviated decreased glucose tolerance and stabilized 24-h blood glucose. | [7] |
Table 2: Effects on Glycemic Control in Human Studies
| Compound | Study Population | Dosage | Duration | Key Findings | Reference |
| D-chiro-inositol (with Myo-inositol) | Type 2 Diabetes | 550 mg Myo-inositol + 13.8 mg D-chiro-inositol (twice daily) | 3 months | Significantly decreased fasting blood glucose (192.6 to 160.9 mg/dL) and HbA1c (8.6% to 7.7%). | [5][6] |
Experimental Protocols: Methodologies for Key Experiments
Reproducibility is paramount in scientific research. This section provides an overview of the methodologies used in the cited studies to assess the effects of this compound and D-chiro-inositol.
Animal Models of Diabetes
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ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to obesity, hyperphagia, and insulin resistance, making them a widely used model for type 2 diabetes.
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Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells. A high-fat diet followed by a low dose of STZ is used to induce a model of type 2 diabetes in rats that mimics the progressive nature of the disease in humans.[4]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype of obesity, insulin resistance, and hyperglycemia.[7]
Figure 2. General Experimental Workflow. This flowchart outlines a typical experimental design for evaluating the anti-diabetic effects of compounds in a diet and STZ-induced rodent model of type 2 diabetes.
Cell-Based Assays
-
HepG2 and 3T3-L1 Cells: HepG2 (human hepatocyte carcinoma) and 3T3-L1 (mouse pre-adipocyte) cell lines are commonly used to study insulin signaling and glucose metabolism in vitro.[1]
-
INS-1 Cells: This rat insulinoma cell line is a valuable tool for investigating β-cell function and insulin secretion.[1]
Biochemical Analyses
-
Western Blotting: This technique is used to detect and quantify specific proteins, such as phosphorylated IRS-1 and Akt, to assess the activation of the insulin signaling pathway.
-
Glucose Uptake Assays: These assays measure the transport of glucose into cells, providing a direct assessment of insulin sensitivity.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This method is used to measure the concentration of hormones like insulin in blood samples.
Conclusion and Future Directions
Both this compound and D-chiro-inositol demonstrate significant potential as therapeutic agents for the management of diabetes. This compound shows promise through its multi-pronged approach of enhancing insulin sensitivity, protecting β-cells, and potentially acting as a precursor for other beneficial inositols.[1] D-chiro-inositol, as a key component of the insulin second messenger system, has a more established, albeit still developing, clinical profile, particularly in the context of insulin resistance.[2][3]
Future research should focus on direct, head-to-head comparative studies of these two molecules in standardized, well-characterized diabetes models. Elucidating the precise molecular targets of this compound and further understanding the tissue-specific roles of D-chiro-inositol will be crucial for optimizing their therapeutic application. Furthermore, long-term safety and efficacy studies in human populations are warranted to fully translate the promising preclinical findings into effective clinical therapies for diabetes.
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes [frontiersin.org]
- 4. This compound ameliorates diabetic nephropathy in diabetic rats induced with a high-fat diet and a low dose of streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of D-Chiro-Inositol on Glucose Metabolism in db/db Mice and the Associated Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Effects of D-Chiro-Inositol on Insulin Signaling and Glucagon Secretion of Pancreatic Alpha Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] The Effectiveness of Myo-Inositol and D-Chiro Inositol Treatment in Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Insulin-Sensitizing Effects of Sequoyitol and Metformin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin resistance is a cornerstone of type 2 diabetes and metabolic syndrome, necessitating the development of effective insulin-sensitizing agents. Metformin is a first-line therapy for type 2 diabetes, known for its robust glucose-lowering effects.[1] Sequoyitol (5-O-methyl-myo-inositol), a naturally occurring compound, has emerged as a potential therapeutic agent with demonstrated anti-diabetic properties. This guide provides a detailed comparison of the mechanisms, efficacy, and signaling pathways of this compound and metformin in enhancing insulin sensitivity, supported by experimental data. While direct comparative studies on the synergistic effects of a combined this compound and metformin therapy are not yet available, this guide will explore the potential for synergy based on their individual mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and metformin on key parameters of insulin sensitivity and glucose metabolism from various in vivo and in vitro studies.
Table 1: In Vivo Effects of this compound and Metformin on Glucose Metabolism
| Parameter | This compound | Metformin |
| Animal Model | ob/ob mice | High-fat diet-fed male mice |
| Dosage | 40 mg/kg, twice daily (oral) | Not specified |
| Duration | 17 days | 13 weeks |
| Reduction in Blood Glucose | Statistically significant reduction | Statistically significant improvement in glucose tolerance |
| Improvement in Glucose Tolerance (GTT) | 34% decrease in Area Under the Curve (AUC)[2] | Statistically significant improvement |
| Improvement in Insulin Sensitivity (ITT) | Statistically significant improvement[2] | Statistically significant reduction in glucose excursion |
| HOMA-IR Reduction | 44% reduction[2] | Not specified |
| Intestinal Glucose Uptake | Not specified | Significant increase in the gut wall |
Table 2: In Vitro Effects of this compound and Metformin on Insulin Signaling and Glucose Uptake
| Parameter | This compound | Metformin |
| Cell Line | 3T3-L1 adipocytes | L6-GLUT4 cells, human podocytes |
| Concentration | 100 µM | Not specified |
| Effect on Insulin-Stimulated Glucose Uptake | Increased insulin's ability to stimulate glucose uptake[2] | 218% increase in L6-GLUT4 cells (metformin alone)[2] |
| Effect on Basal Glucose Uptake | Increased basal glucose uptake after 12h treatment[2] | 52% increase in human podocytes (metformin alone)[2] |
| Phosphorylation of IR | 31% increase in insulin-stimulated phosphorylation[2] | No direct activation of Akt (downstream of IR) in basal conditions |
| Phosphorylation of IRS1 | 73% increase in insulin-stimulated phosphorylation[2] | Not specified |
| Phosphorylation of Akt | Enhanced insulin-stimulated phosphorylation[2] | Restored SHIP2-induced reduction in Akt activation |
Signaling Pathways and Mechanisms of Action
Both this compound and metformin enhance insulin sensitivity through distinct yet potentially complementary signaling pathways.
This compound's Mechanism of Action
This compound primarily enhances the canonical insulin signaling pathway in peripheral tissues like liver and adipose tissue.[2][3] It increases the insulin-stimulated phosphorylation of the insulin receptor (IR), insulin receptor substrate 1 (IRS1), and Akt.[2] This leads to increased translocation of GLUT4 to the plasma membrane, resulting in enhanced glucose uptake.[2] Interestingly, this compound can also promote glucose uptake through an insulin-independent mechanism, although the exact pathway is not fully elucidated.[2] Furthermore, it has been shown to protect pancreatic β-cells from oxidative stress, potentially preserving insulin secretion.[2][3]
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Head-to-head comparison of Sequoyitol and myo-inositol on glucose transport
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Sequoyitol (5-O-Methyl-myo-inositol) and myo-inositol, focusing on their respective impacts on glucose transport. The following sections detail their mechanisms of action, present quantitative data from relevant studies, and outline the experimental protocols used to generate this data.
Introduction
Both this compound and myo-inositol are isomers of inositol, a naturally occurring carbocyclic sugar. They have garnered significant interest for their potential roles in managing metabolic disorders due to their insulin-mimetic properties. A critical aspect of their therapeutic potential lies in their ability to modulate glucose transport, primarily through the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in insulin-sensitive tissues like skeletal muscle and adipocytes. Understanding the comparative efficacy of these two molecules is crucial for the development of targeted therapeutic strategies.
Quantitative Data Comparison
While direct head-to-head studies on this compound and myo-inositol are limited, we can draw comparisons from studies on structurally similar compounds and individual investigations. D-pinitol, a methyl ether of D-chiro-inositol, is structurally analogous to this compound (5-O-Methyl-myo-inositol) and provides a valuable proxy for comparison.
Table 1: Comparative Effect on GLUT4 Translocation in Skeletal Muscle
| Compound | Dosage | Fold Increase in GLUT4 Translocation (vs. Control) | Study Model | Reference |
| D-pinitol | 1 g/kg BW | ~3.0 | C57BL/6 Mice | [1] |
| Myo-inositol | 1 g/kg BW | ~3.7 | C57BL/6 Mice | [1] |
Data is derived from densitometric analysis of Western blots of plasma membrane fractions.
Table 2: Effect of Myo-inositol on Glucose Uptake in L6 Myotubes
| Compound | Concentration | Glucose Uptake (% of Control) | Study Model | Reference |
| Myo-inositol | 1 mM | No significant effect | Rat L6 Myotubes | [2] |
| Insulin (Positive Control) | 100 nM | ~150% | Rat L6 Myotubes | [2] |
| Myo-inositol + Insulin | Various | Enhanced insulin-stimulated glucose uptake | Rat Psoas Muscle | [3] |
Signaling Pathways
Both this compound and myo-inositol are believed to influence glucose transport by modulating key insulin signaling pathways.
Myo-inositol Signaling Pathway
Myo-inositol primarily enhances insulin sensitivity through the PI3K/Akt pathway. It can also influence the AMPK pathway, which is another key regulator of glucose metabolism.[4]
Putative this compound Signaling Pathway
As a methylated form of myo-inositol, this compound is presumed to act through similar insulin-sensitizing pathways, primarily enhancing the signal transduction from the insulin receptor to downstream effectors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and myo-inositol on glucose transport.
Glucose Uptake Assay (2-NBDG Method)
This protocol outlines the measurement of glucose uptake in L6 myotubes using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).
Materials:
-
L6 myoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (for differentiation)
-
Krebs-Ringer HEPES (KRH) buffer
-
2-NBDG
-
Insulin, this compound, myo-inositol
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Differentiation: Culture L6 myoblasts in DMEM with 10% FBS. For differentiation into myotubes, switch to DMEM with 2% horse serum upon reaching confluence and culture for 5-7 days.
-
Serum Starvation: Prior to the assay, starve the differentiated myotubes in serum-free DMEM for 2-4 hours.
-
Treatment: Wash the cells with KRH buffer and incubate with KRH buffer containing the desired concentrations of insulin (positive control), this compound, or myo-inositol for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.
-
Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with a suitable lysis buffer.
-
Quantification: Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation/emission wavelengths of approximately 485/535 nm.
GLUT4 Translocation Assay (Cell Fractionation and Western Blotting)
This protocol describes the quantification of GLUT4 translocation to the plasma membrane by isolating the plasma membrane fraction followed by Western blotting.
Materials:
-
Differentiated L6 myotubes or tissue samples
-
Homogenization buffer
-
Differential centrifugation equipment
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against GLUT4
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Imaging system
Procedure:
-
Cell/Tissue Treatment: Treat cells or animals as described in the glucose uptake assay or in vivo study protocol.
-
Homogenization: Harvest cells or tissues and homogenize in ice-cold homogenization buffer.
-
Subcellular Fractionation: Perform differential centrifugation to separate the plasma membrane fraction from other cellular components. This typically involves a series of centrifugation steps at increasing speeds.
-
Protein Quantification: Determine the protein concentration of the plasma membrane fractions using a protein assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for GLUT4.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the GLUT4 signal to a loading control (e.g., Na+/K+-ATPase for the plasma membrane fraction).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and myo-inositol on glucose transport.
Conclusion
Both this compound and myo-inositol show promise as modulators of glucose transport. The available data, including studies on the structurally similar D-pinitol, suggests that both compounds can stimulate GLUT4 translocation, a key step in glucose uptake.[1] Myo-inositol appears to enhance insulin-stimulated glucose uptake, potentially through both PI3K/Akt and AMPK signaling pathways.[4][5] While more direct comparative studies with this compound are needed to fully elucidate its efficacy relative to myo-inositol, its structural characteristics and reported effects on glucose metabolism make it a compelling candidate for further investigation in the context of insulin resistance and type 2 diabetes. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further clarifying the distinct and overlapping roles of these two inositol isomers in glucose homeostasis.
References
- 1. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsciences.com [ijsciences.com]
- 4. Investigating the Role of Inositol: Myo-inositol and D-Chiro-inositol in Diabetes: A Review [arccjournals.com]
- 5. Inositols in Insulin Signaling and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Hepatoprotective Mechanisms of Sequoyitol: A Comparative Analysis
A deep dive into the molecular pathways of Sequoyitol in liver cells, benchmarked against established therapeutic agents, offers a clearer picture of its potential in metabolic disease research and drug development.
This guide provides a comprehensive comparison of the mechanism of action of this compound in hepatocytes against two widely studied compounds, Metformin and Berberine. By presenting experimental data in a structured format, detailing methodologies, and visualizing complex signaling pathways, we aim to equip researchers, scientists, and drug development professionals with a robust resource for evaluating the therapeutic promise of this compound.
At a Glance: this compound's Impact on Hepatocyte Signaling
This compound, a naturally occurring methyl-inositol, has demonstrated significant potential in modulating key metabolic pathways within the liver. Experimental evidence indicates that its primary mechanism revolves around enhancing insulin sensitivity and suppressing hepatic glucose production. This action is mediated through both insulin-dependent and independent signaling cascades.
Comparative Efficacy: this compound vs. Metformin and Berberine
To contextualize the therapeutic potential of this compound, its mechanism of action is compared with Metformin, a first-line therapy for type 2 diabetes, and Berberine, a natural compound with well-documented metabolic benefits.
| Feature | This compound | Metformin | Berberine |
| Primary Target | Insulin Signaling Pathway | Mitochondrial Respiratory Chain Complex I | Multiple targets including AMPK and lipid metabolism regulators |
| Key Downstream Effect | Enhanced insulin sensitivity, suppression of hepatic glucose production[1][2] | Inhibition of gluconeogenesis and lipogenesis[3][4][5] | Regulation of lipid and glucose metabolism[6][7] |
| AMPK Activation | Not directly reported as a primary mechanism | Yes, via increased AMP/ATP ratio[3][8][9] | Yes, through multiple mechanisms[6][7] |
| Effect on Insulin Signaling | Potentiates insulin-stimulated IRS-1 and Akt phosphorylation[1][2] | Indirectly improves insulin sensitivity[3] | Improves insulin resistance[7][10] |
| Lipid Metabolism | Not the primary reported focus | Inhibits SREBP-1c, reducing lipogenesis[3] | Inhibits hepatic lipid production and increases clearance[6] |
Delving into the Molecular Mechanisms: Signaling Pathways
The intricate interplay of signaling molecules governs the metabolic state of hepatocytes. The following diagrams illustrate the validated mechanisms of this compound and its comparators.
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metformin: update on mechanisms of action on liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular action of metformin in hepatocytes: an updated insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy and underlying mechanisms of berberine against lipid metabolic diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Potential Mechanisms of Berberine in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Sequoyitol: Cross-validation of HPLC and LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of Sequoyitol is crucial for various applications, including pharmacokinetic studies and quality control of therapeutic formulations. This guide provides a comprehensive cross-validation of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering a direct comparison of their performance for this compound analysis.
This compound, a naturally occurring methyl-ether of myo-inositol, presents analytical challenges due to its lack of a strong chromophore, making direct UV detection in HPLC difficult without derivatization. This guide explores both derivatization-based HPLC methods and the highly sensitive and specific LC-MS/MS approach for the analysis of this compound. The information presented is based on methodologies developed for the closely related compound, myo-inositol, which serves as a surrogate for this comparative analysis.
Performance Characteristics: A Side-by-Side Comparison
The choice between HPLC and LC-MS/MS for this compound analysis depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance parameters of both methods based on published data for myo-inositol.
| Performance Parameter | HPLC with UV Detection (Post-derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.997[1] | > 0.993 - 0.9993[2][3] |
| Limit of Detection (LOD) | 2 ng[4] | 0.05 mg/L (50 ng/mL)[5] |
| Limit of Quantification (LOQ) | 6.4 nmol/g (tissue); 2.5 nmol/mL (plasma)[6] | 0.17 mg/L (170 ng/mL) |
| Precision (%RSD) | Inter-day: 1.90% - 12.65%; Intra-day: 0.14% - 1.58%[1] | < 15%[7] |
| Accuracy (% Recovery) | 90.26% - 100.15%[1][8] | 80.38% - 121.17%; 98.07% - 98.43%[2] |
| Derivatization Required | Yes (e.g., benzoylation)[6][9] | No[10] |
| Selectivity | Good | Excellent |
| Sample Throughput | Lower (due to derivatization) | Higher |
Experimental Protocols
Detailed methodologies for both HPLC and LC-MS/MS are outlined below. These protocols are based on established methods for myo-inositol and can be adapted for this compound analysis.
HPLC Method with Pre-column Derivatization and UV Detection
This method involves a chemical modification of this compound to introduce a UV-absorbing moiety, enabling its detection.
1. Sample Preparation and Derivatization:
-
Tissues are homogenized in a chloroform/methanol mixture.[6][9]
-
Plasma samples are extracted using a two-phase system to remove interfering substances.[6]
-
The aqueous extract containing this compound is then subjected to a derivatization reaction with benzoyl chloride in an alkaline solution to form benzoylated derivatives.[6][9]
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.[6]
-
Flow Rate: A standard flow rate of 1 mL/min is often used.
-
Detection: UV detection is performed at a wavelength of 231 nm, corresponding to the absorbance maximum of the benzoylated derivative.[6]
-
Internal Standard: Phloroglucinol can be used as an internal standard.[6]
LC-MS/MS Method
This method offers high sensitivity and selectivity, allowing for the direct analysis of this compound without the need for derivatization.
1. Sample Preparation:
-
For plasma or serum, a simple protein precipitation step with ice-cold acetonitrile is sufficient.[7]
-
Urine samples can often be analyzed after dilution with water.[10]
-
For infant formula, a lipid removal step with chloroform followed by protein precipitation is used.[5]
2. Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Prevail Carbohydrate ES column or an ACQUITY UPLC BEH Amide column, is suitable for retaining the polar this compound molecule.[5][7]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate) is used.[5][7]
-
Flow Rate: Typical flow rates range from 0.2 to 0.4 mL/min.[2][7]
-
Injection Volume: A small injection volume, typically 5-10 µL, is used.[2][5]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[5][7]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: For myo-inositol, the precursor ion [M-H]⁻ at m/z 179.2 is monitored, with product ions at m/z 86.9 (for quantification) and m/z 98.8 (for confirmation).[5] These transitions would need to be optimized for this compound.
-
Internal Standard: A deuterated internal standard, such as [²H₆]-myo-inositol, is recommended for accurate quantification.[7][10]
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC and LC-MS/MS methods, as well as the overarching cross-validation logic.
Conclusion
Both HPLC with derivatization and LC-MS/MS are viable techniques for the quantification of this compound. The HPLC method, while requiring a derivatization step, can provide accurate and precise results and may be more accessible in laboratories without mass spectrometry capabilities. However, for studies demanding high sensitivity, high throughput, and enhanced selectivity, particularly in complex biological matrices, the LC-MS/MS method is superior. It offers the significant advantage of direct analysis without the need for chemical modification, reducing sample preparation time and potential sources of error. The choice of method should be guided by the specific analytical needs, available instrumentation, and the desired level of performance.
References
- 1. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. benchchem.com [benchchem.com]
- 8. wjahr.com [wjahr.com]
- 9. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sequoyitol Extraction Techniques for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Sequoyitol (5-O-methyl-myo-inositol) from plant sources is a critical first step in harnessing its therapeutic potential. This guide provides an objective comparison of various extraction techniques, supported by available experimental data, to aid in the selection of the most suitable method for your research needs.
Data Presentation: A Comparative Overview of Extraction Efficacy
Direct comparative studies on the efficacy of different extraction techniques for this compound from a single plant source are limited in publicly available literature. However, by examining data from studies on related inositols and cyclitols from various plant matrices, we can draw valuable inferences. The following table summarizes quantitative data from several studies, providing an insight into the potential yields achievable with different methods. It is important to note that the yields are highly dependent on the plant material, the specific cyclitol being extracted, and the optimization of extraction parameters.
| Extraction Technique | Plant Source | Target Compound(s) | Solvent | Key Parameters | Yield | Purity | Reference |
| Pressurized Liquid Extraction (PLE) | Pine Nuts (Pinus pinea) | Inositols | Water | 50°C, 18 min, 10 MPa, 3 cycles | 5.7 mg/g | Not Specified | [1] |
| Pressurized Liquid Extraction (PLE) | Alfalfa (Medicago sativa) | Cyclitols | Water | 88°C, 22 min, 2 cycles | 50.35 mg/g (total cyclitols) | High (after purification) | Not Specified |
| Soxhlet Extraction | Walnut (Juglans regia L.) Seed | Oil | n-Hexane | 80°C, 8 h | 65.10% (oil) | Not Specified | [2] |
| Ultrasound-Assisted Extraction (UAE) | Redwood (Sequoia sempervirens) Seeds | Bio-oil | n-Hexane | 50°C, 2 h, 24 kHz | 23% (oil) | Not Specified | Not Specified |
| Microwave-Assisted Extraction (MAE) | Pinus elliottii Needles | Antioxidants | 72% Ethanol | 67°C, 200 W | 5.11 g/100g (TPC) | Not Specified | Not Specified |
| Supercritical Fluid Extraction (SFE) | Flixweed (Descurainia sophia L.) Seed | Essential Oils & Fatty Acids | Supercritical CO₂ with Methanol | 355 bar, 65°C, 35 min | 0.68 to 17.1% (w/w) | Not Specified | [3] |
Note: TPC stands for Total Phenolic Content. The data presented should be considered indicative, as direct comparisons are challenging due to the variability in source materials and target compounds.
Experimental Protocols: Methodologies for Key Extraction Techniques
Detailed experimental protocols are essential for reproducibility and optimization. Below are generalized methodologies for the key extraction techniques discussed, based on protocols for related compounds.
Pressurized Liquid Extraction (PLE) of Inositols from Pine Nuts
Objective: To extract inositols from pine nuts using pressurized liquid extraction.
Materials and Reagents:
-
Dried and ground pine nuts
-
Deionized water
-
Pressurized Liquid Extraction System
-
Centrifuge
-
Filtration apparatus
-
Freeze-dryer
Procedure:
-
Sample Preparation: A known weight of ground pine nut sample is mixed with a dispersing agent (e.g., sand) and loaded into the extraction cell.
-
Extraction: The extraction cell is placed in the PLE system. Deionized water is used as the solvent. The system is set to the desired temperature (e.g., 50°C) and pressure (e.g., 10 MPa). The extraction is performed for a set time (e.g., 18 minutes) over a number of cycles (e.g., 3 cycles).
-
Collection: The extract is collected in a vial.
-
Post-Extraction: The collected extract is centrifuged to remove any solid particles. The supernatant is then filtered.
-
Drying: The filtered extract is freeze-dried to obtain a powdered sample.
-
Analysis: The dried extract is reconstituted in a suitable solvent for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[1]
Soxhlet Extraction of Oil from Walnut Seeds
Objective: To extract oil from walnut seeds using the Soxhlet method.
Materials and Reagents:
-
Powdered walnut seeds
-
n-Hexane
-
Soxhlet apparatus (including a round-bottom flask, thimble, extractor, and condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Sample Preparation: A known amount of powdered walnut seed is placed in a cellulose thimble.
-
Extraction: The thimble is placed in the Soxhlet extractor. The round-bottom flask is filled with n-hexane and heated to its boiling point (e.g., 80°C). The solvent vapor travels up to the condenser, where it liquefies and drips back onto the sample in the thimble. The solvent fills the thimble and, once it reaches a certain level, siphons back into the round-bottom flask, carrying the extracted oil. This process is repeated for a set duration (e.g., 8 hours).
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 50°C).
-
Analysis: The resulting oil is collected and weighed to determine the yield.[2]
Ultrasound-Assisted Extraction (UAE) of Bio-oil from Redwood Seeds
Objective: To extract bio-oil from Redwood seeds using ultrasound-assisted extraction.
Materials and Reagents:
-
Milled Redwood seeds
-
n-Hexane
-
Ultrasonic bath or probe sonicator
-
Beakers or flasks
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: A known weight of milled Redwood seed powder is placed in a beaker or flask.
-
Extraction: The extraction solvent (n-hexane) is added to the sample at a specific solid-to-solvent ratio. The mixture is then subjected to ultrasonic irradiation at a set frequency (e.g., 24 kHz) and temperature (e.g., 50°C) for a specific duration (e.g., 2 hours).
-
Separation: The mixture is filtered to separate the solid residue from the liquid extract.
-
Solvent Removal: The solvent is evaporated from the filtrate using a rotary evaporator to obtain the crude bio-oil.
-
Analysis: The yield of the bio-oil is determined gravimetrically.
Microwave-Assisted Extraction (MAE) of Antioxidants from Pine Needles
Objective: To extract antioxidant compounds from pine needles using microwave-assisted extraction.
Materials and Reagents:
-
Dried and powdered pine needles
-
Ethanol-water mixture (e.g., 72% ethanol)
-
Microwave extraction system
-
Filtration apparatus
-
Spectrophotometer for analysis
Procedure:
-
Sample Preparation: A known amount of powdered pine needles is mixed with the ethanol-water solvent in a microwave-safe vessel.
-
Extraction: The vessel is placed in the microwave extraction system. The extraction is carried out at a set temperature (e.g., 67°C) and microwave power (e.g., 200 W) for a specific time.
-
Separation: The extract is filtered to remove the solid plant material.
-
Analysis: The filtrate is analyzed for its total phenolic content and antioxidant activity using spectrophotometric methods.
Supercritical Fluid Extraction (SFE) of Essential Oils and Fatty Acids from Seeds
Objective: To extract essential oils and fatty acids from seeds using supercritical fluid extraction.
Materials and Reagents:
-
Ground seeds
-
Supercritical Fluid Extraction system
-
Carbon dioxide (CO₂) as the supercritical fluid
-
Co-solvent (e.g., methanol)
Procedure:
-
Sample Preparation: A known weight of ground seed material is packed into the extraction vessel.
-
Extraction: The extraction vessel is placed in the SFE system. Liquid CO₂ is pumped into the vessel and brought to supercritical conditions by controlling the pressure (e.g., 355 bar) and temperature (e.g., 65°C). A co-solvent like methanol may be added to modify the polarity of the supercritical fluid. The supercritical fluid then passes through the sample, dissolving the target compounds.
-
Collection: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate and be collected.
-
Analysis: The collected extract is weighed to determine the yield and analyzed by GC-MS to identify its components.[3]
Mandatory Visualization: Diagrams of Pathways and Workflows
Experimental Workflow for this compound Extraction
The following diagram illustrates a general experimental workflow for the extraction and analysis of this compound from a plant source.
Metabolic Pathway of Myo-inositol to this compound and its Role in Insulin Signaling
This compound is a methylated derivative of myo-inositol and is implicated in the insulin signaling pathway, potentially acting as a precursor to D-chiro-inositol, a key second messenger. The following diagram illustrates this metabolic relationship and its connection to insulin signaling.
Conclusion
References
- 1. Optimization of pressurized liquid extraction of inositols from pine nuts (Pinus pinea L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the Extraction Method on the Quality and Chemical Composition of Walnut (Juglans regia L.) Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uvadoc.uva.es [uvadoc.uva.es]
A Comparative Analysis of Orally Administered vs. Injected Sequoyitol in In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of orally administered versus injected Sequoyitol, a naturally occurring methyl-ether of myo-inositol with demonstrated anti-diabetic properties. The following sections present a summary of its therapeutic efficacy, available pharmacokinetic insights, detailed experimental methodologies, and the key signaling pathways involved in its mechanism of action. This information is intended to aid researchers in designing future pre-clinical and clinical studies.
Efficacy and Pharmacodynamic Comparison
An in vivo study utilizing ob/ob mice, a model for type 2 diabetes, demonstrated that both oral and subcutaneous administration of this compound are effective in improving glycemic control. Chronic administration via both routes led to a significant decrease in blood glucose levels and improved glucose intolerance.[1] Notably, this compound enhances insulin signaling in hepatocytes, adipocytes, and β-cells.[1]
Table 1: Therapeutic Efficacy of Orally vs. Subcutaneously Administered this compound in ob/ob Mice
| Parameter | Oral Administration (Gavage) | Subcutaneous Injection | Key Findings |
| Blood Glucose | Significantly reduced | Significantly reduced | Both routes are effective in lowering blood glucose.[1] |
| Glucose Tolerance | Markedly improved | Markedly improved | Both administration methods enhance the ability to clear glucose from the blood.[1] |
| Insulin Signaling | Enhanced phosphorylation of IRS-1 and Akt | Enhanced phosphorylation of IRS-1 and Akt | This compound acts as an insulin sensitizer, improving the cellular response to insulin regardless of the administration route.[1] |
| Glucose Uptake | Increased in primary adipocytes | Not explicitly stated, but implied by enhanced insulin signaling | This compound promotes glucose uptake into fat cells, likely contributing to its hypoglycemic effect.[1] |
Pharmacokinetic Profile
Oral administration of myo-inositol in Wistar rats has been shown to result in rapid absorption, with the highest serum concentrations observed within the first hour post-administration.[2][3][4] The plasma concentration then typically declines, though it can remain above baseline for over 24 hours.[2][3]
For injected administration, a study involving the intraperitoneal injection of radioactive myo-inositol in rats showed rapid accumulation in various tissues within one hour.[5][6][7] While this indicates rapid distribution, specific plasma pharmacokinetic parameters were not reported.
Table 2: Representative Pharmacokinetic Parameters of Orally Administered Myo-Inositol in Wistar Rats (as a proxy for this compound)
| Parameter | Value | Interpretation |
| Time to Maximum Concentration (Tmax) | ~1 hour | Rapid absorption from the gastrointestinal tract.[3] |
| Route of Elimination | Primarily metabolized | Suggests significant first-pass metabolism in the liver.[3][6] |
Note: The lack of direct comparative pharmacokinetic studies for this compound represents a significant data gap and a key area for future research. The bioavailability of oral this compound relative to injection has not been determined.
Experimental Protocols
The following are detailed methodologies for the oral and subcutaneous administration of this compound in a murine model, based on established protocols.
Oral Administration (Gavage)
This protocol is designed for the precise oral dosing of this compound solution to mice.
Materials:
-
This compound solution in distilled water
-
Animal feeding needles (gavage needles), 20-22 gauge with a ball tip
-
1 ml syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosage volume.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth. Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-attempt.
-
Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.
-
Post-Administration Monitoring: Observe the mouse for any signs of distress, such as difficulty breathing, immediately after the procedure and periodically for the next few hours.
Subcutaneous Injection
This method is used for the systemic delivery of this compound.
Materials:
-
This compound solution in a sterile vehicle (e.g., saline)
-
Sterile 25-27 gauge needles
-
Sterile 1 ml syringes
-
70% ethanol swabs
-
Animal scale
Procedure:
-
Dosage Preparation: Weigh the mouse and draw the calculated volume of the sterile this compound solution into the syringe.
-
Site Preparation: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades. Swab the injection site with 70% ethanol.
-
Injection: Gently lift the skin to form a "tent." Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood vessel. If no blood appears, proceed with the injection.
-
Administration: Slowly inject the solution. A small bleb will form under the skin.
-
Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effects by enhancing the insulin signaling pathway. A critical component of this pathway is the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector, Akt (also known as Protein Kinase B). This signaling cascade ultimately leads to the translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane in insulin-sensitive tissues like muscle and adipose tissue, facilitating glucose uptake from the bloodstream.[1][8]
References
- 1. Herbal constituent this compound improves hyperglycemia and glucose intolerance by targeting hepatocytes, adipocytes, and β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Myo-Inositol in a Wistar Rat Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Myo-Inositol in a Wistar Rat Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the metabolic role of myo-inositol. Distribution of radioactive myo-inositol in the male rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the metabolic role of myo-inositol. Distribution of radioactive myo-inositol in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Inositol Supplementation for Polycystic Ovary Syndrome: A Comparative Meta-analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Polycystic Ovary Syndrome (PCOS) is a complex endocrine disorder affecting a significant percentage of women of reproductive age, characterized by hormonal and metabolic dysfunctions, including insulin resistance and hyperandrogenism.[1] In recent years, inositol, a carbocyclic sugar, has gained considerable attention as a potential therapeutic agent for managing PCOS symptoms. This guide provides a comprehensive meta-analysis of clinical trials investigating inositol supplementation for PCOS, presenting a comparative overview of its efficacy, supported by experimental data and detailed methodologies.
Quantitative Data Synthesis
The following tables summarize the quantitative data from meta-analyses of randomized controlled trials (RCTs) evaluating the effects of inositol supplementation on key metabolic and hormonal parameters in women with PCOS.
Table 1: Meta-analysis of Metabolic Outcomes Following Inositol Supplementation in PCOS
| Outcome | Inositol Type(s) | No. of Studies | No. of Participants | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Fasting Insulin | Myo-inositol (MI) | 7 | 500 (approx.) | -1.021 µU/mL | -1.791 to -0.251 | 0.009 | Significant decrease in fasting insulin levels with MI supplementation.[1] |
| HOMA Index | Myo-inositol (MI) | 7 | 500 (approx.) | -0.585 | -1.145 to -0.025 | 0.041 | Significant improvement in insulin resistance as measured by the HOMA index.[1] |
| Glucose | Inositols | - | 1691 | -3.14 mg/dL | -5.75 to -0.54 | <0.05 | Inositol treatment induced a greater decrease in glucose levels compared to placebo. |
| AUC Insulin | Inositols | - | 1691 | -2081.05 | -2745.32 to -1416.78 | <0.05 | Inositol treatment led to a significant reduction in the area under the curve for insulin. |
| BMI | Inositols | - | 1691 | -0.45 kg/m ² | -0.89 to -0.02 | <0.05 | Inositol treatment resulted in a greater decrease in BMI compared to placebo. |
Table 2: Meta-analysis of Hormonal and Reproductive Outcomes Following Inositol Supplementation in PCOS
| Outcome | Inositol Type(s) | No. of Studies | No. of Participants | Standardized Mean Difference (SMD) / Risk Ratio (RR) | 95% Confidence Interval (CI) | p-value | Key Findings |
| Total Testosterone | Myo-inositol (MI) | - | - | -0.49 | -1.072 to 0.092 | 0.099 | A trend towards reduction in total testosterone levels, though not statistically significant in all meta-analyses.[1] |
| Free Testosterone | Inositols | - | 1691 | -0.41 | -0.69 to -0.13 | <0.05 | Inositol treatment induced a greater decrease in free testosterone compared to placebo. |
| Androstenedione | Inositols | - | 1691 | -0.69 | -1.16 to -0.22 | <0.05 | Inositol treatment led to a greater decrease in androstenedione levels compared to placebo. |
| SHBG | Myo-inositol (MI) | - | - | 0.425 nmol/L | 0.050 to 0.801 | 0.026 | Significant increase in SHBG levels, particularly with MI administration for at least 24 weeks.[1] |
| Menstrual Cycle Regularization | Inositols | - | 1691 | RR: 1.79 | 1.13 to 2.85 | <0.05 | Inositol treatment significantly increased the likelihood of having a regular menstrual cycle compared to placebo. |
Experimental Protocols
The clinical trials included in these meta-analyses generally adhered to the following methodologies:
Table 3: Typical Experimental Protocol for Inositol Supplementation in PCOS Clinical Trials
| Parameter | Description |
| Inclusion Criteria | Women diagnosed with PCOS according to the Rotterdam criteria (requiring at least two of the following: oligo- or anovulation, clinical and/or biochemical signs of hyperandrogenism, and polycystic ovaries on ultrasound).[2] |
| Exclusion Criteria | Other causes of hyperandrogenism or ovulatory dysfunction, such as congenital adrenal hyperplasia, androgen-secreting tumors, and hyperprolactinemia.[3] |
| Intervention | - Myo-inositol (MI): Daily doses typically ranging from 2g to 4g.[1] - D-chiro-inositol (DCI): Daily doses around 1g.[4] - Combined MI and DCI: Often in a physiological ratio of 40:1.[3] |
| Control | Placebo (e.g., folic acid) or an active comparator such as metformin.[2] |
| Duration | Treatment duration in the analyzed trials ranged from 12 to 24 weeks.[1] |
| Primary Outcomes | Changes in metabolic parameters (fasting insulin, glucose, HOMA-IR) and hormonal profiles (testosterone, SHBG). |
| Secondary Outcomes | Menstrual cycle regularity, ovulation rates, and fertility outcomes. |
Signaling Pathways and Experimental Workflow
Inositol Signaling Pathway in PCOS
Inositols, particularly myo-inositol (MI) and D-chiro-inositol (DCI), act as second messengers in intracellular signaling pathways. In PCOS, impaired insulin signaling is a key pathophysiological feature. Inositol supplementation is believed to improve insulin sensitivity and ameliorate the hormonal imbalances. MI is a precursor for inositol triphosphate (InsP3), which is a second messenger for hormones like follicle-stimulating hormone (FSH).[5] DCI, on the other hand, is involved in insulin-mediated androgen synthesis.[5] The imbalance in the MI to DCI ratio in the ovaries of women with PCOS is a key area of investigation.[6]
Caption: Inositol signaling pathway in PCOS.
Typical Experimental Workflow for a Clinical Trial
The design and execution of a randomized controlled trial investigating inositol for PCOS typically follows a structured workflow from participant recruitment to data analysis.
Caption: Experimental workflow of a PCOS clinical trial.
References
- 1. Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inositol is an effective and safe treatment in polycystic ovary syndrome: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrial.be [clinicaltrial.be]
- 4. Comparison between effects of myo-inositol and d-chiro-inositol on ovarian function and metabolic factors in women with PCOS | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Sequoyitol's Bioactivity with Synthetic Insulin Sensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Sequoyitol, a naturally occurring inositol, with established synthetic insulin sensitizers, namely Metformin and Pioglitazone. The information is curated to assist researchers and professionals in drug development in evaluating the therapeutic potential of these compounds. The comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, effects on insulin signaling, and overall metabolic outcomes.
Introduction
Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome. Insulin sensitizers are a class of therapeutic agents that improve the body's response to insulin, leading to better glycemic control. While synthetic drugs like Metformin and Pioglitazone have been the cornerstone of therapy, there is growing interest in naturally derived compounds with similar bioactivities. This compound (5-O-methyl-myo-inositol), a natural compound found in various plants, has emerged as a potential insulin sensitizer. This guide presents a comparative overview of the bioactivity of this compound with that of Metformin and Pioglitazone, supported by experimental data.
Mechanisms of Action
The insulin-sensitizing effects of this compound, Metformin, and Pioglitazone are mediated through distinct molecular pathways.
This compound: As a derivative of myo-inositol, this compound is believed to participate in the inositol phosphoglycan (IPG) second messenger system, which is involved in insulin signal transduction.[1][2][3] It has been shown to enhance the phosphorylation of key proteins in the insulin signaling cascade, including the insulin receptor substrate-1 (IRS-1) and Akt, in hepatocytes and adipocytes.[1][2] This suggests that this compound directly modulates the canonical insulin signaling pathway, leading to increased glucose uptake and reduced hepatic glucose production.
Metformin: The primary molecular target of Metformin, a biguanide, is thought to be the AMP-activated protein kinase (AMPK). Activation of AMPK in the liver leads to the inhibition of gluconeogenesis (glucose production).[4] Metformin also enhances peripheral glucose uptake in skeletal muscle, decreases intestinal glucose absorption, and improves insulin sensitivity through both AMPK-dependent and independent mechanisms.[4]
Pioglitazone: As a member of the thiazolidinedione (TZD) class, Pioglitazone is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[4] PPARγ is a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[4] By activating PPARγ, primarily in adipose tissue, Pioglitazone promotes adipocyte differentiation, enhances insulin-responsive glucose transporter (GLUT4) expression, and improves the storage of fatty acids, thereby reducing lipotoxicity and improving insulin sensitivity in muscle and liver.[4]
Signaling Pathway Overview
Data Presentation: In Vitro and In Vivo Bioactivity
The following tables summarize the available quantitative data on the bioactivity of this compound, Metformin, and Pioglitazone. It is important to note that direct head-to-head comparative studies for this compound against Metformin and Pioglitazone are limited. The data presented here are compiled from individual studies and a direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Effects on Insulin Signaling and Glucose Uptake
| Compound | Cell Line | Concentration | Effect on Insulin Signaling | Effect on Glucose Uptake | Reference |
| This compound | 3T3-L1 Adipocytes | 100 µM | ↑ p-IR (31%), ↑ p-IRS1 (73%) | ↑ Insulin-stimulated glucose uptake by 34% (6h) and 81% (12h) | [1] |
| Metformin | L6 Myotubes | 10 mM | ↑ AMPK phosphorylation | ↑ Glucose uptake (dose-dependent) | [5] |
| Pioglitazone | 3T3-L1 Adipocytes | 1 µM | Enhances insulin-stimulated IRS-1 and Akt phosphorylation | ↑ Glucose uptake (dose-dependent) | [6] |
p-IR: phosphorylated insulin receptor; p-IRS1: phosphorylated insulin receptor substrate 1; AMPK: AMP-activated protein kinase.
Table 2: In Vivo Effects on Glycemic Control in Animal Models
| Compound | Animal Model | Dose | Effect on Fasting Blood Glucose | Effect on Glucose Tolerance | Reference |
| This compound | ob/ob mice | 40 mg/kg (oral) | ↓ | Improved | [1] |
| Metformin | STZ-induced diabetic mice | 200 mg/kg (oral) | ↓ | Improved | [7] |
| Pioglitazone | db/db mice | 10 mg/kg (oral) | ↓ | Improved | [6][8] |
STZ: Streptozotocin.
Table 3: Comparative Clinical Data (Myo-inositol vs. Metformin in PCOS)
| Parameter | Myo-inositol (4g/day) | Metformin (1.5-2g/day) | p-value | Reference |
| Fasting Glucose (mg/dL) | -5.12 | - | 0.001 | [9] |
| Fasting Insulin (µIU/mL) | -1.49 | - | <0.001 | [9] |
| HOMA-IR | -0.36 | - | <0.001 | [9] |
| Triglycerides (mg/dL) | -12.42 | - | 0.003 | [9] |
Data presented as the mean difference in change from baseline between Myo-inositol and Metformin groups in women with Polycystic Ovary Syndrome (PCOS). A negative value indicates a greater reduction with Myo-inositol.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes the measurement of glucose uptake in differentiated 3T3-L1 adipocytes using the fluorescent glucose analog 2-NBDG.
Experimental Workflow
Materials:
-
Differentiated 3T3-L1 adipocytes
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Bovine Serum Albumin (BSA)
-
Insulin solution
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Fluorometer
Procedure:
-
Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a suitable culture vessel.
-
Seed the mature adipocytes into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
The following day, remove the culture medium and wash the cells gently with PBS.
-
Induce serum starvation by incubating the cells in DMEM containing 0.2% BSA for 2-4 hours at 37°C.
-
Remove the starvation medium and add fresh DMEM with 0.2% BSA containing the desired concentrations of this compound, Metformin, or Pioglitazone. Incubate for the specified pre-treatment time (e.g., 6 or 12 hours for this compound).
-
Following pre-treatment, add insulin to the wells to a final concentration of 100 nM and incubate for 30 minutes at 37°C. Include wells without insulin as a basal control.
-
Add 2-NBDG to each well to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
-
Lyse the cells using a suitable cell lysis buffer.
-
Measure the fluorescence of the cell lysates using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Normalize the fluorescence readings to the protein concentration of each well.
Western Blot Analysis of Insulin Signaling Proteins
This protocol outlines the procedure for detecting the phosphorylation status of key insulin signaling proteins like IRS-1 and Akt in cell lysates.
Experimental Workflow
Materials:
-
Cultured cells (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat them with this compound, Metformin, Pioglitazone, and/or insulin for the specified times and concentrations.
-
After treatment, wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-IRS-1, anti-phospho-Akt, or their total protein counterparts) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Discussion and Future Directions
The available evidence suggests that this compound holds promise as a natural insulin sensitizer. Its mechanism of action, which involves the enhancement of the canonical insulin signaling pathway, is distinct from that of Metformin (AMPK activation) and Pioglitazone (PPARγ agonism). While in vitro and in vivo studies have demonstrated its bioactivity, a key limitation in the current body of research is the lack of direct, head-to-head comparative studies with established synthetic insulin sensitizers.
The comparative clinical data on Myo-inositol, a closely related compound, versus Metformin in women with PCOS provides valuable insights, suggesting that inositols may offer comparable or even superior effects on certain metabolic parameters with a better side-effect profile.[9] However, these findings need to be specifically validated for this compound in broader populations with insulin resistance and type 2 diabetes.
Future research should focus on:
-
Direct Comparative Studies: Conducting well-designed preclinical and clinical trials that directly compare the efficacy and safety of this compound with Metformin and Pioglitazone.
-
Dose-Response Studies: Establishing the optimal therapeutic dose range for this compound to achieve maximal insulin-sensitizing effects.
-
Long-Term Safety and Efficacy: Evaluating the long-term metabolic benefits and safety profile of this compound supplementation.
-
Synergistic Effects: Investigating the potential for combination therapies of this compound with lower doses of synthetic insulin sensitizers to enhance therapeutic efficacy while minimizing adverse effects.
References
- 1. Myoinositol vs. Metformin in Women with Polycystic Ovary Syndrome: A Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro-in vivo correlation analysis with pioglitazone tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of drug efficacy in two animal models of type 2 diabetes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pioglitazone versus Rosiglitazone: Effects on Lipids, Lipoproteins, and Apolipoproteins in Head-to-Head Randomized Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. "Pioglitazone reverses markers of islet beta-cell de-differentiation in" by J. Jason Collier, Heidi M. Batdorf et al. [repository.lsu.edu]
- 8. Comparative efficacy of combined myo-inositol and D-chiro inositol versus metformin across PCOS Phenotypes: enhancing ovarian function, ovulation, and stress response in a prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Analysis of Pioglitazone and Tirzepatide on Body Weight, Glucose Levels, Neuroinflammation, and Oxidative Stress in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy of Metformin and Myo-Inositol: A Comparative Guide to Clinical Trial Results
For researchers and drug development professionals navigating the therapeutic landscape of metabolic and reproductive disorders, the combination of metformin and myo-inositol presents a compelling area of investigation. This guide provides a comprehensive comparison of clinical trial results for this combination therapy, contrasted with metformin and myo-inositol monotherapies, primarily focusing on Polycystic Ovary Syndrome (PCOS) and Gestational Diabetes Mellitus (GDM).
Overview of Therapeutic Agents
Metformin , a biguanide, is a cornerstone in the management of type 2 diabetes and is widely used off-label for PCOS.[1][2] Its primary mechanisms of action include reducing hepatic glucose production, decreasing intestinal glucose absorption, and improving peripheral insulin sensitivity.[2][3]
Myo-inositol , a carbocyclic sugar, is a key intracellular second messenger involved in insulin signaling pathways.[2][3] It has been shown to improve ovarian function, insulin sensitivity, and menstrual regularity in women with PCOS.[2][4]
The rationale for combining these two agents lies in their distinct yet complementary mechanisms of action, which may lead to synergistic effects on both metabolic and reproductive outcomes.[3][4]
Clinical Trial Data: Metformin and Myo-Inositol in Polycystic Ovary Syndrome (PCOS)
PCOS is a common endocrine disorder in reproductive-aged women, frequently characterized by insulin resistance, hyperandrogenism, and ovulatory dysfunction.[4] The following tables summarize the quantitative outcomes from various clinical trials comparing metformin, myo-inositol, and their combination in women with PCOS.
Table 1: Comparison of Metformin-Myo-Inositol Combination vs. Metformin Monotherapy in PCOS
| Outcome Measure | Metformin + Myo-Inositol | Metformin Alone | Study Details |
| Improvement in HOMA-IR | 75% of patients showed improvement | 60.67% of patients showed improvement (p=0.049) | Phase III, double-blind, randomized, 24 weeks, 196 patients. Doses: Metformin 500 mg + Myo-Inositol 600 mg twice daily vs. Metformin 500 mg twice daily.[4] |
| Improvement in Menstrual Frequency | Significantly greater improvement | - | Phase III, double-blind, randomized, 24 weeks, 196 patients.[4] |
Table 2: Comparison of Metformin vs. Myo-Inositol Monotherapy in PCOS
| Outcome Measure | Metformin | Myo-Inositol | Study Details |
| Fasting Insulin (µU/ml) | No significant difference | No significant difference | Meta-analysis of 6 trials, 355 patients.[1] |
| HOMA-IR | No significant difference | No significant difference | Meta-analysis of 6 trials, 355 patients.[1] |
| Testosterone | No significant difference | No significant difference | Meta-analysis of 6 trials, 355 patients.[1] |
| Body Mass Index (BMI) | No significant difference | No significant difference | Meta-analysis of 6 trials, 355 patients.[1] |
| Adverse Events | Significantly higher risk (RR=5.17) | Lower risk | Meta-analysis of 6 trials, 355 patients.[1] |
| Menstrual Cycle Resumption | 15.78% of patients | 66.66% of patients | 3-arm prospective randomized study.[5][6] |
| Pregnancy Rate (without ovulation induction) | Not specified | 57.14% of patients | 3-arm prospective randomized study.[5][6] |
Table 3: Comparison of Metformin, Myo-Inositol, and Combination Therapy in Insulin-Resistant PCOS
| Outcome Measure | Metformin | Myo-Inositol | Metformin + Myo-Inositol | Study Details |
| OGTT Glucose (0 and 120 min) | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | Retrospective analysis, 68 patients, 3 months. Doses: Myo-inositol 4g/day + 400mcg folic acid vs. Metformin ~1700mg/day.[2] |
| Total and Free Testosterone | Statistically significant improvement | Statistically significant improvement | Statistically significant improvement | Retrospective analysis, 68 patients, 3 months.[2] |
| BMI and Hirsutism Scores | No significant difference between groups | No significant difference between groups | No significant difference between groups | Retrospective analysis, 68 patients, 3 months.[2] |
Clinical Trial Data: Metformin and Myo-Inositol in Gestational Diabetes Mellitus (GDM)
GDM is characterized by glucose intolerance with onset or first recognition during pregnancy.[7] Both metformin and myo-inositol have been investigated for their potential role in the prevention and management of GDM.
Table 4: Metformin-Myo-Inositol Combination vs. Metformin Monotherapy in GDM Management
| Outcome Measure | Metformin + Myo-Inositol | Metformin Alone | Study Details |
| Change in Fasting Glucose (mg/dL) | 19.30 ± 9.713 | 20.76 ± 13.70 (p=0.6343) | Randomized open-label trial, 66 patients.[7] |
| Patients Requiring Insulin | 6.7% | 16.7% (p=0.2276) | Randomized open-label trial, 66 patients.[7] |
Experimental Protocols
Phase III Trial: Metformin-Myo-Inositol Combination vs. Metformin in PCOS[4]
-
Study Design: A phase III, double-blind, randomized, multicenter clinical trial.
-
Participants: 196 patients diagnosed with PCOS.
-
Intervention:
-
Group 1: Fixed-dose combination of metformin hydrochloride (500 mg) and myo-inositol (600 mg) twice daily.
-
Group 2: Metformin (500 mg) alone twice daily.
-
-
Duration: 24 weeks.
-
Primary Endpoints:
-
Improvement in insulin resistance (HOMA-IR) at 24 weeks.
-
Improvement in menstrual cycle disturbances at 12 and 24 weeks.
-
-
Secondary Endpoints: Changes in serum testosterone, blood pressure, BMI, lipid levels, and other hormonal markers.
Randomized Controlled Trial: Metformin vs. Myo-Inositol in PCOS[8]
-
Study Design: An open-label, six-month randomized controlled trial.
-
Participants: 45 women with PCOS.
-
Intervention:
-
Group 1: Myo-inositol 4 g/day .
-
Group 2: Metformin 2 g/day .
-
-
Primary Outcome: Homeostasis model assessment of insulin resistance (HOMA-IR).
-
Secondary Outcomes: Fasting glucose, weight, cycle length, lipids, testosterone, adverse effects, and quality of life.
Randomized Open-Label Trial: Combination Therapy in GDM[7]
-
Study Design: A randomized, open-label clinical trial.
-
Participants: 66 patients with GDM after two weeks of Medical Nutrition Therapy (MNT).
-
Intervention:
-
Group 1: Myo-inositol along with metformin.
-
Group 2: Metformin only.
-
-
Primary Objective: To compare glycemic control between the two groups.
-
Secondary Objectives: To compare maternal and neonatal complications and the number of mothers requiring insulin.
Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway and a Simplified Mechanism of Action for Metformin and Myo-Inositol
The diagram below illustrates the insulin signaling pathway and highlights the proposed points of action for metformin and myo-inositol. Both agents contribute to improved glucose uptake and utilization, thereby enhancing insulin sensitivity.
References
- 1. Short-term effects of metformin and myo-inositol in women with polycystic ovarian syndrome (PCOS): a meta-analysis of randomized clinical trials - EGOI-PCOS [egoipcos.com]
- 2. tjoddergisi.org [tjoddergisi.org]
- 3. ijrcog.org [ijrcog.org]
- 4. A Phase III, Double-Blind, Randomized, Multicenter, Clinical Trial to Evaluate the Efficacy and Safety of a Fixed-Dose Combination of Metformin Hydrochloride and Myo-Inositol Compared to Metformin in Patients With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrcog.org [ijrcog.org]
- 6. researchgate.net [researchgate.net]
- 7. jcdr.net [jcdr.net]
Synergistic Neuroprotection: A Comparative Analysis of Flavonoid and Metformin Combinations
An Objective Guide for Researchers and Drug Development Professionals
The escalating prevalence of neurodegenerative diseases necessitates innovative therapeutic strategies. A growing body of evidence points towards the synergistic neuroprotective potential of combining the widely-prescribed anti-diabetic drug, metformin, with naturally occurring flavonoids. This combination promises enhanced efficacy, potentially at lower therapeutic doses, thereby minimizing side effects. This guide provides a comprehensive comparison of various flavonoid-metformin combinations, supported by experimental data, to aid researchers in navigating this promising therapeutic landscape.
Comparative Efficacy of Flavonoid-Metformin Combinations
The synergistic neuroprotective effects of various flavonoids in combination with metformin have been evaluated in both in vitro and in vivo models. The following tables summarize the quantitative data from key studies, offering a comparative overview of their efficacy.
In Vitro Neuroprotection Studies
The primary in vitro model for assessing the synergistic neuroprotective effects of flavonoid-metformin combinations has been the use of neuronal cell lines, such as PC-12 cells, challenged with neurotoxic agents like methylglyoxal (MG), a compound implicated in neurodegeneration.
| Flavonoid | Combination Concentration (Metformin + Flavonoid) | Cell Viability (% of Control) | Key Findings | Reference |
| Epigallocatechin gallate (EGCG) | 2.5 mM Metformin + 12.5 µM EGCG | Significantly higher than Metformin or EGCG alone | Enhanced ROS scavenging and anti-apoptotic ability via the BCL2/Bax/Cyto C/Caspase-3 pathway. Synergistically inhibited GSK-3β, BACE-1, and APP expression.[1][2][3] The dose of metformin in combination was 1/4th of the conventional dose when used alone.[1][2][3] | [1][2][3] |
| Hesperetin | 0.625 mM Metformin + 3.13 µM Hesperetin | Synergistic effect observed | Showed a synergistic effect at a lower concentration compared to quercetin.[1][4] | [1][4] |
| Quercetin | 1.25 mM Metformin + 6.25 µM Quercetin | Synergistic effect observed | Required a higher concentration to exhibit a synergistic effect compared to hesperetin.[1][4] | [1][4] |
| (+)-Catechin | 2.5 mM Metformin + 12.5 µM (+)-Catechin | Synergistic effect observed | The stereochemistry at the 3-position of the C ring was found to be crucial for the synergistic effect.[1] | [1] |
| Epicatechin (EC) | 2.5 mM Metformin + 12.5 µM EC | Synergistic effect observed | Structure-activity relationship analysis indicated the importance of the ortho-substitution in the B ring for synergistic effects.[1] | [1] |
| Epigallocatechin (EGC) | 1.25 mM Metformin + 6.25 µM EGC | Synergistic effect observed | Displayed a good synergistic effect at a relatively low concentration.[1] | [1] |
| Epicatechin gallate (ECG) | 0.625 mM Metformin + 3.13 µM ECG | Synergistic effect observed | Showed a strong synergistic effect at a low concentration combination.[1] | [1] |
In Vivo Neuroprotection Studies
In vivo studies have further substantiated the neuroprotective synergy of flavonoid-metformin combinations, primarily in rodent models of diabetes-associated cognitive decline and Alzheimer's disease.
| Flavonoid | Animal Model | Treatment Regimen | Key Outcomes | Reference |
| Hesperetin | High-fat diet and streptozotocin-induced diabetic rats | Low-dose Metformin + Hesperetin | Enhanced metformin's efficacy in reducing blood sugar and improving insulin sensitivity. Ameliorated cognitive impairment. Reduced the required metformin dosage to one-third.[4][5] Counteracted metformin-induced upregulation of BACE1.[4][5] | [4][5] |
| Quercetin | High-fat diet/streptozotocin-induced diabetic rats | Metformin (200 mg/kg) + Quercetin (30 mg/kg) | The combination therapy effectively attenuated brain injury by enhancing IRS1/SIRT1/BDNF signaling and suppressing MiR-107/NF-κB pathways.[6][7][8] | [6][7][8] |
| Cyanidin 3-O-galactoside (Cy3Gal) | Senescence Accelerated Mouse Prone 8 (SAMP8) mice | Metformin (100 mg/kg) + Cy3Gal (25 mg/kg) | Improved spatial learning and memory. Significantly increased the number of neurons and reduced Aβ aggregation in the brain.[9] | [9] |
Key Signaling Pathways in Synergistic Neuroprotection
The neuroprotective effects of flavonoid-metformin combinations are underpinned by their ability to modulate multiple critical signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.
Anti-Apoptotic Pathway (Bcl-2 Family)
The combination of EGCG and metformin has been shown to modulate the Bcl-2 family of proteins to exert its anti-apoptotic effects. This involves increasing the expression of the anti-apoptotic protein Bcl-2 and decreasing the expression of the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptotic cascade.
Amyloid-β (Aβ) Formation Pathway
In the context of Alzheimer's disease, the synergistic action of EGCG and metformin has been observed to inhibit key enzymes involved in the production of amyloid-beta plaques, a hallmark of the disease.[1][2][3] This includes the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and Beta-secretase 1 (BACE1), which are crucial for the processing of Amyloid Precursor Protein (APP).
AMPK, SIRT1, and Nrf2 Signaling Pathways
Metformin is a well-known activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[10][11][12][13][14][15][16] Flavonoids can also modulate AMPK, as well as other critical neuroprotective pathways such as Sirtuin 1 (SIRT1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[6][7][8][17][18][19][20] The synergistic activation of these pathways can lead to enhanced mitochondrial function, reduced oxidative stress, and decreased neuroinflammation.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of neuronal cells as an indicator of cell viability.
Materials:
-
Neuronal cells (e.g., PC-12)
-
96-well culture plates
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of flavonoids, metformin, or their combination for the desired duration (e.g., 24 or 48 hours). A vehicle control group should be included.
-
After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
Western Blot Analysis for Apoptotic and Signaling Proteins
This protocol is used to quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated neuronal cells or brain tissue homogenates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-AMPK, anti-Nrf2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells or tissue with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Behavioral Assessment (Morris Water Maze)
This protocol is used to assess spatial learning and memory in rodent models.
Materials:
-
Circular water tank (1.5 m diameter) filled with opaque water
-
Submerged escape platform
-
Video tracking system
-
Rodent subjects
Procedure:
-
Acquisition Phase: For 5 consecutive days, each animal undergoes four trials per day to find the hidden platform. The starting position is varied for each trial. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the 6th day, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is used to visualize and quantify dopaminergic neurons in the substantia nigra of Parkinson's disease models.
Materials:
-
Brain sections (e.g., from MPTP-treated mice)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody (anti-Tyrosine Hydroxylase)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB substrate kit
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the brain sections.
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase activity with 3% H2O2 in PBS.
-
Block non-specific binding with the blocking solution.
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash with PBS and incubate with the biotinylated secondary antibody.
-
Wash with PBS and incubate with the ABC reagent.
-
Develop the color with the DAB substrate.
-
Counterstain with hematoxylin, dehydrate, and mount.
-
Quantify the number of TH-positive neurons in the substantia nigra using stereological methods.
Conclusion
The combination of flavonoids and metformin represents a promising and multifaceted approach to neuroprotection. The synergistic interactions observed in both in vitro and in vivo studies suggest that these combinations can enhance therapeutic efficacy, often at reduced dosages, thereby potentially mitigating the side effects associated with monotherapy. The modulation of key signaling pathways involved in apoptosis, amyloidogenesis, oxidative stress, and inflammation underscores the mechanistic basis for these beneficial effects.
For researchers and drug development professionals, this guide highlights several key takeaways:
-
Structure-Activity Relationships Matter: The neuroprotective synergy is dependent on the specific flavonoid structure.
-
Multiple Pathways are Targeted: The broad-spectrum activity of these combinations on various signaling pathways suggests their potential utility in complex, multifactorial neurodegenerative diseases.
-
In Vivo Validation is Crucial: While in vitro studies provide valuable initial insights, in vivo studies in relevant animal models are essential to confirm therapeutic potential.
Further research is warranted to explore the full therapeutic window of various flavonoid-metformin combinations in a wider range of neurodegenerative disease models. Head-to-head comparative studies would be particularly valuable in identifying the most potent and clinically translatable combinations. The detailed experimental protocols provided herein should facilitate such future investigations, ultimately paving the way for the development of novel and effective neuroprotective therapies.
References
- 1. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 2. Synergistic Effect of Flavonoids and Metformin on Protection of the Methylglyoxal-Induced Damage in PC-12 Neuroblastoma Cells: Structure–Activity Relationship and Potential Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of metformin and indole-3-carbinol on a rat model of Parkinson’s disease induced by 6-hydroxydopamine [besps.journals.ekb.eg]
- 6. scispace.com [scispace.com]
- 7. Administration of quercetin improves mitochondria quality control and protects the neurons in 6-OHDA-lesioned Parkinson's disease models | Aging [aging-us.com]
- 8. Combined Effects of Metformin, Quercetin, and Fractionated Gamma Irradiation on MiR-107-Mediated Brain Injury in HFD/STZ-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin in Combination with Malvidin Prevents Progression of Non-Alcoholic Fatty Liver Disease via Improving Lipid and Glucose Metabolisms, and Inhibiting Inflammation in Type 2 Diabetes Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blot in homogenised mouse brain samples [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic activation of AMPK prevents from polyglutamine-induced toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effects of Metformin Through the Modulation of Neuroinflammation and Oxidative Stress [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of Sequoyitol: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Sequoyitol, including operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust.
Chemical and Physical Properties
This compound, also known as 5-O-methyl-myo-inositol, is a naturally occurring cyclitol, a type of sugar alcohol.[1][2] It is a white, crystalline solid that is soluble in water.[3][4] Understanding its properties is the first step toward safe handling.
| Property | Value | References |
| Molecular Formula | C7H14O6 | |
| Molecular Weight | 194.18 g/mol | [5] |
| Appearance | White crystalline solid | [3][4] |
| Solubility | Soluble in water. Soluble in DMSO (~10 mg/ml) and dimethyl formamide (~5 mg/ml). Partially soluble in ethanol. | [3][4] |
| Melting Point | 220 - 228 °C (for the related compound myo-Inositol) | [3][6] |
| Boiling Point | 317.20 °C (estimated) | [7] |
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, based on safety data for closely related compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses. | Protects against dust particles and splashes.[6][8] |
| Skin Protection | Lab coat and protective gloves. | Prevents skin contact with the chemical.[3][8] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH/MSHA approved respirator may be necessary if dust is generated and exposure limits are exceeded. | Minimizes inhalation of airborne particles.[3][9] |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes risks and ensures a safe working environment.
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area.[5]
-
Minimize dust generation during weighing and transfer.[10]
-
Use non-sparking tools.[5]
-
Wash hands thoroughly after handling the product.[10]
2. Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[5][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][6]
3. First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6][10]
-
In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[9]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[10]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.
1. Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated and properly labeled waste container.[5][11]
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.[11]
2. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.[8]
-
Wear appropriate PPE.[10]
-
For a solid spill, carefully sweep or vacuum the material and place it into a suitable disposal container. Avoid generating dust.[6][10]
-
Clean the spill area with soap and water.[11]
3. Final Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.[8]
-
Contact your institution's EHS department to arrange for the pickup and disposal of chemical waste.[11] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration.[5]
By following these guidelines, researchers can handle this compound safely and responsibly, contributing to a secure and productive research environment.
References
- 1. This compound | C7H14O6 | CID 439990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB005616) - FooDB [foodb.ca]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. hmdb.ca [hmdb.ca]
- 8. phytotechlab.com [phytotechlab.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. sds.metasci.ca [sds.metasci.ca]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
